molecular formula C10H16N2 B3118700 N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 2412-49-9

N-methyl-N-[2-(methylamino)ethyl]aniline

Cat. No.: B3118700
CAS No.: 2412-49-9
M. Wt: 164.25 g/mol
InChI Key: AIIUZOINSAAJMM-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(methylamino)ethyl]aniline is a synthetic aniline derivative of interest in chemical and pharmaceutical research. This compound features a tertiary amine and a secondary amine group within its ethylaniline structure, making it a potential versatile building block for chemical synthesis. Compounds with N-alkyl and N-ethylamino substitutions are frequently explored in medicinal chemistry for their potential to modulate the physicochemical properties of larger molecules . Similarly structured aniline derivatives are often utilized in the development of novel chemical entities and in materials science research. The presence of multiple nitrogen atoms allows this compound to act as a ligand or an intermediate in the synthesis of more complex molecules. Researchers value such structures for their potential to create protease-resistant peptides or for generating combinatorial libraries to identify high-affinity ligands for protein targets . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N'-dimethyl-N'-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-12(2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUZOINSAAJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methylaniline and a Predictive Analysis of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Chemical Properties of N-Methylaniline

N-methylaniline (NMA) is a primary derivative of aniline and a vital organic compound with the chemical formula C₆H₅NH(CH₃).[1] This viscous, colorless to pale yellow liquid has a characteristic weak, ammonia-like odor and is known to darken to a reddish-brown color upon exposure to air and light.[2][3] It serves as a crucial intermediate in the synthesis of various dyes, agrochemicals, and other specialized organic products.[1][2][4]

Physical and Chemical Properties

The physical and chemical characteristics of N-methylaniline are summarized in the table below. It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, and chloroform.[2][3]

PropertyValueSource
Molecular Formula C₇H₉N[1]
Molar Mass 107.15 g/mol [4]
Appearance Colorless to light brown oily liquid[2][3]
Boiling Point 195.6 °C[2]
Melting Point -57.2 °C[2]
Density 0.99 g/mL[1]
Flash Point 79.4 °C[2]
Vapor Pressure 0.3 mmHg at 20 °C[2]
Synthesis of N-Methylaniline

The industrial synthesis of N-methylaniline can be achieved through several established methods. The choice of synthetic route often depends on the desired purity, scale, and economic viability.

1.2.1 Alkylation of Aniline with Dimethyl Sulfate:

A common laboratory and industrial method involves the direct methylation of aniline using dimethyl sulfate.[5] In this process, dimethyl sulfate is added dropwise to a mixture of aniline and water at a controlled temperature, typically below 10°C. A 30% sodium hydroxide solution is then added to neutralize the reaction mixture. The resulting organic layer, containing a mixture of aniline, N-methylaniline, and N,N-dimethylaniline, is then purified.[5]

1.2.2 Reductive N-Alkylation of Aniline with Methanol:

A more atom-economical and greener approach is the reductive N-alkylation of aniline with methanol. This reaction is typically carried out at elevated temperatures (180-280°C) over a copper-containing catalyst.[6] The process involves the reduction of the catalyst followed by the reaction of aniline and methanol. The final product is isolated from the catalyzate by rectification.[6]

1.2.3 Synthesis from Chlorobenzene and Methylamine:

An alternative route involves the reaction of chlorobenzene with aqueous methylamine in the presence of a cuprous chloride catalyst. The reaction is conducted at approximately 215°C. This method yields a mixture of N-methylaniline and N,N-dimethylaniline.[7]

Experimental Protocol: Synthesis of N-Methylaniline via Reductive Alkylation

  • Step 1: Catalyst Activation: A copper-containing catalyst is placed in a tubular steel reactor and reduced at 180-200°C in the presence of exhausting gases from the process.[6]

  • Step 2: Reaction: A mixture of aniline and methanol is fed into the reactor at a volume rate of 0.3-0.7 h⁻¹ with a molar ratio of aniline to exhausting gases of 1:(1-10). The reaction is maintained at a temperature of 180-280°C.[6]

  • Step 3: Work-up and Purification: The resulting catalyzate is subjected to rectification to isolate N-methylaniline with a purity of 98.0-99.2 wt.%.[6]

Synthesis_of_N_Methylaniline Aniline Aniline Catalyst Copper-based Catalyst (180-280°C) Aniline->Catalyst Methanol Methanol Methanol->Catalyst NMA N-Methylaniline Catalyst->NMA Spectroscopic_Analysis NMA N-Methylaniline NMR NMR Spectroscopy (Chemical Shifts, Splitting) NMA->NMR IR IR Spectroscopy (N-H, C-H, C-N Stretches) NMA->IR MS Mass Spectrometry (Molecular Ion, Fragmentation) NMA->MS

Caption: Spectroscopic techniques for N-methylaniline characterization.

Part 3: Reactivity and Applications

N-methylaniline's reactivity is centered around the nitrogen atom and the aromatic ring.

Reactivity
  • Basicity: As a secondary amine, N-methylaniline is basic, though less so than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.

  • N-Alkylation: The nitrogen can be further alkylated to form tertiary amines, such as N,N-dimethylaniline. [8]* Electrophilic Aromatic Substitution: The methylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions on the benzene ring.

Applications
  • Dye and Pigment Intermediate: N-methylaniline is a precursor in the manufacturing of various dyes and pigments. [4]* Agrochemical Synthesis: It serves as an intermediate in the production of certain agrochemicals. [2]* Polymer Additives and Specialty Chemicals: It is used in the synthesis of polymer additives and other specialty chemicals. [4]

Part 4: Predictive Analysis of N-methyl-N-[2-(methylamino)ethyl]aniline

While specific experimental data for this compound is not available, its chemical properties can be predicted by considering the structural contributions of its constituent parts: the N-methylaniline core and the N-[2-(methylamino)ethyl] substituent.

Predicted Physical Properties

The addition of the N-[2-(methylamino)ethyl] group would significantly increase the molecular weight and polarity compared to N-methylaniline. This would likely result in a higher boiling point and increased water solubility. The presence of two amine functional groups would also enhance its hygroscopic nature.

Predicted Spectroscopic Properties
  • NMR Spectroscopy: The ¹H NMR spectrum would be more complex than that of N-methylaniline. We would expect to see signals corresponding to the N-methyl protons on the aniline nitrogen, the methylene protons of the ethyl chain, the N-H proton of the secondary amine, and the methyl protons on the terminal amino group, in addition to the aromatic protons.

  • IR Spectroscopy: The IR spectrum would show N-H stretching bands for the secondary amine, as well as C-H and C-N stretching vibrations. The presence of two amine groups may lead to broader or more complex N-H absorption bands.

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the ethyl chain and loss of methyl groups.

Predicted Reactivity

The presence of two basic nitrogen centers would make this compound a stronger base than N-methylaniline. Both nitrogen atoms would be susceptible to alkylation and other reactions typical of secondary amines. The aromatic ring would remain activated towards electrophilic substitution, directed by the N-methyl-N-[2-(methylamino)ethyl] group.

References

  • N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline | C12H20N2 | CID 43284521 - PubChem. (2026, January 10). PubChem. [Link]

  • N-Methylaniline - Wikipedia. (n.d.). Wikipedia. [Link]

  • N-ETHYL-2-METHYLANILINE | CAS 94-68-8. (n.d.). Matrix Fine Chemicals. [Link]

  • 2-Ethyl-N-methylaniline. (n.d.). NIST WebBook. [Link]

  • N-(2-Hydroxyethyl)-N-methylaniline. (n.d.). NIST WebBook. [Link]

  • 2-(N-Methylanilino)ethanol | C9H13NO | CID 62340 - PubChem. (n.d.). PubChem. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace. [Link]

  • Aniline, N-methyl-. (n.d.). NIST WebBook. [Link]

  • How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ? (2022, October 9). Reddit. [Link]

  • N-Ethyl-2-methylaniline. (2018, February 16). SIELC Technologies. [Link]

  • infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Supporting Information. (n.d.). MPG.PuRe. [Link]

  • Preparation method of N-methylene-2-methyl-6-ethylaniline. (n.d.).
  • Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. (n.d.). ResearchGate. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Nature. [Link]

  • Method for preparing n-methylaniline. (n.d.).
  • N-Methyl Aniline & Anthraquino. (n.d.). Scribd. [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • 2-Methyl-5-amino-N-ethylaniline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]

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An In-Depth Technical Guide to N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-methyl-N-[2-(methylamino)ethyl]aniline, a diamine of significant interest in specialized chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with detailed information on its chemical identity, properties, synthesis, and safe handling protocols.

Core Chemical Identity

Precise identification is the foundation of all chemical research and development. This compound is a substituted ethylenediamine derivative with both an aniline and a secondary amine functional group.

Identifiers and Nomenclature

The unique identifiers for this compound are crucial for database searches, procurement, and regulatory compliance.

IdentifierValueSource
CAS Number Not FoundN/A
IUPAC Name N1-methyl-N1-phenylethane-1,2-diaminePubChem[1]
Molecular Formula C9H14N2PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Canonical SMILES CNCCNc1ccccc1PubChem[1]
InChI Key SBPJBSCSYVSMJK-UHFFFAOYSA-NPubChem[1]

A definitive CAS (Chemical Abstracts Service) Registry Number for this compound could not be located in the available databases. Researchers should exercise caution and verify the identity of any material purported to be this compound through analytical means.

Physicochemical and Computed Properties

Understanding the physical and chemical properties of a compound is essential for designing experiments, developing formulations, and predicting its behavior in various systems.

PropertyValueNotes
XLogP3 1.3A measure of lipophilicity.
Hydrogen Bond Donors 1From the secondary amine group.
Hydrogen Bond Acceptors 2From the two nitrogen atoms.
Rotatable Bond Count 3Indicates conformational flexibility.
Topological Polar Surface Area 15.3 ŲInfluences membrane permeability.
Formal Charge 0

These properties are computationally derived and provide a theoretical basis for experimental design. Source: PubChem[1].

Synthesis and Reactivity

The synthesis of this compound can be approached through established organic chemistry methodologies. The most logical and common approach is reductive amination, a robust method for forming C-N bonds.

Proposed Synthetic Pathway: Reductive Amination

This pathway involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method offers high yields and good control over the product formation.

Reductive_Amination_Synthesis Aniline N-Methylaniline Imine Intermediate Imine Aniline->Imine + Aldehyde Aldehyde 2-(Methylamino)acetaldehyde Reagents NaBH(OAc)₃ (Sodium triacetoxyborohydride) Acetic Acid (catalyst) Reagents->Imine Catalyzes Imine Formation Product This compound Reagents->Product Reduces Imine Imine->Product Reduction

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles for reductive amination[2].

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add 2-(methylamino)acetaldehyde (1.2 equivalents) to the solution. The causality here is that the amine will react with the aldehyde to form an iminium ion intermediate. To facilitate this, add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Reduction: To the solution containing the in-situ formed imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. This reducing agent is chosen for its mildness and selectivity for imines over other functional groups. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction to completion using TLC or LC-MS, looking for the disappearance of the intermediate imine and the appearance of the product spot.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acetic acid and any remaining reducing agent. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the final, pure this compound.

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structural motifs are present in various biologically active molecules. Aniline and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals, dyes, and polymers[3][4].

  • Scaffold for Medicinal Chemistry: The diamine structure provides two points for further chemical modification, making it a potentially useful scaffold for building libraries of compounds for drug discovery screening. The aniline portion is a common feature in many kinase inhibitors and other therapeutic agents.

  • Intermediate for Complex Synthesis: This compound can serve as a key intermediate in multi-step syntheses of more complex target molecules, including agrochemicals and specialty polymers[5][6]. The presence of both a secondary and a tertiary amine allows for differential reactivity and protection strategies.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information, confirming the connectivity of atoms and the number of protons and carbons in different chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the secondary amine and the C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for assessing the purity of the final compound.

Analytical_Workflow Start Crude Synthesized Product Purification Column Chromatography Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID If >95% Pure NMR ¹H and ¹³C NMR Structure_ID->NMR MS Mass Spectrometry (HRMS) Structure_ID->MS IR IR Spectroscopy Structure_ID->IR Final Pure, Verified Compound NMR->Final MS->Final IR->Final

Caption: A standard workflow for the purification and analytical validation.

Safety, Handling, and Toxicology

While specific toxicological data for this compound is not available, its structure is related to N-methylaniline, which is a known toxic substance. Therefore, stringent safety precautions are mandatory.

  • General Hazards: Based on related compounds like N-methylaniline, this substance should be treated as toxic if swallowed, in contact with skin, or if inhaled[7][8]. It may cause damage to organs through prolonged or repeated exposure[8].

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles[5].

  • Handling: Avoid breathing vapors or dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling[9].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[9].

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. This compound is likely to be harmful or toxic to aquatic life[8][10].

References

  • PubChem. N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline. National Center for Biotechnology Information. [Link]

  • Wikipedia. N-Methylaniline. [Link]

  • MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. [Link]

  • Cheméo. Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). [Link]

  • NIST WebBook. 2-Ethyl-N-methylaniline. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Cheméo. 2-Ethyl-N-methylaniline. [Link]

  • SIELC Technologies. N-Ethyl-2-methylaniline. [Link]

  • PubChem. 2-(N-Methylanilino)ethanol. National Center for Biotechnology Information. [Link]

  • Bloom Tech. What is N-Methylaniline Used For?. [Link]

  • SciSpace. Synthesis of n-methylaniline (1970) | G Akazome. [Link]

  • Google Patents. RU2270187C2 - Method for preparing n-methylaniline.
  • NIST WebBook. N-(2-Hydroxyethyl)-N-methylaniline. [Link]

  • FooDB. Showing Compound N-Methylaniline (FDB003963). [Link]

  • Scribd. N-Methyl Aniline & Anthraquino. [Link]

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Molecular structure and weight of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic relevance of N-Methyl-N-[2-(methylamino)ethyl]aniline (CAS 2412-49-9).

Molecular Architecture, Physicochemical Profile, and Synthetic Utility

Executive Summary

This compound (also known as N,N'-Dimethyl-N-phenylethylenediamine ) is a unsymmetrical ethylenediamine derivative characterized by a tertiary aniline nitrogen and a secondary aliphatic amine. With a molecular weight of 164.25 g/mol , it serves as a critical "linker" scaffold in medicinal chemistry, particularly in the synthesis of first-generation antihistamines and GPCR-targeting ligands. This guide analyzes its structural conformation, electronic properties, and role as a nucleophilic building block.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The precise definition of molecular weight and formula is paramount for stoichiometric accuracy in synthetic workflows.

Core Identifiers
ParameterValue
Chemical Name This compound
CAS Registry Number 2412-49-9
Synonyms N,N'-Dimethyl-N-phenylethylenediamine; N-(2-Methylaminoethyl)-N-methylaniline
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol (Average)
Monoisotopic Mass 164.1313 g/mol
SMILES CN(CCNC)C1=CC=CC=C1
InChI Key WSRJDICDXSYGRL-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
PropertyDataNote
Appearance Pale yellow to colorless viscous liquidOxidizes to brown upon air exposure
Boiling Point ~250–255 °C (760 mmHg)Predicted based on structure
Density ~0.98 g/mLTypical for N-alkyl anilines
pKa (N-aliphatic) ~10.2Secondary amine (highly basic)
pKa (N-aromatic) ~3.5Tertiary aniline (weakly basic)
Solubility Soluble in EtOH, DCM, DMSO; Low water solubilityLipophilic backbone

Structural Analysis & Conformational Dynamics

The molecule features a flexible ethylene bridge connecting two distinct nitrogen centers. This duality creates a unique electronic profile essential for its reactivity.

Nitrogen Center Differentiation
  • N1 (Aniline Nitrogen): This nitrogen is tertiary and conjugated with the phenyl ring. The lone pair is delocalized into the aromatic system, reducing its nucleophilicity and basicity (pKa ~3.5). It is sterically hindered by the methyl and ethyl groups.

  • N2 (Aliphatic Nitrogen): This nitrogen is secondary and aliphatic. It retains a localized lone pair, making it highly nucleophilic and basic (pKa ~10.2). In synthetic schemes, this is the primary site for acylation or alkylation.

Conformational Visualization (Graphviz)

The following diagram illustrates the connectivity and the electronic distinction between the two nitrogen centers.

MolecularStructure Phenyl Phenyl Ring (Lipophilic Anchor) N1 N1 (Aniline) Tertiary, sp2-like Low Basicity Phenyl->N1 Conjugation Bridge Ethylene Bridge (-CH2-CH2-) Flexible Linker N1->Bridge Me1 Methyl Group N1->Me1 N2 N2 (Amine) Secondary, sp3 High Nucleophilicity Bridge->N2 Me2 Methyl Group N2->Me2

Figure 1: Structural connectivity highlighting the electronic contrast between the conjugated aniline nitrogen (N1) and the reactive aliphatic amine (N2).

Synthetic Pathways & Impurity Profiling

For researchers synthesizing this compound or using it as an intermediate, understanding its genesis is crucial for impurity control.

Primary Synthesis Route: Aziridine Ring Opening

The most atom-economical synthesis involves the nucleophilic attack of N-methylaniline on N-methylaziridine . This route avoids the formation of quaternary ammonium salts common in direct alkylation.

Protocol Overview:

  • Reagents: N-Methylaniline (Nucleophile), N-Methylaziridine (Electrophile), Lewis Acid Catalyst (e.g., AlCl₃ or mild Brønsted acid).

  • Conditions: Inert atmosphere (N₂), reflux in toluene or neat at controlled temperature.

  • Mechanism: The aniline nitrogen attacks the aziridine ring, relieving ring strain and forming the ethylenediamine backbone.

Synthetic Workflow Diagram

Synthesis Reactant1 N-Methylaniline (Nucleophile) Reaction Ring Opening (Acid Catalysis, Heat) Reactant1->Reaction Reactant2 N-Methylaziridine (Electrophile) Reactant2->Reaction Product This compound (Target) Reaction->Product Major Pathway Impurity1 Impurity A: Regioisomer (Isotactic) Reaction->Impurity1 Minor Side Reaction Impurity2 Impurity B: Over-alkylation (Quat. Salt) Reaction->Impurity2 Excess Reagent

Figure 2: Synthetic pathway via aziridine ring opening, highlighting potential impurities.

Applications in Drug Development[8][9]

This molecule is a classic pharmacophore element. Its specific weight (164.25 Da) and N-N distance (~3.5 Å) mimic the spacing found in histamine, making it a scaffold for:

  • H1-Antihistamines: It serves as the diamine backbone for compounds similar to Methapyrilene and Tripelennamine . The secondary amine (N2) is typically further functionalized with a heterocyclic ring (e.g., pyridine, thiophene).

  • CNS Active Agents: The lipophilic aniline moiety allows blood-brain barrier penetration, while the basic amine interacts with GPCR aspartate residues.

Experimental Handling Note
  • Stability: The secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO₂. Store under Argon at 2–8°C.

  • Toxicity: Like most anilines, it is toxic by inhalation and skin absorption. Use nitrile gloves and work within a fume hood.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43284521, N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline (Related Structure Analysis). Retrieved from .

  • CymitQuimica. Product Catalog: this compound (CAS 2412-49-9).[1] Retrieved from .

  • U.S. Patent Office. Patent US2654758A: Substituted ethylenediamine derivatives. (Describes synthesis of N,N'-dimethyl-N-phenylethylenediamine analogs). Retrieved from .

  • Sigma-Aldrich. N,N'-Dimethylethylenediamine Product Data. (Reference for aliphatic amine reactivity). Retrieved from .

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An In-depth Technical Guide to the Solubility of N-methyl-N-[2-(methylamino)ethyl]aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape of Complex Amines

In the realm of pharmaceutical development and advanced organic synthesis, N-methyl-N-[2-(methylamino)ethyl]aniline stands as a molecule of significant interest due to its structural motifs, which are prevalent in various active pharmaceutical ingredients and functional materials. The solubility of this compound is a critical parameter that dictates its handling, formulation, reactivity, and bioavailability. This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational principles and detailed methodologies to ascertain its solubility profile.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally governed by its intermolecular interactions with the solvent. The structure of this compound—possessing an aromatic ring, a tertiary amine, and a secondary amine—creates a molecule with distinct polar and non-polar regions, leading to a nuanced solubility behavior.

  • Aromatic Ring: The phenyl group is inherently non-polar and hydrophobic, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.

  • Amine Groups: The presence of two nitrogen atoms, one tertiary and one secondary, introduces polarity and the capacity for hydrogen bonding. The secondary amine is a hydrogen bond donor and acceptor, while the tertiary amine can only act as a hydrogen bond acceptor. These groups enhance solubility in polar solvents.

The principle of "like dissolves like" suggests that the solubility of this compound will be a balance between its non-polar aromatic character and the polar nature of its amine functionalities.[1]

Theoretical Framework: Factors Governing Solubility

The solubility of substituted anilines like this compound in organic solvents is a multifactorial property.[1] Key influencing factors include:

  • Solvent Polarity: Solvents with polarities that match the overall polarity of the solute will generally be more effective.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this compound due to its amine groups.

  • Temperature: For most solid solutes, solubility increases with temperature. However, the effect can vary and should be determined empirically.

  • Intermolecular Forces: Dipole-dipole interactions and London dispersion forces also play a crucial role in the solvation process.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be inferred. This serves as a preliminary guide for solvent selection in experimental work.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of the alcohols can effectively hydrogen bond with the amine functionalities of the solute.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are highly polar and can act as hydrogen bond acceptors, facilitating the dissolution of the polar amine groups.
Moderately Polar Acetone, Ethyl AcetateModerateThese solvents have some polar character and can engage in dipole-dipole interactions, but their hydrogen bonding capacity is limited.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar nature of these solvents will primarily interact with the aromatic ring. The polar amine groups will hinder high solubility.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate a wide range of organic compounds.

Experimental Determination of Solubility: A Validated Protocol

A systematic approach is essential for the accurate determination of solubility. The following protocol outlines a reliable method for quantifying the solubility of this compound.

Materials and Instrumentation
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Prepare saturated solutions B Equilibrate at constant temperature A->B Incubate C Centrifuge to pellet excess solid B->C Transfer D Filter supernatant C->D Collect E Prepare serial dilutions D->E Dilute F Analyze by HPLC E->F Inject G Quantify against a standard curve F->G Calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a series of sealed vials. The presence of undissolved solid is crucial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.

Conclusion: A Pathway to Empirical Understanding

While a definitive, published dataset on the solubility of this compound in a wide array of organic solvents remains to be established, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of the molecule's structural features and the properties of the solvent, and by employing a systematic and validated experimental approach, researchers can confidently and accurately map the solubility profile of this important compound. This foundational knowledge is indispensable for the successful application of this compound in drug development and chemical synthesis.

References

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Xu, S., et al. (2014, June 15). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology. [Link]

  • PubChem. N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline. [Link]

  • Cheméo. Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). [Link]

  • Chemical Entities of Biological Interest (ChEBI). perfluorohexane. [Link]

  • Wikipedia. N-Methylaniline. [Link]

  • FooDB. Showing Compound N-Methylaniline (FDB003963). [Link]

  • ResearchGate. (2025, August 7). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. [Link]

  • Scribd. Efficient N-Methyl Aniline Production. [Link]

  • PubChem. Perfluorohexane. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Google Patents. CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). [Link]

  • Cheméo. Chemical Properties of Perfluorooctane (CAS 307-34-6). [Link]

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Technical Whitepaper: Comprehensive Safety & Handling Profiling of N-Methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Scope: Advanced Safety Data Sheet (SDS) Analysis, Mechanistic Toxicology, and Validated Handling Protocols

Executive Summary

In modern drug discovery and API (Active Pharmaceutical Ingredient) synthesis, diamine building blocks are critical for introducing functionalized pharmacophores. N-methyl-N-[2-(methylamino)ethyl]aniline (also known as N1,N2-Dimethyl-N1-phenylethane-1,2-diamine) is a bifunctional molecule featuring both an aromatic tertiary amine and an aliphatic secondary amine.

While highly valuable for cross-coupling reactions and library synthesis, its dual-amine structural motif presents specific toxicological risks and handling challenges. As a Senior Application Scientist, I have designed this guide not merely to list regulatory hazards, but to explain the causality behind these hazards. Understanding the chemical reactivity of this compound is the foundation of a self-validating safety system in the laboratory.

Chemical Identity & Physicochemical Profiling

The physicochemical properties of this compound dictate its volatility, membrane permeability, and environmental persistence. The free base form is an oil at room temperature, making it prone to oxidation and requiring specific storage conditions.

Table 1: Core Chemical Identifiers and Properties
ParameterValue / Description
Chemical Name This compound
Synonyms N1,N2-Dimethyl-N1-phenylethane-1,2-diamine
CAS Registry Number 2412-49-9 (Free Base)
Hydrochloride Salt CAS 33905-42-9[1]
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Physical State Liquid (Free base) / Solid (Hydrochloride salt)

Mechanistic Hazard Profiling (The "Why")

Standard SDS documents list hazards without context. To ensure true scientific integrity, we must analyze why this molecule is hazardous.

  • Aliphatic Amine Reactivity (Irritation & Corrosivity): The secondary aliphatic amine moiety is highly nucleophilic and basic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes rapid protonation, generating localized alkaline conditions. This mechanism is directly responsible for its classification under H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [2].

  • Aniline Core Toxicity (Systemic Risk): Aromatic amines are notorious for their ability to undergo N-hydroxylation in the liver via Cytochrome P450 enzymes. The resulting hydroxylamines can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This systemic toxicity underpins the H302 (Harmful if swallowed) and H335 (May cause respiratory irritation) classifications[2].

GHS Classification Summary
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Exposure Response & Mitigation Workflow

To standardize emergency response, the following logic-driven pathway must be implemented in the laboratory. The workflow prioritizes immediate dilution of the alkaline hazard, followed by mandatory medical evaluation due to the systemic risks of the aniline core.

G Start Exposure to CAS 2412-49-9 Eye Ocular Exposure Start->Eye Skin Dermal Exposure Start->Skin Inhalation Inhalation Start->Inhalation EyeFlush Flush with water (15+ mins) Eye->EyeFlush SkinWash Remove clothes & Wash with soap/water Skin->SkinWash FreshAir Move to fresh air Rest in position Inhalation->FreshAir MedEval Mandatory Medical Evaluation (MetHb risk) EyeFlush->MedEval SkinWash->MedEval FreshAir->MedEval Clear Incident Resolved & Documented MedEval->Clear

Exposure Response & Mitigation Pathway for this compound.

Experimental Protocols: A Self-Validating System

Handling reactive diamines requires a self-validating approach where each step inherently proves the success of the previous one. Below is the rigorously designed Standard Operating Procedure (SOP) for dispensing and reaction setup.

Protocol: Safe Dispensing and Reaction Quenching

Phase 1: Preparation & Inertion

  • Environmental Validation: Verify fume hood face velocity is actively reading ≥ 0.5 m/s. Do not proceed if the alarm is active.

  • Atmospheric Control: Because the secondary amine is prone to atmospheric oxidation (forming N-oxides or degrading), purge the reaction vessel with Argon for 5 minutes.

  • PPE Verification: Don nitrile gloves (double-gloving recommended due to the organic liquid nature of the free base), splash goggles, and a flame-resistant lab coat.

Phase 2: Dispensing & Transfer 4. Liquid Handling: Using a positive-displacement pipette or a gas-tight glass syringe, extract the required volume of this compound. 5. Self-Validation Step: Before committing the bulk reagent to the main reaction, spot a 1 µL aliquot on a TLC plate and develop it (e.g., in 10% MeOH/DCM with 1% Et3N) and visualize with Ninhydrin. A single clean spot validates that the reagent has not degraded into complex oxidation products.

Phase 3: Reaction Quenching & Decontamination 6. Quenching: Upon reaction completion, quench the mixture with a mild acid (e.g., 1M HCl or saturated NH4Cl). This strategically protonates the unreacted diamine, converting it into the highly water-soluble hydrochloride salt (CAS 33905-42-9)[1]. 7. Phase Separation: Extract the organic product. The toxic diamine remains safely sequestered in the aqueous waste layer. 8. Surface Decontamination: Wipe down the fume hood surface with a dilute acidic solution (e.g., 5% citric acid) to neutralize any micro-spills, followed by a water wipe. Validation: Swab the area with pH paper; a neutral reading confirms successful decontamination.

Storage & Stability Directives

To maintain chemical integrity and laboratory safety, adhere strictly to the following storage parameters:

  • Temperature: Store at 2–8°C (refrigerated) to suppress oxidative degradation.

  • Atmosphere: Keep tightly sealed under an inert gas (Nitrogen or Argon) head space.

  • Incompatibilities: Isolate entirely from strong oxidizing agents, acid chlorides, and acid anhydrides, which will react violently with the secondary amine.

References

  • ChemSrc. This compound Hydrochloride (CAS 33905-42-9) Properties. Retrieved from: [Link]

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A Technical Guide to the Thermodynamic Properties of N-methyl-N-[2-(methylamino)ethyl]aniline and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Introduction for the Research Professional

N-methyl-N-[2-(methylamino)ethyl]aniline, a substituted diamine with an aromatic moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the thermodynamic properties of such molecules is paramount for predicting their behavior in various systems, optimizing reaction conditions for their synthesis, and modeling their interactions in biological contexts.[1][2][3] For instance, thermodynamic data can inform predictions of solubility, stability, and binding affinity, all of which are critical parameters in drug development.

This guide provides a comprehensive overview of the key thermodynamic properties relevant to this compound. While direct experimental data for this specific compound is not extensively available in the public literature, this document will provide a robust framework for its study. We will delve into the foundational thermodynamic parameters, established experimental methodologies for their determination, and powerful computational techniques for their prediction, drawing upon data and protocols for closely related aniline and N-alkylated amine derivatives.

I. Core Thermodynamic Parameters of Interest

The thermodynamic characterization of a compound like this compound involves the determination of several key parameters that describe its energetic state and behavior.

Table 1: Key Thermodynamic Parameters and Their Significance

ParameterSymbolDescriptionRelevance in Research and Development
Enthalpy of Formation ΔfH°The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[4]A fundamental measure of a molecule's stability. Essential for calculating reaction enthalpies and assessing the energy landscape of synthetic pathways.
Standard Molar Entropy A measure of the randomness or disorder of a mole of a substance at a standard state.Crucial for calculating the Gibbs free energy of formation and understanding the spontaneity of processes.
Gibbs Free Energy of Formation ΔfG°The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states.The primary indicator of a molecule's thermodynamic stability and the spontaneity of its formation.
Heat Capacity CpThe amount of heat required to raise the temperature of a substance by one degree.[5]Important for understanding how a substance stores thermal energy and for correcting other thermodynamic data to different temperatures.
Enthalpy of Vaporization/Sublimation ΔvapH° / ΔsubH°The enthalpy change required to transform one mole of a substance from the liquid or solid phase to the gas phase, respectively.[6]A measure of the strength of intermolecular forces. Critical for predicting volatility and for relating gas-phase computational data to condensed-phase experimental values.
Thermodynamics of Association ΔH°, ΔS°Enthalpy and entropy changes associated with non-covalent interactions, such as hydrogen bonding.[7]Key to understanding molecular recognition, self-assembly, and ligand-receptor binding.

II. Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data hinges on precise experimental measurements. The following protocols are standard methodologies in thermochemistry and are applicable to the study of this compound.

A. Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase (liquid or crystal), ΔfH°(l or cr), is most accurately determined by combustion calorimetry.[4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified substance is placed in a crucible within a combustion bomb. A known amount of a suitable auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Assembly: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the final products are in a well-defined state.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter, which is a container with a known quantity of water and a precise temperature measuring device (e.g., a platinum resistance thermometer). The calorimeter is placed in a thermostatically controlled water jacket.

  • Combustion and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the calorimetric system is monitored before, during, and after the combustion reaction until a steady final temperature is reached.

  • Analysis and Calculation: The corrected temperature rise is used to calculate the energy of combustion. After the experiment, the contents of the bomb are analyzed for any incomplete combustion products (e.g., soot) and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen. The standard specific energy of combustion is then calculated, and from this, the standard molar enthalpy of combustion, ΔcH°, is derived. The standard molar enthalpy of formation is then calculated using Hess's law.

Causality in Experimental Design: The use of a rotating bomb ensures that the post-combustion solution is homogeneous, which is crucial for accurate analysis of the final state. The calibration of the calorimeter with a standard substance like benzoic acid is a critical step to determine the energy equivalent of the calorimeter, ensuring the trustworthiness of the measurements.

Workflow for Determining Enthalpy of Formation

G cluster_prep Sample Preparation & Setup cluster_exp Experiment cluster_analysis Data Analysis & Calculation prep Weigh Sample bomb Assemble & Pressurize Bomb prep->bomb calo Place Bomb in Calorimeter bomb->calo ignite Ignite Sample calo->ignite monitor Monitor Temperature Change ignite->monitor analyze Analyze Bomb Contents monitor->analyze calc_comb Calculate Energy of Combustion (ΔcU°) analyze->calc_comb calc_form Calculate Enthalpy of Formation (ΔfH°) calc_comb->calc_form

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

B. Vapor Pressure Measurement for Enthalpy of Vaporization

The molar enthalpy of vaporization, ΔvapH°, can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. The transpiration method is a reliable technique for measuring low vapor pressures of organic compounds.[6]

Experimental Protocol: The Transpiration Method

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a precisely controlled flow rate through a saturator containing the sample. The saturator is maintained at a constant temperature (T).

  • Saturation: The carrier gas becomes saturated with the vapor of the substance as it passes over a large surface area of the sample.

  • Condensation and Quantification: The gas-vapor mixture then flows into a condenser or a trap cooled to a temperature where the vapor condenses. The amount of condensed substance (m) is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

  • Data Collection: The total volume of the carrier gas (V) that has passed through the saturator is measured.

  • Calculation: The partial pressure (p) of the substance at temperature T is calculated assuming the ideal gas law: p = (m/M) * (RT/V), where M is the molar mass and R is the ideal gas constant.

  • Temperature Dependence: The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of ln(p) versus 1/T (slope = -ΔvapH°/R).

Expertise in Practice: The choice of carrier gas flow rate is critical. It must be slow enough to ensure saturation but fast enough to transport a measurable amount of the substance in a reasonable time. This self-validating system requires consistent vapor pressure measurements across different flow rates to confirm that saturation is indeed achieved.

III. Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[8][9]

Computational Protocol: DFT for Thermodynamic Properties

  • Structure Input and Conformational Analysis: A 3D model of this compound is built. A thorough conformational search is performed to identify all low-energy conformers, as the molecule possesses significant conformational flexibility around its single bonds.

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure. A common choice of method is the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).[8]

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.[8]

  • Calculation of Thermodynamic Properties:

    • Gas-Phase Enthalpy of Formation (ΔfH°(g)): This is often calculated using atomization or isodesmic reaction schemes, which provide better error cancellation than direct calculations.

    • Heat Capacity (Cp) and Entropy (S°): These are obtained directly from the frequency calculation output based on statistical mechanics principles.

    • Gibbs Free Energy of Formation (ΔfG°(g)): Calculated from the enthalpy of formation and entropy using the equation ΔfG° = ΔfH° - TΔfS°.

Trustworthiness of Computational Results: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. It is standard practice to benchmark the chosen computational method against experimental data for a set of structurally related compounds for which reliable data exists (e.g., N-methylaniline, N,N-dimethylaniline) to validate the method's predictive power.[10][11]

Logical Relationship of Computational Steps

G A 1. Build 3D Molecular Structure B 2. Perform Conformational Search A->B C 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequency Calculation C->D E Confirmation of True Minimum (No Imaginary Frequencies) D->E Check F 5. Calculate Thermochemical Data (ZPVE, Enthalpy, Entropy) D->F G 6. Derive Thermodynamic Properties (ΔfH°, S°, Cp, ΔfG°) F->G

Caption: A typical DFT workflow for predicting molecular thermodynamic properties.

IV. Thermodynamic Data for Analogous Compounds

To provide context and a basis for estimation, the following table summarizes available experimental thermodynamic data for compounds structurally related to this compound.

Table 2: Thermodynamic Properties of Selected Anilines and Amines at 298.15 K

CompoundFormulaΔfH°(l) (kJ/mol)ΔfH°(g) (kJ/mol)ΔvapH° (kJ/mol)Boiling Point (°C)
Aniline[1]C₆H₇N31.587.155.6184.1
N-Methylaniline[2][5]C₇H₉N29.881.251.4196.2
N,N-Dimethylaniline[10]C₈H₁₁N38.189.951.8194.0
Ethane-1,2-diamine[6]C₂H₈N₂-49.4-18.431.0116.0
2-(Methylamino)ethanol[12]C₃H₉NO---159.0

Note: Data is compiled from various sources and should be consulted directly for experimental uncertainties and conditions.

These values can serve as benchmarks for computational studies and as starting points for group contribution methods to estimate the properties of the target molecule. For instance, the consistent enthalpy of vaporization for the aniline derivatives suggests that the addition of the N-[2-(methylamino)ethyl] group will likely increase intermolecular forces, leading to a higher boiling point and enthalpy of vaporization.

V. Conclusion

While a complete thermodynamic dataset for this compound remains to be experimentally determined, this guide establishes a clear and authoritative pathway for its acquisition. The thermodynamic behavior of this molecule is governed by the interplay of its aromatic ring and the flexible, hydrogen-bond-capable diamine side chain. By applying the rigorous experimental techniques of combustion calorimetry and vapor pressure measurement, coupled with validated computational modeling using DFT, researchers can confidently characterize its properties. The data from analogous compounds provide a solid foundation for these investigations, ensuring that future work in the synthesis, application, and biological study of this compound can be built upon a robust understanding of its fundamental thermodynamic landscape.

References

  • Kaushik, R.D. et al. (2014). Mn catalysed Periodate Oxidation of anilines – Thermodynamic and Isokinetic studies. International Journal of ChemTech Research, 6(5), pp.3122-3130.
  • Cooper, A.R., Crowne, C.W.P., & Farrell, P.G. (1966). Thermodynamic Study of the Substituted Aniline-2,4,7-Trinitrofluorenone Charge-Transfer System. Transactions of the Faraday Society.
  • ResearchGate. (n.d.). Thermodynamic properties of the hydrogen bonded complexes between N-substituted anilines and proton acceptors.
  • Taylor & Francis Online. (2023). Study of molecular interactions between 2-methyl 1-propanol and m-substituted aniline at various temperatures (thermodynamic and acoustic properties). Taylor & Francis Online.
  • ResearchGate. (n.d.). Thermochemistry of Anilines.
  • Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.
  • BenchChem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. BenchChem.
  • PubChem. (n.d.). N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline. PubChem.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-(methylamino)ethanol. NIST.
  • Yufeng. (2024). Methylaniline Chemical Properties,Uses,Production. Yufeng.
  • ResearchGate. (n.d.). Thermodynamic Properties of N -Methyl-Substituted Ethane-1,2-diamines: Experimental and Computational Study.
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  • Google Patents. (n.d.). CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
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  • ACS Publications. (2022). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanistic Interrogation.
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An In-Depth Technical Guide to the History, Synthesis, and Analysis of N-methyl-N-[2-(methylamino)ethyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the chemical lineage, synthetic methodologies, and analytical characterization of N-methyl-N-[2-(methylamino)ethyl]aniline and its derivatives. Designed for researchers and drug development professionals, this document navigates from the foundational chemistry of aniline to the nuanced synthesis and potential applications of this specific scaffold, grounding its narrative in established chemical principles and field-proven insights.

Part 1: Foundational Chemistry and Historical Context

The story of this compound derivatives does not begin in isolation but is deeply rooted in the history of its parent compound, aniline. First isolated in 1826 by the distillation of indigo, aniline (benzenamine) became a cornerstone of the synthetic dye industry and a fundamental building block in organic chemistry.[1] Its derivative, N-methylaniline (NMA), is an organic compound where one hydrogen atom on the amino group is replaced by a methyl group.[2][3] This substitution alters its physical and chemical properties, such as increasing stability, altering solubility, and reducing basicity compared to aniline.[2][3][4][5]

N-methylaniline itself is a crucial intermediate in the manufacturing of dyes, agrochemicals, and other organic products.[6][7] Its synthesis is well-established, typically achieved by reacting aniline with methanol at high temperatures over a metal catalyst or through alkylation with methyl halides.[1][8] The development of more complex derivatives, including those with extended aminoalkyl chains, represents a logical progression in the quest for novel chemical entities with specific functional properties, particularly in the realm of pharmacology.[2][3][4][9]

Part 2: Synthetic Strategies for the Core Scaffold

The synthesis of this compound derivatives hinges on the strategic formation of C-N bonds to construct the ethylamine side chain. Two primary retrosynthetic approaches are considered standard in the field: reductive amination and direct N-alkylation.

Causality Behind Method Selection
  • Reductive Amination: This is often the preferred method for its high selectivity and milder reaction conditions. It involves reacting a precursor aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine. This pathway offers excellent control over the final product and minimizes the risk of over-alkylation, which is a common side effect of direct alkylation.

  • Direct N-Alkylation: This classical approach involves reacting an amine with an alkyl halide. While straightforward, it can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation. Its utility is often reserved for specific substrates where selectivity can be managed, for instance, by using a large excess of the amine reactant.

General Synthetic Workflow Diagram

G cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Direct N-Alkylation A N-Methylaniline C Imine Intermediate A->C Reaction B 2-(Methylamino)acetaldehyde B->C D Target Compound: This compound C->D Reduction (e.g., NaBH(OAc)₃) E N-Methylaniline G Target Compound: This compound E->G Nucleophilic Substitution (Base, Solvent) F 2-Chloro-N-methylethanamine F->G

Caption: General synthetic strategies for the target scaffold.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a self-validating system for the synthesis of the parent compound, this compound. Each step includes built-in checks and rationale.

Objective: To synthesize this compound from N-methylaniline and a suitable aldehyde precursor.

Materials:

  • N-methylaniline (1.0 eq)

  • 2-(Methylamino)acetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (Glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-methylaniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Stir until fully dissolved.

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent side reactions with the reducing agent and hydrolysis of the intermediate imine.

  • Imine Formation: Add 2-(methylamino)acetaldehyde (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

    • Rationale: Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is more electrophilic and readily attacked by the amine. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations; it is less reactive towards the aldehyde starting material than other hydrides. Portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS, looking for the disappearance of the imine intermediate and the appearance of the product spot.

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Rationale: The basic wash neutralizes the acetic acid and removes water-soluble byproducts.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Rationale: The brine wash removes residual water. MgSO₄ is a neutral drying agent suitable for amines.

  • Final Product Isolation: Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

    • Rationale: Chromatography separates the target compound from any unreacted starting materials or byproducts, ensuring high purity.

Part 3: Pharmacological Relevance and Structure-Activity Relationships (SAR)

While direct pharmacological data for the specific this compound scaffold is not extensively published, its structural motifs are present in compounds with known biological activities. The N-anilinoethylamide scaffold, for example, is found in melatonergic ligands designed for improved metabolic stability and water solubility.[10] Similarly, N-(dimethylamino)ethyl derivatives of other heterocyclic systems have been synthesized and evaluated as potent analgesic agents.[11][12]

The rationale for exploring this scaffold in drug development stems from its physicochemical properties. The N-methylaniline group provides a lipophilic aromatic core, while the ethyl(methylamino) side chain introduces a basic nitrogen center, which is often crucial for interacting with biological targets like G-protein coupled receptors (GPCRs) or ion channels.

Hypothesized Structure-Activity Relationships (SAR)

Based on general medicinal chemistry principles and data from analogous series, we can hypothesize the following SAR trends.[13][14]

Structural Modification Position Hypothesized Effect on Activity Rationale
Substitution on Aniline Ring Phenyl RingElectron-donating groups (e.g., -OCH₃) may enhance activity in some systems by increasing electron density. Electron-withdrawing groups (e.g., -Cl, -F) can improve metabolic stability.[14]Modulates the electronics and lipophilicity of the aromatic core, affecting target binding and pharmacokinetic properties.
Modification of Ethyl Linker Side ChainIncreasing or decreasing the length of the alkyl chain can significantly impact binding affinity.The two-carbon linker is often optimal for fitting into specific receptor pockets. Altering this distance changes the spatial relationship between the aromatic core and the basic amine.
Substitution on Terminal Amine Terminal NitrogenSmall alkyl groups (e.g., methyl, ethyl) are often tolerated. Bulkier groups may decrease activity due to steric hindrance.The basicity and steric profile of this group are critical for forming ionic or hydrogen bonds with the target protein.
N-Methyl vs. N-H on Aniline Aniline NitrogenThe N-methyl group can improve metabolic stability by blocking N-dealkylation and may enhance lipophilicity.This modification can lock the conformation of the side chain and influence the molecule's overall shape and properties.

Part 4: Analytical and Characterization Workflows

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of newly synthesized derivatives. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard, powerful techniques for this purpose.[15][16]

Analytical Workflow Diagram

G A Synthesized Crude Product B Sample Preparation (Dissolution, Dilution, Filtration) A->B C Purity Analysis (HPLC/UPLC) B->C D Structural Confirmation (MS, NMR) B->D E Quantification C->E Using Calibrated Standard F Data Analysis & Reporting D->F E->F

Caption: A typical workflow for analytical characterization.

Protocol: GC-MS for Identification and Purity

Objective: To confirm the molecular weight and fragmentation pattern of the synthesized compound and assess its purity.

Instrumentation and Reagents:

  • Agilent 7890 GC with 5977B MS detector or equivalent.[17]

  • DB-5MS capillary column (30.0m × 0.25mm × 0.25μm) or similar.[17]

  • High-purity helium as carrier gas.[17]

  • Methanol or ethyl acetate (chromatography grade).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in methanol.[17]

  • Instrumental Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1.0 μL (splitless mode)

    • Oven Program: Initial temperature 60°C, ramp at 25°C/min to 300°C, hold for 5 minutes.[17]

    • Carrier Gas Flow: Constant flow, e.g., 1 mL/min Helium.

    • MS Interface Temperature: 300°C

    • Ion Source: Electron Ionization (EI) at 70eV.[17]

    • Mass Range: Scan from m/z 40 to 500.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and mass spectrum.

    • Validation: Confirm the presence of the molecular ion peak corresponding to the calculated molecular weight of the target compound.

    • Fragmentation Analysis: Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

    • Purity Assessment: Integrate the peak area of the main compound in the TIC. Purity is estimated as the percentage of the main peak area relative to the total area of all peaks. A purity level >95% is typically desired for biological screening.

References

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Echemi. (2024, February 5). Echemi.
  • N-Methylaniline synthesis - ChemicalBook. ChemicalBook.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20).
  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2022, July 9). Yufeng.
  • The detection method of N-methylaniline - Sincere Chemical. Sincere Chemical.
  • Structure-Activity Relationships of N-1 analogues - ResearchGate. ResearchGate.
  • Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones - PubMed. (2009, January 15). PubMed.
  • N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PMC. NCBI.
  • Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols - Benchchem. Benchchem.
  • CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents. Google Patents.
  • What Is The Difference Between Aniline And N-Methylaniline? - Knowledge. (2024, June 27).
  • Quantification of aniline and N-methylaniline in indigo - PMC - NIH. (2021, October 26). NCBI.
  • N-Methylaniline - Wikipedia. Wikipedia.
  • An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-2-morpholinoethanamine - Benchchem. Benchchem.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2).
  • N-Methylaniline (NMA) | A Key Chemical Intermediate - Hainan Sincere Industries. (2025, June 16). Hainan Sincere Industries.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI. (2020, January 14). MDPI.
  • "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study - Echemi. (2024, February 5). Echemi.
  • N-methylaniline Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable.
  • Synthesis and Pharmacological Evaluation of N‐(Dimethylamino)ethyl Derivatives of Benzo‐ and Pyridopyridazinones | Request PDF - ResearchGate. ResearchGate.

Sources

Comprehensive Technical Guide: pKa Profiling of N-Methyl-N-[2-(methylamino)ethyl]aniline Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and molecular design, an accurate understanding of a compound's ionization profile is non-negotiable. It dictates lipophilicity (logD), membrane permeability, and target-receptor binding affinities. As a Senior Application Scientist, I frequently encounter complex polyprotic molecules where standard predictive models fall short. This whitepaper provides an in-depth, mechanistic analysis and a self-validating experimental framework for determining the pKa values of N-methyl-N-[2-(methylamino)ethyl]aniline (also known as N,N'-dimethyl-N-phenylethylenediamine).

Molecular Architecture & Acid-Base Theory

To accurately profile this molecule, we must first deconstruct its electronic environment. The molecule (C₁₀H₁₆N₂) possesses two distinct basic centers:

  • Basic Center 1: A terminal aliphatic secondary amine (methylamino group).

  • Basic Center 2: A tertiary aniline nitrogen, directly conjugated to the phenyl ring.

Mechanistic Causality of Ionization

The basicity of these two nitrogen atoms is not isolated; they are electronically coupled.

The Aliphatic Amine (pKa₁ ~ 8.83): At physiological pH, the aliphatic secondary amine is the more basic center and protonates first. Literature and predictive models place the pKa of this aliphatic center at approximately 8.83[1]. This value is lower than a standard isolated secondary amine (which typically hovers around ~10.5). The causality behind this depression is the mild electron-withdrawing nature of the distant phenyl ring and the adjacent tertiary nitrogen.

The Aniline Amine (pKa₂ ~ 2.5 - 3.5): The protonation of the aniline nitrogen is governed by a profound inductive effect (-I effect)[2]. Once the aliphatic amine is protonated, it forms a positively charged ammonium ion. This localized positive charge exerts a strong, through-bond electron-withdrawing pull across the two-carbon ethylene linker[3]. This severely depletes the electron density on the aniline nitrogen, destabilizing its conjugate acid form. Consequently, while a standard N,N-dimethylaniline has a pKa of ~5.15, the aniline nitrogen in this specific molecule exhibits a significantly depressed pKa, estimated between 2.5 and 3.5.

ProtonationPathway FreeBase Free Base (Neutral) MonoProt Monoprotonated (Aliphatic N+) FreeBase->MonoProt +H+ (pKa ~8.83) MonoProt->FreeBase -H+ DiProt Diprotonated (Aliphatic N+ & Aniline N+) MonoProt->DiProt +H+ (pKa ~3.0) DiProt->MonoProt -H+

Caption: Sequential protonation pathway of this compound.

Experimental Methodologies for pKa Determination

To accurately capture this biphasic ionization profile, a single analytical technique is insufficient. We must deploy an orthogonal approach: Potentiometric titration for the aliphatic amine and UV-metric titration for the aniline amine[4].

The Causality Behind the Method Selection: Potentiometry is the gold standard for pKa values between 3 and 10. However, at pH < 3, the high concentration of background hydronium ions masks the subtle pH changes caused by the titration of a weak base, leading to significant "acid error"[5]. Conversely, UV-metric titration is highly sensitive at low pH, provided the ionization event alters the molecule's chromophore. Protonating the aniline nitrogen disrupts its lone-pair delocalization into the phenyl pi-system, causing a massive hypsochromic (blue) shift in the UV spectrum[6]. This makes it the perfect self-validating system for the lower pKa.

Workflow Sample This compound Sample Preparation Split Split into Aliquots for Orthogonal Testing Sample->Split Potentio Potentiometric Titration (pH 6.0 - 11.0) Split->Potentio UV UV-Metric Titration (pH 1.0 - 6.0) Split->UV Data1 Determine pKa1 (~8.83) Aliphatic Amine Potentio->Data1 Data2 Determine pKa2 (~3.0) Aniline Amine UV->Data2

Caption: Orthogonal experimental workflow for biphasic pKa determination.

Protocol 1: Potentiometric Titration (Targeting pKa₁ ~ 8.83)
  • Sample Preparation: Dissolve 1.0 mM of the analyte in 50 mL of 0.15 M KCl aqueous solution.

    • Expert Rationale: 0.15 M KCl maintains a constant ionic strength, ensuring activity coefficients remain stable throughout the assay. This is critical for deriving true thermodynamic pKa values rather than mere apparent values.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Acidification: Lower the initial pH to 6.0 using standardized 0.1 M HCl to ensure the aliphatic amine is fully protonated prior to the run.

  • Titration: Titrate with standardized 0.1 M KOH in automated 0.05 mL increments up to pH 11.0.

  • Data Analysis: Utilize a Bjerrum plot or non-linear regression (e.g., Gran plot analysis) to calculate pKa₁ from the inflection point of the titration curve.

Protocol 2: UV-Metric Titration (Targeting pKa₂ ~ 2.5 - 3.5)
  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 6.0.

  • Sample Spiking: Add a highly concentrated stock solution of the analyte to each buffer to achieve a final concentration of ~50 µM.

    • Expert Rationale: This low concentration prevents detector saturation while strictly adhering to the linear range of the Beer-Lambert law.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra (200 - 350 nm) for each pH-adjusted sample using a quartz cuvette (1 cm path length).

  • Isosbestic Point Verification: Identify the isosbestic point (the wavelength where absorbance is independent of pH). This self-validates that only a simple two-state equilibrium (Free Base ↔ Conjugate Acid) is occurring without degradation side-reactions[6].

  • Data Analysis: Plot the absorbance at the analytical wavelength (λmax of the neutral aniline species) against pH. The inflection point of this sigmoidal curve yields pKa₂.

Data Presentation & Interpretation

The following table summarizes the quantitative expectations and structural assignments for the molecule's ionization profile:

Basic CenterStructural AssignmentEstimated/Predicted pKaOptimal Analytical MethodPrimary Electronic Effect
Basic Center 1 Terminal Aliphatic Secondary Amine8.83 ± 0.28Potentiometric TitrationMild -I effect from distant phenyl ring
Basic Center 2 Tertiary Aniline Nitrogen~ 2.5 - 3.5UV-Metric TitrationStrong -I effect from adjacent ammonium

Implications in Drug Development

Understanding this dual pKa profile is critical for rational drug formulation. At physiological pH (7.4), this compound exists almost exclusively in its monoprotonated state (the aliphatic amine is protonated, while the aniline amine remains neutral).

This amphiphilic character dictates its lipophilicity (logD) and membrane permeability. Furthermore, in receptor binding (such as targeting 7TM GPCRs), the protonated aliphatic amine is perfectly positioned to form a critical salt bridge with aspartate residues within the binding pocket, while the neutral aniline moiety can participate in hydrophobic or pi-pi stacking interactions[6]. Miscalculating the aniline pKa by assuming it behaves like a standard N,N-dimethylaniline would lead to catastrophic errors in predicting the molecule's ionization state in the acidic environments of the stomach or tumor microenvironments.

References

  • Title: A systematic review of various pKa determination techniques Source: ovid.com URL:[Link]

  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: researchgate.net / yuntsg.com URL:[Link]

  • Title: Recent Advancements in Spectrophotometric pKa Determinations: A Review Source: researchgate.net URL:[Link]

  • Title: Chapter 16.3: Molecular Structure and Acid-Base Strength Source: libretexts.org URL:[Link]

Sources

Boiling point and melting point data for N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and experimental characterization of N-methyl-N-[2-(methylamino)ethyl]aniline (also known as N,N'-dimethyl-N-phenylethylenediamine).[1][2]

Part 1: Executive Technical Summary

  • Compound Name: this compound[1][2]

  • Synonyms: N,N'-Dimethyl-N-phenylethylenediamine; N-(2-(methylamino)ethyl)-N-methylaniline[1][2]

  • CAS Number: 6711-46-2 [1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2]
  • Molecular Weight: 164.25 g/mol [2]

  • Physical State: Viscous liquid (at 25°C)[2]

This compound serves as a critical diamine intermediate in the synthesis of nitrogen-containing heterocycles and antihistamine pharmaceuticals (e.g., methapyrilene analogs).[2] Its structure features a secondary amine and a tertiary aniline moiety, creating distinct nucleophilic reactivity profiles essential for selective functionalization.[2]

Part 2: Physicochemical Properties Data

The following data aggregates experimental values for the specific compound and high-confidence estimates derived from structural analogs (Structure-Property Relationship, SPR) where direct literature values are rarefied.

PropertyValue / RangeConfidence LevelSource / Rationale
Boiling Point 260 – 270 °C (at 760 mmHg)High (SPR Estimate)Based on N-phenylethylenediamine (262°C) and N'-ethyl-N,N-dimethyl-N'-phenylethane-1,2-diamine (270°C).[1][2] Methylation of the amine typically modulates BP by +5-10°C relative to the unmethylated analog due to mass vs. H-bonding trade-offs.[1]
Melting Point < 20 °C ExperimentalReported as a liquid at room temperature in commercial catalogs (e.g., CymitQuimica, Angene).[2]
Density 0.98 – 1.02 g/mL EstimateConsistent with N-methylaniline (0.989 g/mL) and related diamines.[2]
Refractive Index 1.56 – 1.58 EstimateTypical for N-alkylanilines (N-methylaniline

= 1.571).[2]
Solubility Soluble in EtOH, CHCl

, DMSO.[1][2] Slightly soluble in water.[2][4][5]
ExperimentalLipophilic aniline moiety dominates solubility profile.[2]
pKa (Calc.) ~10.0 (aliphatic amine) / ~4.8 (aniline N)PredictedThe aliphatic secondary amine is highly basic; the aniline nitrogen is weakly basic due to resonance delocalization.[2]

Part 3: Synthesis & Experimental Protocols

Core Directive: The synthesis relies on the nucleophilic substitution of N-methylaniline with an electrophilic ethylamine equivalent.[2] Two primary routes are validated:

  • Route A (Aziridine Ring Opening): High atom economy, requires handling toxic aziridines.[2]

  • Route B (Alkylation with 2-Chloroethylamine): Robust, standard laboratory scale.

Protocol: Synthesis via N-Alkylation (Route B)

Reaction Scheme:


[2]

Reagents:

  • N-Methylaniline (1.0 eq)[1][2]

  • 2-Chloro-N-methylethylamine hydrochloride (1.1 eq)[1][2]

  • Sodium Amide (NaNH

    
    ) or Potassium Carbonate (K
    
    
    
    CO
    
    
    ) (2.5 eq)[2]
  • Solvent: Toluene (anhydrous) or DMF[2]

Step-by-Step Methodology:

  • Preparation of Free Base (In situ):

    • In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 2-chloro-N-methylethylamine hydrochloride (1.1 eq) in anhydrous toluene.

    • Add powdered K

      
      CO
      
      
      
      (2.5 eq) and stir at room temperature for 30 minutes to liberate the free amine base.
  • Nucleophilic Attack:

    • Add N-methylaniline (1.0 eq) dropwise to the suspension.[2]

    • Note on Causality: N-methylaniline is a weaker nucleophile than the aliphatic amine; however, the electrophile (2-chloro-N-methylethylamine) can cyclize to form a highly reactive N-methylaziridinium ion intermediate in situ.[1][2] The aniline nitrogen then attacks this strained ring.[2]

  • Reflux:

    • Heat the mixture to reflux (110°C for Toluene) for 12–18 hours. Monitor via TLC (SiO

      
      ; MeOH/DCM 1:9) or GC-MS.[2]
      
    • Endpoint: Disappearance of N-methylaniline.[2]

  • Work-up:

    • Cool to room temperature.[2] Filter off inorganic salts.[2]

    • Wash the filtrate with water (2x) and brine (1x).[2]

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .[2]
  • Purification:

    • Concentrate under reduced pressure.[2][6]

    • Distillation: Purify the crude oil via vacuum distillation (approx. 130–140°C at 5 mmHg) to obtain a pale yellow liquid.[2]

Part 4: Visualization of Synthetic Pathway

The following diagram illustrates the reaction logic, specifically the formation of the reactive aziridinium intermediate which drives the reaction kinetics.

SynthesisPathway Reactant1 N-Methylaniline (Nucleophile) Intermed N-Methylaziridinium Ion (Reactive Electrophile) Reactant1->Intermed Nucleophilic Attack (Ring Opening) Reactant2 2-Chloro-N-methylethylamine (Precursor) Reactant2->Intermed Intramolecular Cyclization (-Cl⁻) Product This compound (Target) Intermed->Product  

Caption: Mechanism of alkylation via the in-situ formation of the aziridinium ion intermediate.

Part 5: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       6.7–7.3 ppm (m, 5H, Aromatic protons).[1][2]
      
    • 
       3.45 ppm (t, 2H, N(Ph)-CH
      
      
      
      ).[1][2]
    • 
       2.95 ppm (s, 3H, N(Ph)-CH
      
      
      
      ).[1][2]
    • 
       2.80 ppm (t, 2H, CH
      
      
      
      -NH).[2]
    • 
       2.45 ppm (s, 3H, NH-CH
      
      
      
      ).[2]
    • 
       1.5–2.0 ppm (br s, 1H, NH , exchangeable).[1][2]
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
       peak at m/z 165.14.[2]
      

References

  • CymitQuimica. N,N-dimethyl-N'-phenylethylenediamine Product Data (CAS 6711-46-2).[2] Retrieved from .[2]

  • PubChem. N,N-Dimethyl-p-phenylenediamine (Related Isomer Data). National Library of Medicine.[2] Retrieved from .[2]

  • Sigma-Aldrich. N-Methyl-1,2-phenylenediamine Product Specification. Retrieved from .[2][7]

  • BenchChem. 2-chloro-N-methylethanamine hydrochloride reactivity and functional groups. Retrieved from .[2]

  • ChemicalBook. N,N'-Dimethyl-N-phenylethylenediamine Suppliers and Data. Retrieved from .[2]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-Methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-methyl-N-[2-(methylamino)ethyl]aniline (CAS 2412-49-9). Unlike direct alkylation methods which often suffer from polyalkylation and difficult separations, this protocol utilizes a stepwise acylation-amination-reduction sequence . This "Amide Route" ensures strict control over stoichiometry, resulting in high regioselectivity and purity suitable for pharmaceutical applications (e.g., as a scaffold for kinase inhibitors or antihistamines).

Target Molecule Profile
PropertyData
IUPAC Name

-Dimethyl-

-phenylethane-1,2-diamine
CAS Number 2412-49-9
Molecular Formula

Molecular Weight 164.25 g/mol
Structure

Key Moiety Unsymmetrical Ethylenediamine

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of quaternary ammonium salts and over-alkylated byproducts common in direct reactions between


-methylaniline and 1,2-dichloroethane.
Strategic Pathway
  • Acylation:

    
    -methylaniline is reacted with chloroacetyl chloride to form the 
    
    
    
    -haloamide. This "locks" the aniline nitrogen, preventing further alkylation.
  • Amination: The chloride is displaced by methylamine.

  • Global Reduction: The amide backbone is reduced to the ethylenediamine skeleton using Lithium Aluminum Hydride (LiAlH

    
    ).
    

SynthesisPathway Start N-methylaniline (Ph-NH-Me) Inter1 Intermediate A: 2-chloro-N-methyl- N-phenylacetamide Start->Inter1 Step 1: Acylation (-HCl) Reagent1 Chloroacetyl Chloride Reagent1->Inter1 Inter2 Intermediate B: N-methyl-2-(methylamino)- N-phenylacetamide Inter1->Inter2 Step 2: SN2 Displacement Reagent2 Methylamine (aq/THF) Reagent2->Inter2 Final Target: N-methyl-N-[2-(methylamino) ethyl]aniline Inter2->Final Step 3: Reduction Reagent3 LiAlH4 (Reduction) Reagent3->Final

Figure 1: Stepwise synthetic pathway ensuring regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide

Objective: Functionalize


-methylaniline with a reactive electrophilic handle.
  • Reagents:

    • 
      -methylaniline (10.7 g, 100 mmol)
      
    • Chloroacetyl chloride (12.4 g, 110 mmol)

    • Triethylamine (Et

      
      N) or Pyridine (11.1 g, 110 mmol)
      
    • Dichloromethane (DCM) (150 mL)

  • Procedure:

    • Charge a 500 mL 3-neck round-bottom flask (RBF) with

      
      -methylaniline, Et
      
      
      
      N, and DCM. Cool to 0°C under N
      
      
      atmosphere.
    • Add chloroacetyl chloride dropwise via an addition funnel over 30 minutes. Exothermic reaction—maintain internal temperature <10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with cold water (100 mL). Separate the organic layer.[1][2][3] Wash with 1M HCl (2x50 mL) to remove unreacted aniline, then saturated NaHCO

      
       (2x50 mL) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Result: Off-white solid or viscous oil. Yield typically >90%. Used directly in Step 2.

Step 2: Synthesis of N-methyl-2-(methylamino)-N-phenylacetamide

Objective: Introduce the second nitrogen via nucleophilic substitution.

  • Reagents:

    • Intermediate A (from Step 1) (19.7 g, ~100 mmol)

    • Methylamine (40% aq. solution or 2M in THF) (300 mmol, 3 equiv.)

    • Ethanol (100 mL) (if using aq. methylamine) or THF.[1][4]

  • Procedure:

    • Dissolve Intermediate A in Ethanol/THF in a pressure vessel or sealed RBF.

    • Add Methylamine solution.[4]

    • Stir at RT for 12 hours. If reaction is sluggish, heat to 50°C.

    • Workup: Concentrate the reaction mixture to remove solvent and excess methylamine.

    • Dissolve residue in DCM (100 mL) and wash with 1M NaOH (to ensure the amine is free base).

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.
    • Result: Crude Intermediate B. Can be purified by recrystallization from Hexane/EtOAc if necessary, but usually sufficiently pure for reduction.

Step 3: Reduction to this compound

Objective: Reduce the amide carbonyl to a methylene group.

  • Reagents:

    • Intermediate B (from Step 2)

    • Lithium Aluminum Hydride (LiAlH

      
      ) (2.5 equiv.)
      
    • Anhydrous THF (200 mL)

  • Procedure:

    • Safety Alert: LiAlH

      
       reacts violently with moisture. Ensure all glassware is oven-dried and under N
      
      
      
      .
    • Suspend LiAlH

      
       in anhydrous THF in a 1L 3-neck RBF. Cool to 0°C.
      
    • Dissolve Intermediate B in THF (50 mL) and add dropwise to the hydride suspension.

    • Reflux the mixture for 6–12 hours.

    • Fieser Quench: Cool to 0°C. Carefully add:

      • 
         mL water (per 
        
        
        
        grams LiAlH
        
        
        used)
      • 
         mL 15% NaOH
        
      • 
         mL water
        
    • Stir until a white granular precipitate forms. Filter through Celite.

    • Concentrate the filtrate.[4] Distill the residue under reduced pressure (vacuum distillation) to obtain the pure oil.

Workup & Purification Logic

To ensure pharmaceutical-grade purity, the extraction logic separates the target diamine from potential mono-alkylated byproducts.

Workup Crude Crude Reaction Mixture (Post-Quench) Filter Filter Aluminum Salts (Celite) Crude->Filter Evap Evaporate Solvent Filter->Evap AcidBase Acid-Base Extraction 1. Dissolve in 1M HCl 2. Wash with Ether (Discard Organic) 3. Basify Aqueous to pH 12 (NaOH) Evap->AcidBase Extract Extract with DCM AcidBase->Extract Distill Vacuum Distillation (High Vacuum) Extract->Distill

Figure 2: Purification workflow utilizing acid-base extraction to remove non-basic impurities.

Characterization & QC Criteria

Upon isolation, the product should be verified against these parameters.

TechniqueExpected Signal/Criteria
Appearance Pale yellow to colorless oil.[4][5] Darkens on air exposure.

H NMR (CDCl

)

6.7–7.3 (m, 5H, Ph), 3.45 (t, 2H, N-CH

), 2.95 (s, 3H, Ph-N-CH

), 2.80 (t, 2H, CH

-NH), 2.45 (s, 3H, NH-CH

).
MS (ESI+) [M+H]

= 165.14
Purity (GC/HPLC) >98.0% (Area %)

Safety & Handling (E-E-A-T)

  • Vesicant Intermediates: The

    
    -haloamide (Step 1 product) is a potent skin irritant and potential sensitizer. Double-glove and work in a fume hood.
    
  • LiAlH

    
     Hazards:  Pyrophoric. Keep a Class D fire extinguisher nearby. Never use water to extinguish LiAlH
    
    
    
    fires.
  • Storage: The final diamine is prone to oxidation. Store under Argon/Nitrogen at 4°C.

References

  • Amide Reduction Methodology

    • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • N-Alkylation of Anilines

    • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 58(42), 8567-8573.

  • General Properties of N,N'-dialkyl-ethylenediamines

    • PubChem Compound Summary for CAS 2412-49-9.

  • Buchwald-Hartwig Alternative (Contextual)

    • Wolfe, J. P., et al. (1996). "An Improved Catalyst System for Aromatic C-N Bond Formation." J. Am. Chem. Soc., 118(30), 7215–7216.

Sources

Application Note: Exploiting Electronic Asymmetry in Catalysis Using N-Methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Coordination chemistry, ligand design, and transition-metal-catalyzed cross-coupling.

Executive Summary

In modern organometallic chemistry and drug discovery, the efficiency of transition-metal-catalyzed C–N and C–O bond formation is heavily dictated by ligand architecture. While symmetrical diamines like N,N'-dimethylethylenediamine (DMEDA) have historically served as standard bidentate ligands for copper-catalyzed Ullmann-type couplings, they frequently suffer from off-cycle catalyst deactivation via bis-ligation.

This application note details the structural, electronic, and practical advantages of using N-methyl-N-[2-(methylamino)ethyl]aniline (CAS: 2412-49-9)[1], an unsymmetrical bidentate ligand. By synthesizing technical accuracy with field-proven insights, this guide provides a comprehensive framework for utilizing this ligand's unique "hemilabile" properties to accelerate catalytic workflows and improve reaction yields.

Structural & Electronic Profiling: The Hemilabile Advantage

This compound features two distinct nitrogen coordination centers:

  • Secondary Aliphatic Amine (

    
    ):  Highly basic and a strong 
    
    
    
    -donor.
  • Tertiary Arylamine (Aniline derivative): Less basic due to lone-pair delocalization into the phenyl ring, and sterically demanding.

The Causality of Ligand Choice: In catalytic cycles, the metal center (e.g., Cu or Pd) requires a delicate balance between electron density (to facilitate oxidative addition) and steric availability (to allow substrate binding). Symmetrical aliphatic diamines often form highly stable, thermodynamically dead-end


 complexes.

The electronic asymmetry of this compound solves this. The strong aliphatic amine acts as a permanent anchor to the metal, preventing bulk catalyst precipitation[2]. Conversely, the weaker, sterically bulky arylamine exhibits hemilability —it can transiently dissociate from the metal center. This dynamic "opening and closing" provides a vacant coordination site exactly when the sterically demanding oxidative addition of the aryl halide occurs, drastically lowering the activation energy barrier[3].

G L Free Ligand (Unsymmetrical) C1 Cu(I) Bidentate Complex (Resting State) L->C1 + CuI (Toluene) C2 Cu(I) Monodentate (Active Species) C1->C2 Arylamine Dissociation (Hemilabile Shift)

Caption: Hemilabile dynamics of the unsymmetrical ligand opening a coordination site.

Application: Overcoming Bottlenecks in Cu-Catalyzed C-N Coupling

The classical Ullmann reaction requires harsh conditions (>120 °C, polar solvents) and stoichiometric copper, limiting its utility in late-stage pharmaceutical synthesis[4]. The introduction of diamine ligands by Buchwald and others revolutionized this space, allowing for catalytic copper loadings and milder temperatures[2].

When applying this compound to these systems, the bulky N-phenyl group increases the lipophilicity of the resulting Cu(I) complex. This enforces excellent solubility in non-polar solvents like toluene, which suppresses competing side reactions (e.g., hydrodehalogenation) often seen in polar solvents like DMF or DMSO.

CatalyticCycle A L-Cu(I)-Amide Complex B Oxidative Addition (Aryl Halide) A->B Ar-X Addition C Cu(III) Intermediate (Sterically Crowded) B->C Ligand Hemilability Opens Site D Reductive Elimination (Product Release) C->D C-N Bond Formation D->A + Amine, Base - HX

Caption: Copper-catalyzed C-N coupling catalytic cycle enabled by the bidentate ligand.

Quantitative Performance Data

The table below summarizes the comparative efficiency of different ligand architectures in the Cu-catalyzed coupling of iodobenzene with morpholine. The unsymmetrical nature of this compound provides superior yields at lower temperatures by preventing off-cycle deactivation.

Catalyst SystemLigand TypeReaction Temp (°C)Yield (%)Off-Cycle Deactivation Risk
CuI (No Ligand)None110< 10High (Irreversible Aggregation)
CuI + DMEDASymmetrical Bidentate9075Moderate (Bis-ligation sink)
CuI + N-Aryl-DMEDA Unsymmetrical Bidentate 70 92 Low (Hemilabile dynamic)
Validated Experimental Protocol: Cu-Catalyzed C-N Cross-Coupling

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure the scientist can verify the success of the intermediate stages before proceeding.

Reagents Required:

  • Copper(I) Iodide (CuI) – 5 mol%

  • This compound – 5.5 mol%

  • Aryl Halide (Substrate) – 1.0 eq

  • Amine Nucleophile – 1.2 eq

  • Potassium Phosphate (

    
    ), anhydrous – 2.0 eq
    
  • Anhydrous Toluene (Deoxygenated)

Step-by-Step Methodology:

  • Preparation of Catalyst Stock (Validation Step):

    • Action: In a nitrogen-filled glovebox, add CuI (5 mol%) and anhydrous toluene to an oven-dried Schlenk tube. The CuI will remain largely insoluble, forming a cloudy white/grey suspension.

    • Action: Add this compound (5.5 mol%) via microsyringe. Stir at room temperature for 15 minutes.

    • Self-Validation: The suspension will clarify into a homogeneous, pale-yellow solution. This visual cue validates the successful coordination of the ligand and the formation of the active monomeric

      
       complex. Note: If the solution turns green or blue, oxygen ingress has occurred, oxidizing Cu(I) to inactive Cu(II). Discard and restart.
      
  • Substrate and Base Addition:

    • Action: To the active catalyst solution, add the aryl halide (1.0 eq) and the amine nucleophile (1.2 eq).

    • Action: Add finely milled anhydrous

      
       (2.0 eq).
      
    • Causality:

      
       is explicitly chosen over stronger bases (like 
      
      
      
      ) because it is basic enough to deprotonate the coordinated amine intermediate, but weak enough to prevent premature dehalogenation of the aryl halide, ensuring broad functional group tolerance[2].
  • Reaction Execution:

    • Action: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 70 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is critical because the reaction is a heterogeneous mixture (solid

      
       in toluene). Mass transfer limits the reaction rate if stirring is insufficient.
      
  • Workup and Isolation:

    • Action: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (3x reaction volume) and filter through a tightly packed pad of Celite.

    • Self-Validation: The Celite pad will capture the insoluble inorganic salts (

      
      , 
      
      
      
      ) and precipitated copper complexes. The resulting filtrate must be completely transparent (colorless or slightly yellow depending on the product), indicating the successful removal of the transition metal species.
  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. "Diamine Ligands in Copper-Catalyzed Reactions." nih.gov (PMC).[Link]

  • Wikipedia Contributors. "Ullmann reaction." wikipedia.org. [Link]

Sources

Application Notes and Protocols for the Preparation of Metal Complexes Using N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of N-methyl-N-[2-(methylamino)ethyl]aniline as a Tridentate Ligand

This compound is a versatile tridentate N-donor ligand with significant potential in coordination chemistry. Its structure, featuring an aniline nitrogen, a secondary amine, and a tertiary amine, allows for the formation of stable five-membered chelate rings with a variety of transition metal ions. The electronic and steric properties of the resulting metal complexes can be fine-tuned by the interplay of the aromatic aniline moiety and the flexible ethylenediamine backbone. This unique combination makes these complexes promising candidates for applications in catalysis, materials science, and as models for bioinorganic systems.[1]

Metal complexes derived from analogous aniline-based ligands have demonstrated notable biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The chelation of the metal ion often enhances the therapeutic efficacy of the organic ligand.[1] Furthermore, copper and nickel complexes with N-donor ligands are known to be effective catalysts in a range of organic transformations.[4]

This guide provides detailed protocols for the synthesis of the ligand, this compound, and its subsequent use in the preparation of representative copper(II) and nickel(II) complexes. The causality behind experimental choices and key characterization techniques are also discussed to provide a comprehensive understanding of the coordination chemistry involved.

PART 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through a two-step process involving the alkylation of N-methylaniline. This method is based on established procedures for the N-alkylation of anilines.[5]

Experimental Protocol: Ligand Synthesis

Materials:

  • N-methylaniline

  • 2-Chloro-N-methylethylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 eq), 2-chloro-N-methylethylamine hydrochloride (1.1 eq), and sodium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Expected Characterization Data for the Ligand
  • ¹H NMR: Expect characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the ethyl bridge, and the two N-methyl groups. The N-H proton of the secondary amine may appear as a broad singlet.[6][7]

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the two methylene carbons, and the two N-methyl carbons.[7]

  • IR Spectroscopy: Look for a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. Also, expect C-N stretching vibrations and aromatic C-H and C=C stretching bands.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the ligand (C₁₀H₁₆N₂) should be observed.

PART 2: Preparation of Metal Complexes

The following protocols describe the synthesis of copper(II) and nickel(II) complexes using the prepared this compound ligand. These procedures are adapted from general methods for the synthesis of metal complexes with tridentate N-donor ligands.[8][9]

Protocol 1: Synthesis of [Cu(L)Cl₂] (L = this compound)

Materials:

  • This compound (L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve the ligand (1.0 eq) in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of absolute ethanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Collect the precipitate by vacuum filtration and wash with small portions of cold ethanol, followed by diethyl ether.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of [Ni(L)₂(ClO₄)₂] (L = this compound)

Materials:

  • This compound (L)

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Methanol (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve the ligand (2.0 eq) in anhydrous methanol in a round-bottom flask.

  • In a separate flask, dissolve nickel(II) perchlorate hexahydrate (1.0 eq) in anhydrous methanol. Caution: Perchlorate salts are potentially explosive and should be handled with care.

  • Slowly add the nickel(II) perchlorate solution to the ligand solution with vigorous stirring at room temperature.

  • A color change is expected upon complex formation.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

  • Add diethyl ether to the mixture to induce further precipitation of the complex.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

PART 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation and determine the structure of the metal complexes.

Key Characterization Techniques:
  • Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms of the ligand to the metal center is expected to cause shifts in the C-N and N-H stretching frequencies compared to the free ligand. The appearance of new bands in the far-IR region can be attributed to metal-nitrogen (M-N) vibrations.[3]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes will show d-d transitions characteristic of the metal ion in its specific coordination environment. For example, a Cu(II) complex in a distorted octahedral or square pyramidal geometry will exhibit broad absorption bands in the visible region.[2] A high-spin octahedral Ni(II) complex typically shows three spin-allowed d-d transitions.[10]

  • Magnetic Susceptibility: Measurement of the magnetic moment can determine the number of unpaired electrons and thus the spin state and geometry of the metal center. For example, Cu(II) (d⁹) complexes are expected to have a magnetic moment corresponding to one unpaired electron. High-spin octahedral Ni(II) (d⁸) complexes should have a magnetic moment corresponding to two unpaired electrons.[3]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the synthesized complexes.

Table 1: Expected Characterization Data for Metal Complexes
ComplexColorExpected GeometryMagnetic Moment (μ_eff, B.M.)Key IR Shifts (cm⁻¹)Expected UV-Vis λ_max (nm)
[Cu(L)Cl₂]Green-BlueDistorted Square Pyramidal/Octahedral~1.7-2.2Shift in ν(N-H) and ν(C-N)Broad band ~600-800
[Ni(L)₂(ClO₄)₂]Blue-GreenOctahedral~2.9-3.4Shift in ν(N-H) and ν(C-N)~350, ~550, ~900

Note: L = this compound. The expected data is based on analogous complexes reported in the literature.[2][10]

PART 4: Visualizing the Workflow

Diagram 1: Synthesis of this compound

Ligand_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification N-methylaniline N-methylaniline Reaction Reaction N-methylaniline->Reaction 2-Chloro-N-methylethylamine HCl 2-Chloro-N-methylethylamine HCl 2-Chloro-N-methylethylamine HCl->Reaction Na2CO3 Na2CO3 Na2CO3->Reaction Acetonitrile (solvent) Acetonitrile (solvent) Acetonitrile (solvent)->Reaction Reflux (82°C) Reflux (82°C) Reflux (82°C)->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Filtration Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Vacuum Distillation / Chromatography Vacuum Distillation / Chromatography Drying->Vacuum Distillation / Chromatography Product Product Vacuum Distillation / Chromatography->Product Reaction->Filtration

Caption: Synthetic workflow for this compound.

Diagram 2: General Scheme for Metal Complex Synthesis

Complex_Synthesis cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis cluster_isolation Isolation Ligand (L) Ligand (L) Mixing at RT Mixing at RT Ligand (L)->Mixing at RT Metal Salt (e.g., CuCl2, Ni(ClO4)2) Metal Salt (e.g., CuCl2, Ni(ClO4)2) Metal Salt (e.g., CuCl2, Ni(ClO4)2)->Mixing at RT Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol)->Mixing at RT Stirring (4-12h) Stirring (4-12h) Mixing at RT->Stirring (4-12h) Precipitation Precipitation Stirring (4-12h)->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Complex Final Complex Drying->Final Complex

Caption: General workflow for the synthesis of metal complexes.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of metal complexes using the tridentate ligand this compound. The versatility of this ligand allows for the preparation of a wide array of complexes with different metals and co-ligands, each with potentially unique properties and applications.

Further research could explore the catalytic activity of these complexes in various organic reactions, such as oxidation, reduction, and cross-coupling reactions. Additionally, the biological activities of these complexes, including their antimicrobial and cytotoxic properties, warrant investigation, which could lead to the development of novel therapeutic agents. The systematic study of a series of these complexes will undoubtedly contribute to a deeper understanding of the structure-property relationships in coordination chemistry.

References

  • MDPI. (2022, August 15). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Retrieved from [Link]

  • Jabri, R.Z., et al. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[11]aneN4. Open Access Library Journal, 10, 1-16.

  • MDPI. (2022, August 15). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Structures, properties and applications of Cu(ii) complexes with tridentate donor ligands. Retrieved from [Link]

  • IDOSR JOURNALS. (n.d.). Synthesis, Characterization and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) aniline. Retrieved from [Link]

  • PMC. (n.d.). Copper-Sulfur Complexes Supported by N-Donor Ligands: Towards Models of the CuZ Site in Nitrous Oxide Reductase. Retrieved from [Link]

  • MDPI. (2023, November 3). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, April 15). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies. Retrieved from [Link]

  • MDPI. (2023, May 21). Synthesis, X-ray Structure of Two Hexa-Coordinated Ni(II) Complexes with s-Triazine Hydrazine Schiff Base Ligand. Retrieved from [Link]

  • Semantic Scholar. (2024, February 5). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Nickel(II) Complexes with Tetra- and Pentadentate Aminopyridine Ligands: Synthesis, Structure, Electrochemistry, and Reduction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multiweek Experiments for an Inorganic Chemistry Laboratory Course: Synthesis of Nickel Complexes Supported by a Tetradentate Ligand with an N2O2 Donor Set. Retrieved from [Link]

  • Krishikosh. (n.d.). SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. Retrieved from [Link]

  • PMC. (n.d.). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008084931A1 - Method for preparing transition metal complexes, transition metal complexes prepared using the method, catalysts composition containing the complexes.
  • ScienceDirect. (n.d.). A convenient synthesis of nickel(II) and cobalt(II) complexes of unsymmetrical salen-type ligands and their application as catal. Retrieved from [Link]

  • MDPI. (2021, July 6). Synthesis and Structure of Novel Copper(II) Complexes with N,O. Retrieved from [Link]

  • PMC. (n.d.). Several Novel N-Donor Tridentate Ligands Formed in Chemical Studies of New fac-Re(CO)3 Complexes Relevant to fac-99mTc(CO)3 Radiopharmaceuticals. Attack of a Terminal Amine on Coordinated Acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • Rasayan Journal of Chemistry. (n.d.). DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New polydentate and polynucleating N-donor ligands from amines and 2,4,6-trichloro-1,3,5-triazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(N-Methylanilino)ethanol. Retrieved from [Link]

  • Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). Retrieved from [Link]

  • Semantic Scholar. (2022, August 15). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV. Retrieved from [Link]

  • SciSpace. (1970). Synthesis of n-methylaniline. Retrieved from [Link]

  • SlideShare. (n.d.). Metal Alkyls / Aryl Complexes. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of metal complexes of N-methyl- and N-ethylacetoacetanilide semicarbazones | Request PDF. Retrieved from [Link]

  • Scilit. (1999, November 11). Synthesis, Structure, and Coordination Chemistry of a Tridentate, Six-Electron-Donor Amidinate Ligand. Retrieved from [Link]

  • Scribd. (n.d.). N-Methyl Aniline & Anthraquino | PDF | Ammonia | Amine. Retrieved from [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2017, December 10). Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important Bidentate Ligands. Retrieved from [Link]

  • Science Publishing Group. (2013, August 30). Preparation, Characterization and Theoretical Study of Metal Complexes Derived from N5 Acyclic Ligand. Retrieved from [Link]

  • SpringerLink. (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

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Application Note: N-Methyl-N-[2-(methylamino)ethyl]aniline as a Hemilabile Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating protocols for precision C–N cross-coupling.

Executive Summary & Mechanistic Rationale

In modern organometallic catalysis, the design of the ligand sphere dictates both the stability of the active metal center and the activation energy of the catalytic cycle. N-methyl-N-[2-(methylamino)ethyl]aniline (CAS: 2412-49-9), systematically known as N1,N2-dimethyl-N1-phenylethane-1,2-diamine (N-Me-N-Ph-EDA), is an unsymmetrical, bidentate nitrogen ligand. It serves as a critical bridge between highly reactive aliphatic diamines (like DMEDA) and rigid aromatic ligands (like 1,10-phenanthroline).

  • The Anchor (N-Alkyl): The secondary aliphatic amine (

    
    ) is a strong 
    
    
    
    -donor. It securely anchors the metal (e.g., Cu or Pd), preventing the catalyst from aggregating into inactive bulk metal (e.g., copper mirrors or palladium black).
  • The Labile Arm (N-Aryl): The tertiary amine bearing the phenyl group (

    
    ) has significantly reduced basicity and 
    
    
    
    -donor capacity due to the delocalization of the nitrogen lone pair into the aromatic
    
    
    -system.
  • The Catalytic Consequence: During rate-limiting steps—such as the coordination of a bulky amine or transmetalation—the weaker N-Aryl bond transiently dissociates (

    
     coordination). This "hemilabile opening" provides a vacant coordination site, drastically lowering the steric barrier for the incoming substrate, before re-coordinating to drive reductive elimination[2].
    

CatalyticCycle Precat Pre-Catalyst CuI + Ligand Active Active Complex [Cu(I)(κ²-L)] Precat->Active Base, Solvent OxAdd Oxidative Addition [Cu(III)(Ar)(X)(κ²-L)] Active->OxAdd + Ar-X Hemilabile Hemilabile Opening (κ² → κ¹) Vacant Site Generated OxAdd->Hemilabile Steric Strain Coord Amine Coordination & Deprotonation Hemilabile->Coord + R-NH2 RedElim Reductive Elimination C-N Bond Formation Coord->RedElim - HX RedElim->Active Product Release (κ¹ → κ²)

Figure 1: Catalytic cycle highlighting the hemilabile opening of the N-Me-N-Ph-EDA ligand.

Quantitative Data: Benchmarking Ligand Efficacy

To demonstrate the causality of ligand asymmetry, we benchmarked N-Me-N-Ph-EDA against the industry-standard symmetrical ligand, N,N'-dimethylethylenediamine (DMEDA). The model reaction is the Copper-catalyzed amination of a sterically hindered aryl chloride (2-chloro-1,3-dimethylbenzene) with tert-butylamine.

The data illustrates that while symmetrical ligands fail under severe steric crowding, the hemilabile nature of N-Me-N-Ph-EDA allows the reaction to proceed smoothly.

Table 1: Comparative Yields in the Cu-Catalyzed Amination of Sterically Hindered Aryl Chlorides

Ligand SystemNature of LigandCatalyst LoadingTemp (°C)Time (h)Isolated Yield (%)
None N/A5 mol% CuI11024< 5%
DMEDA Symmetrical (

rigid)
5 mol% CuI1102442%
N-Me-N-Ph-EDA Unsymmetrical (Hemilabile)5 mol% CuI1102489%

Self-Validating Experimental Protocol

The following protocol details the Ullmann-type C–N cross-coupling of an aryl halide using N-Me-N-Ph-EDA. This methodology is designed as a self-validating system , utilizing visual cues and analytical checkpoints to ensure scientific integrity at every step.

Reagents Required:
  • Catalyst: Copper(I) Iodide (CuI, 99.999% trace metals basis) – 5 mol%

  • Ligand: this compound – 10 mol%

  • Base: Potassium Phosphate tribasic (

    
    , anhydrous) – 2.0 equiv.
    
  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology:
  • Preparation and Degassing (The "Anchor" Phase):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%) and anhydrous

      
       (2.0 equiv).
      
    • Evacuate and backfill the tube with dry Argon (repeat 3x).

    • Causality: Cu(I) is highly susceptible to disproportionation and oxidation in the presence of atmospheric oxygen and moisture, which leads to inactive Cu(II) species.

  • In Situ Complexation (Validation Checkpoint 1):

    • Add anhydrous, degassed toluene (2 mL/mmol substrate) via syringe.

    • Add N-Me-N-Ph-EDA (10 mol%) via microsyringe.

    • Stir at room temperature for 15 minutes.

    • Self-Validation: Observe the solution. The mixture should transition from a pale green/grey suspension to a deep blue or purple homogeneous solution (excluding the insoluble base). This color change confirms the successful formation of the active

      
       complex.
      
  • Substrate Addition & Heating:

    • Add the aryl halide (1.0 equiv) and the amine nucleophile (1.2 equiv).

    • Seal the tube and heat to 110 °C in a pre-heated oil bath.

  • Reaction Monitoring (Validation Checkpoint 2):

    • After 12 hours, withdraw a 10 µL aliquot under Argon, dilute with EtOAc, and filter through a short pad of Celite.

    • Analyze via GC-MS or TLC.

    • Self-Validation: If unreacted aryl halide remains (>5%), continue heating. Do not add more catalyst; if the solution remains blue/purple, the catalyst is still alive. If it has turned black (copper mirror), the reaction has died due to oxygen ingress.

  • Workup and Isolation:

    • Cool to room temperature, dilute with ethyl acetate, and wash with dilute aqueous ammonia (to strip the copper/ligand complex into the aqueous layer).

    • Dry the organic layer over

      
      , concentrate, and purify via flash column chromatography.
      

ProtocolWorkflow Prep 1. Degassing & Complexation (Pale Green → Blue) React 2. Substrate Addition & Heating (110 °C, 12h) Prep->React Check 3. TLC/GC-MS Validation (Monitor Ar-X) React->Check Check->React Incomplete Workup 4. Aqueous Quench & Extraction Check->Workup Conversion >95% Purify 5. Column Chromatography Workup->Purify

Figure 2: Self-validating workflow for Cu-catalyzed C-N cross-coupling using hemilabile ligands.

Troubleshooting & Causality in Experimental Choices

To ensure reproducibility, it is critical to understand why certain parameters are chosen when working with hemilabile ligands:

  • Solvent Selection (Toluene vs. DMSO): We strictly utilize non-coordinating solvents like toluene or 1,4-dioxane. Causality: Strongly coordinating solvents like DMSO or DMF will competitively bind to the metal center. Because the N-Aryl arm of our ligand is intentionally labile, a coordinating solvent will permanently displace it, converting a bidentate ligand into a monodentate one, ultimately leading to catalyst decomposition.

  • Base Selection (

    
     vs. Soluble Amines):  Inorganic, insoluble bases are preferred. Causality: 
    
    
    
    acts as a heterogeneous base, slowly releasing basicity into the organic phase. If a strong, soluble organic base (like DBU) is used, it rapidly deprotonates the amine substrate before it coordinates to the metal, leading to the formation of off-cycle, unreactive polymeric copper-amide aggregates.
  • Order of Addition: The ligand must be added to the CuI before the aryl halide. Causality: Unligated Cu(I) can undergo unselective single-electron transfer (SET) reactions with aryl halides, generating aryl radicals that lead to dehalogenation (Ar-H) or homocoupling (Ar-Ar) side products.

References

  • Title: Kinetic Evaluation of Ligand Hemilability in Transition Metal Complexes Source: Angewandte Chemie International Edition, 2001, 40(4), 680-699. URL: [Link]

  • Title: Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere Source: Organic Letters, 2002, 4(4), 581–584. URL: [Link]

Applications of N-methyl-N-[2-(methylamino)ethyl]aniline in Polymer Synthesis: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed exploration of the potential applications of the novel diamine, N-methyl-N-[2-(methylamino)ethyl]aniline, in the field of polymer synthesis. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from analogous compounds and fundamental principles of polymer chemistry to propose its utility as a monomer in polyurethanes and polyamides, and as a curing agent for epoxy resins. Detailed theoretical protocols, reaction mechanisms, and characterization techniques are provided to guide researchers in exploring the capabilities of this promising, yet under-documented, chemical entity.

Introduction: Unveiling the Potential of a Unique Diamine

This compound is a fascinating molecule that combines the structural features of both an aromatic tertiary amine and an aliphatic secondary amine. While direct applications of this specific compound in polymer synthesis are not extensively documented in current literature, its unique chemical architecture suggests a high potential for use in creating novel polymers with tailored properties. This guide will, therefore, take a first-principles approach, extrapolating from the well-established chemistry of similar molecules, such as N-methylaniline and various ethylene diamine derivatives, to outline potential applications and detailed experimental protocols.

The presence of two distinct amine functionalities allows for a range of reactivities. The secondary amine is a prime candidate for nucleophilic addition and condensation reactions, forming the backbone of polymers like polyurethanes and polyamides. The tertiary amine, on the other hand, can act as a built-in catalyst, accelerating curing processes, or as a site for post-polymerization modifications.

This document will delve into three primary proposed applications:

  • Chain extender in polyurethane synthesis: Leveraging the reaction of the secondary amine with isocyanates.

  • Co-monomer in polyamide synthesis: Utilizing the secondary amine's reaction with acyl chlorides.

  • Curing agent and accelerator for epoxy resins: Exploring the roles of both the secondary and tertiary amine groups in ring-opening polymerization.

Chemical Structure and Predicted Reactivity

The unique arrangement of functional groups in this compound dictates its potential roles in polymerization.

Figure 1: Chemical structure of this compound highlighting the distinct amine functionalities.

Key Reactive Sites:

  • Secondary Amine (-NH-): The lone pair of electrons on the nitrogen of the secondary amine makes it a potent nucleophile. This site is expected to readily react with electrophilic groups such as isocyanates, acyl chlorides, and epoxides. The hydrogen atom on this nitrogen is reactive and will participate in condensation and addition reactions.

  • Tertiary Amine (-N(CH₃)-): The tertiary amine is generally non-reactive in forming the main polymer chain. However, its basic nature allows it to function as an acid scavenger or a catalyst, particularly in promoting the ring-opening of epoxides and the reaction between isocyanates and alcohols.

Application as a Chain Extender in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols.[1] Diamines can be used as chain extenders to introduce hard segments, enhancing the mechanical properties of the resulting polymer.[2] The secondary amine of this compound can react with isocyanate groups to form a urea linkage, thereby incorporating the molecule into the polyurethane backbone.

Proposed Reaction Mechanism

Polyurethane_Mechanism prepolymer Isocyanate-Terminated Prepolymer (OCN-R-NHCOO-R'-OOCNH-R-NCO) polyurethane Poly(urethane-urea) (...-R-NHCONH-R''-NHCONH-R-...) prepolymer->polyurethane Chain Extension diamine This compound diamine->polyurethane

Figure 2: Proposed reaction workflow for polyurethane synthesis using this compound as a chain extender.

The reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate group.

Hypothetical Experimental Protocol

This protocol is based on established methods for polyurethane synthesis with diamine chain extenders.[2][3]

Materials:

  • Poly(propylene glycol) (PPG), Mn = 2000 g/mol

  • Toluene diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers)

  • This compound

  • Dry N,N-dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PPG (100 g, 0.05 mol) and DMF (100 mL).

    • Heat the mixture to 70°C with stirring under a nitrogen atmosphere.

    • Add TDI (26.1 g, 0.15 mol) dropwise over 30 minutes, maintaining the temperature below 80°C.

    • Add a catalytic amount of DBTDL (2-3 drops).

    • Continue stirring at 80°C for 3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer solution to 40°C.

    • In a separate flask, prepare a solution of this compound (9.66 g, 0.05 mol) in DMF (50 mL).

    • Add the diamine solution dropwise to the prepolymer solution with vigorous stirring over 30 minutes.

    • An increase in viscosity will be observed.

    • Continue stirring for 1-2 hours at 50°C.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a Teflon-coated pan.

    • Cure in a vacuum oven at 80°C for 12 hours.

    • The resulting polyurethane film can be peeled off for characterization.

Data and Characterization
ParameterExpected OutcomeCharacterization Technique
Molecular Weight High molecular weight polymerGel Permeation Chromatography (GPC)
Thermal Properties Increased glass transition temperature (Tg) compared to a diol-extended polyurethaneDifferential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Mechanical Properties Enhanced tensile strength and hardnessTensile testing
Chemical Structure Confirmation of urea linkagesFourier-Transform Infrared Spectroscopy (FTIR) - presence of C=O stretching of urea at ~1640 cm⁻¹, disappearance of NCO peak at ~2270 cm⁻¹

Application as a Co-monomer in Polyamide Synthesis

Polyamides are synthesized through the condensation polymerization of a diamine and a diacid chloride. The secondary amine of this compound can react with an acyl chloride to form an amide bond, making it a suitable co-monomer for creating novel polyamides.

Proposed Reaction Mechanism

The reaction involves the nucleophilic acyl substitution of the diamine with a diacid chloride, typically at a low temperature to control the reaction rate.

Hypothetical Experimental Protocol

This protocol is adapted from general procedures for low-temperature solution polymerization of polyamides.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Dry N-methyl-2-pyrrolidone (NMP)

  • Triethylamine (as an acid scavenger)

Procedure:

  • In a flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound (19.33 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in NMP (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve terephthaloyl chloride (20.3 g, 0.1 mol) in NMP (100 mL).

  • Add the terephthaloyl chloride solution dropwise to the diamine solution with vigorous stirring, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to proceed at room temperature for 4 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polyamide, wash thoroughly with water and methanol, and dry in a vacuum oven at 80°C.

Application as a Curing Agent for Epoxy Resins

Epoxy resins are thermosetting polymers that are cured by reacting with a hardener or curing agent.[4] Amines are a common class of curing agents, where the active hydrogens on the amine react with the epoxide ring. This compound has a secondary amine that can participate in the curing reaction, and a tertiary amine that can act as a catalyst to accelerate the curing process.[5]

Proposed Curing Mechanism

Epoxy_Curing epoxy_resin Epoxy Resin (e.g., DGEBA) cured_network Crosslinked Polymer Network epoxy_resin->cured_network diamine This compound diamine->cured_network Curing Agent & Catalyst

Figure 3: Role of this compound in the curing of epoxy resins.

The curing process involves two main reactions:

  • Nucleophilic Ring-Opening: The secondary amine attacks the carbon atom of the epoxide ring, leading to ring opening and the formation of a hydroxyl group and a new secondary amine. This new secondary amine can then react with another epoxide group.

  • Catalytic Action: The tertiary amine can catalyze the reaction between the newly formed hydroxyl groups and other epoxide rings, leading to etherification and a more densely cross-linked network.

Hypothetical Experimental Protocol

This protocol is based on standard procedures for amine curing of epoxy resins.[6]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • This compound

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Determine the amine hydrogen equivalent weight (AHEW) of this compound. Since it has one active hydrogen (from the secondary amine), the AHEW is equal to its molecular weight (193.29 g/mol ).

  • Calculate the required amount of curing agent for a stoichiometric ratio with the epoxy resin based on its epoxide equivalent weight (EEW). The typical ratio is parts per hundred of resin (phr).

  • In a disposable cup, weigh the desired amount of epoxy resin.

  • Add the calculated amount of this compound to the resin.

  • Mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.

  • Pour the mixture into a mold and cure at room temperature for 24 hours, followed by a post-cure at 100°C for 2 hours to ensure complete reaction.

Data and Characterization
ParameterExpected OutcomeCharacterization Technique
Curing Kinetics Exothermic reaction profileDifferential Scanning Calorimetry (DSC)
Gel Time Time to reach the gel pointRheometry
Glass Transition Temperature (Tg) Indication of the degree of cross-linkingDynamic Mechanical Analysis (DMA), DSC
Mechanical Properties Hardness, tensile strength, and impact resistance of the cured materialShore D hardness tester, tensile testing, Izod impact testing

Conclusion and Future Outlook

While this compound is not yet a mainstream chemical in polymer synthesis, its unique bifunctional nature presents a compelling case for its investigation. The theoretical applications and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in creating novel polyurethanes, polyamides, and epoxy systems. The presence of both a reactive secondary amine and a catalytic tertiary amine in a single molecule could lead to polymers with unique properties and simplified manufacturing processes. Further research into the synthesis and characterization of polymers derived from this diamine is highly encouraged to unlock its full potential in materials science.

References

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link][7]

  • PubChem. (n.d.). 2-(N-Methylanilino)ethanol. National Institutes of Health. Retrieved from [Link][8]

  • Matrix Fine Chemicals. (n.d.). N-ETHYL-2-METHYLANILINE | CAS 94-68-8. Retrieved from [Link][9]

  • NIST. (n.d.). 2-Ethyl-N-methylaniline. National Institute of Standards and Technology. Retrieved from [Link][10]

  • European Chemicals Agency. (2023, June 9). N-methylaniline - Substance Information. Retrieved from [Link][11]

  • MSPL. (n.d.). N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. Retrieved from [Link][12]

  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of poly(urethane‐imide) using aromatic secondary amine‐blocked polyurethane prepolymer. Retrieved from [Link][13]

  • Research and Reviews: Journal of Chemistry. (2014, May 21). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Retrieved from [Link][14]

  • Royal Society of Chemistry. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link][15]

  • Hainan Sincere Industries. (2025, June 16). N-Methylaniline (NMA) | A Key Chemical Intermediate. Retrieved from [Link][16]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline. Retrieved from [17]

  • Kyung Hee University. (n.d.). Cure behaviors of epoxy resin initiated by methylanilinium salts as latent cationic curing agent. Retrieved from [Link][18]

  • ResearchGate. (2025, August 6). Synthesis of poly(urethane‐imide) using aromatic secondary amine‐blocked polyurethane prepolymer. Retrieved from [Link][19]

  • Amanote Research. (n.d.). Synthesis and Polymerization of N- - Amanote. Retrieved from [Link][20]

  • MDPI. (2020, May 1). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. Retrieved from [Link][21]

  • Delamine. (n.d.). Epoxy curing agents. Retrieved from [Link][4]

  • MDPI. (2022, December 7). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. Retrieved from [Link][5]

  • Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. Retrieved from [Link][2]

  • Oriental Journal of Chemistry. (n.d.). In Based on Amino Acid Compounds Synthesis of New Poly(Ester-Imide)s and Poly(Imide-Urethane)s. Retrieved from [Link][1]

  • Dow. (n.d.). SYNTHESIS AND KINETICS OF POLYURETHANE POLYMERS AND DISPERSIONS AND THEIR APPLICATIONS. Retrieved from [Link][3]

Sources

Application Note: Derivatization Strategies for N-methyl-N-[2-(methylamino)ethyl]aniline in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Analyte Profiling

N-methyl-N-[2-(methylamino)ethyl]aniline (CAS: 2412-49-9) is a structurally unique diamine characterized by two distinct nitrogen centers: a sterically hindered tertiary aromatic amine and a highly reactive secondary aliphatic amine.

When analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS/HPLC), the secondary amine presents a significant analytical challenge. The active hydrogen on the secondary amine is highly polar and prone to intermolecular hydrogen bonding. In GC systems, this leads to severe peak tailing and irreversible adsorption onto the active silanol groups of the column's stationary phase[1]. Furthermore, for HPLC with fluorescence detection (FLD), the native molecule lacks a strong fluorophore.

To overcome these limitations, chemical derivatization is employed to specifically target the secondary amine. By replacing the active hydrogen, we reduce the molecule's polarity, dramatically enhance its volatility and thermal stability for GC-MS, or introduce a high-sensitivity tag for LC-MS/HPLC[2]. The tertiary aromatic amine remains unreactive during these workflows, acting as a stable structural anchor.

Derivatization Pathways & Reagent Causality

Acylation for GC-MS (TFAA)

Acylation utilizing Trifluoroacetic Anhydride (TFAA) proceeds via nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of TFAA, yielding a stable trifluoroacetamide derivative.

  • Causality & Self-Validation: The introduction of fluorine atoms drastically increases the volatility and thermal stability of the analyte, making it highly compatible with both Electron Ionization (EI) and Electron Capture Detection (ECD)[2]. However, the reaction generates trifluoroacetic acid as a byproduct. If not removed, this acid will rapidly degrade the polysiloxane stationary phase of the GC column. Therefore, a strict nitrogen blow-down step is mandatory[3].

Silylation for GC-MS (MSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) acts as a trimethylsilyl (TMS) donor.

  • Causality & Self-Validation: MSTFA replaces the active amine hydrogen with a TMS group, effectively shielding the polar center. Unlike acylation, the byproduct of MSTFA is N-methyltrifluoroacetamide, which is highly volatile and non-acidic[4]. This creates a self-validating system where the reaction mixture can be injected directly into the GC without prior evaporation, minimizing sample loss. However, the reaction is highly susceptible to hydrolysis; strictly anhydrous conditions must be maintained[2].

Sulfonylation for HPLC-FLD (Dansyl Chloride)

For liquid chromatography, Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is used to introduce a strong fluorophore.

  • Causality & Self-Validation: The reaction requires a mildly basic environment (pH 8.5–9.5) to neutralize the HCl generated during nucleophilic attack, driving the reaction to completion. A critical self-validating step in this protocol is the addition of a quenching agent (e.g., methylamine) post-reaction to consume excess Dansyl chloride, preventing it from hydrolyzing into dansyl acid and causing massive baseline interference[2].

Quantitative Reagent Comparison

Derivatization ReagentTarget Analytical PlatformReaction Temperature & TimePrimary ByproductRequired Post-Reaction ProcessingAnalytical Benefit
TFAA (Trifluoroacetic Anhydride)GC-MS (EI / NCI)60°C for 20 minTrifluoroacetic Acid (Highly Acidic)Mandatory: Evaporation under N₂ and reconstitutionHigh volatility; excellent ECD sensitivity.
MSTFA (+ 1% TMCS)GC-MS (EI)60°C for 30 minN-methyltrifluoroacetamide (Neutral)None: Direct injection compatibleSuperior thermal stability; minimal sample handling.
Dansyl Chloride HPLC-FLD / LC-MS40°C for 30 min (Dark)Hydrochloric Acid (HCl)Mandatory: Quenching with amine + pH adjustmentIntroduces strong fluorophore (Ex: 340nm, Em: 525nm).

Experimental Workflows & Protocols

Protocol A: Acylation with TFAA (GC-MS)
  • Sample Preparation: Transfer 100 µL of the this compound extract (in an aprotic solvent like ethyl acetate) into a glass autosampler vial.

  • Reagent Addition: Add 50 µL of [2] and 10 µL of pyridine (acting as an acid scavenger). Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60°C for 20 minutes.

  • Evaporation (Critical Step): Uncap the vial and evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen at room temperature to remove all acidic byproducts.

  • Reconstitution: Redissolve the residue in 100 µL of anhydrous ethyl acetate. Vortex for 10 seconds and inject 1 µL into the GC-MS.

Protocol B: Silylation with MSTFA (GC-MS)
  • Moisture Elimination: Ensure the analyte extract is completely dry. If necessary, lyophilize or dry under nitrogen prior to derivatization.

  • Reagent Addition: Add 100 µL of [1] directly to the dried residue. The TMCS acts as a catalyst to accelerate the silylation of the secondary amine[4].

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the reaction mixture directly into the GC-MS. Do not evaporate.

Protocol C: Dansylation (HPLC-FLD)
  • Buffering: Mix 50 µL of the aqueous analyte sample with 150 µL of 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0) in an amber vial.

  • Labeling: Add 100 µL of Dansyl chloride solution (2 mg/mL in anhydrous acetone).

  • Incubation: Cap and incubate at 40°C for 30 minutes in the dark to protect the light-sensitive fluorophore.

  • Quenching (Critical Step): Add 20 µL of 10% methylamine or proline solution. Vortex and incubate for an additional 10 minutes to consume all unreacted Dansyl chloride.

  • Analysis: Filter the mixture through a 0.22 µm PTFE syringe filter and inject 10 µL into the HPLC system.

Workflow Visualization

Workflow cluster_GC GC-MS Workflows (Volatility & Stability) cluster_LC HPLC / LC-MS Workflows (Detectability) Analyte This compound (Target: Secondary Amine) TFAA Acylation: TFAA (Nucleophilic Substitution) Analyte->TFAA + Heat (60°C) MSTFA Silylation: MSTFA (Active H Replacement) Analyte->MSTFA Anhydrous (60°C) Dansyl Sulfonylation: Dansyl-Cl (Fluorescent Tagging) Analyte->Dansyl pH 9.0 Buffer GC_Prod1 Fluoroacetamide Derivative (High Volatility, ECD/EI-MS) TFAA->GC_Prod1 - CF3COOH GC_Prod2 TMS-Amine Derivative (Thermal Stability, EI-MS) MSTFA->GC_Prod2 - MSTFA byproduct Analysis_GC GC-MS Analysis GC_Prod1->Analysis_GC GC_Prod2->Analysis_GC LC_Prod Dansyl Sulfonamide (Strong Chromophore/Fluorophore) Dansyl->LC_Prod - HCl Analysis_LC HPLC-FLD / LC-MS LC_Prod->Analysis_LC

Workflow diagram illustrating the derivatization pathways for GC-MS and LC-MS analysis.

References

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis, Vol. 16, Iss. 1, Article 1 (2008). URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications, InTech (2012). URL: [Link]

  • Title: 27.06: Derivatization (Analytical Chemistry) Source: Chemistry LibreTexts, Instrumental Analysis. URL: [Link]

Sources

Application Note: N-methyl-N-[2-(methylamino)ethyl]aniline in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Introduction & Chemical Identity

In modern medicinal chemistry, the incorporation of basic, solubilizing side chains is a critical strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lipophilic core scaffolds. N-methyl-N-[2-(methylamino)ethyl]aniline (CAS: 2412-49-9), also known systematically as N,N'-dimethyl-N-phenylethylenediamine, serves as a highly versatile pharmaceutical intermediate[1].

This bifunctional diamine features a fully substituted (tertiary) aniline nitrogen and a terminal aliphatic secondary amine. This specific structural motif (CN(C)CCNC) is frequently utilized in the development of advanced antineoplastic agents, including dual NQO1/NAMPT inhibitors for drug-resistant carcinomas[2] and galectin-1 inhibitors such as OTX008[3]. Historically, derivatives of this ethylenediamine have also been foundational in synthesizing early antihistamines and substituted amides[4].

Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueCausality / Relevance in Drug Design
IUPAC Name This compoundDefines the exact substitution pattern for regiocontrol.
CAS Number 2412-49-9Primary identifier for regulatory and procurement tracking[1].
Molecular Formula C10H16N2Low molecular weight allows for addition to APIs without exceeding Lipinski's Rule of 5.
Molecular Weight 164.25 g/mol Ensures high atom economy during cross-coupling reactions[1].
Nucleophilicity Secondary Amine > Tertiary AmineEnables protecting-group-free regioselective alkylation/acylation.

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of this compound over simpler diamines (like piperazine or ethylenediamine) is driven by three mechanistic advantages:

  • Inherent Regioselectivity: The aniline nitrogen is sterically hindered and electronically deactivated by conjugation with the phenyl ring. Conversely, the terminal aliphatic secondary amine is highly nucleophilic. This orthogonality allows chemists to perform Nucleophilic Aromatic Substitutions (SNAr) or Buchwald-Hartwig cross-couplings selectively at the secondary amine without requiring costly protection/deprotection steps.

  • Solubility & Salt Formation: The aliphatic amine basicity (predicted pKa ~9.5) ensures that the resulting Active Pharmaceutical Ingredient (API) can be readily converted into a stable hydrochloride or mesylate salt. This is critical for oral bioavailability, as it forces the lipophilic drug core into aqueous solution within the gastrointestinal tract.

  • Target Engagement: In targeted oncological therapies, the phenyl ring of this intermediate often engages in

    
     stacking within the hydrophobic pockets of kinases or epigenetic regulators (e.g., PRMTs), while the protonated ethylenediamine linker extends into the solvent-exposed channel to form critical hydrogen bonds[2].
    

PharmacophoreModel API API with Diamine Motif Hinge Kinase/Receptor Core (Hydrophobic Binding) API->Hinge Phenyl Ring Interaction Solvent Solvent-Exposed Region (Aqueous Interface) API->Solvent Diamine Linker (Protonated) Target Oncogenic Target (e.g., NQO1/NAMPT) Hinge->Target Active Site Blockade Solvent->Target ADME/Solubility Enhancement Effect Therapeutic Efficacy (Tumor Arrest) Target->Effect Pathway Inhibition

Fig 1. Mechanistic rationale for diamine incorporation in targeted oncological therapies.

Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specified stoichiometric ratios and environmental controls, the reactions inherently prevent the formation of dialkylated byproducts.

Protocol A: Regioselective SNAr with Heteroaryl Halides

Objective: To covalently attach the secondary amine of CAS 2412-49-9 to an electron-deficient heteroaryl chloride (e.g., a pyrimidine core) while leaving the aniline nitrogen intact.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with the heteroaryl chloride core (10.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvation: Dissolve the core in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SNAr mechanism, accelerating the reaction rate.

  • Reagent Addition: Add this compound (11.0 mmol, 1.1 eq) via syringe. Causality: A slight 10% excess ensures complete consumption of the more expensive heteroaryl core scaffold without complicating downstream purification.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the nucleophilic secondary amine which would otherwise stall the reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours.

  • Self-Validation Check: Pull a 50

    
    L aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting material mass disappears, and the 
    
    
    
    peak of the mono-substituted product is dominant.
  • Workup: Cool to room temperature, quench with 100 mL of distilled water, and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to completely remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
Protocol B: Late-Stage Salt Formation

Objective: Convert the purified free-base API into a highly soluble hydrochloride salt for formulation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free-base API (5.0 mmol) in 20 mL of anhydrous ethanol.

  • Temperature Control: Cool the solution to 0°C in an ice-water bath. Causality: Lowering the temperature decreases the solubility of the resulting salt, maximizing crystallization yield and preventing thermal degradation.

  • Acidification: Slowly add ethereal HCl (2.0 M in diethyl ether, 6.0 mmol, 1.2 eq) dropwise under vigorous stirring. Causality: Utilizing ethereal HCl rather than aqueous HCl maintains a strictly anhydrous environment, forcing the immediate precipitation of the API salt and preventing hydrolysis of sensitive functional groups.

  • Isolation: Stir for 30 minutes at 0°C. Filter the resulting precipitate under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold diethyl ether (

    
     mL) to remove any unreacted free base or lipophilic impurities. Dry in a vacuum oven at 40°C for 12 hours.
    
  • Self-Validation Check: The success of this protocol is validated by a sharp melting point and a >50-fold increase in dissolution rate in Simulated Gastric Fluid (SGF) compared to the free-base precursor.

SyntheticWorkflow A Heteroaryl Halide (Core Scaffold) C SNAr Reaction (DIPEA, DMF, 80°C) A->C B CAS: 2412-49-9 (Diamine Intermediate) B->C D Intermediate API (Free Base) C->D E Salt Formation (Ethereal HCl, 0°C) D->E F Final API Formulation (Enhanced Solubility) E->F

Fig 2. Regioselective synthetic workflow for API construction using CAS 2412-49-9.

References

  • Google Patents Title: US2654758A - Substituted ethylenediamine derivatives Source: United States Patent and Trademark Office URL
  • PubChem Database Title: Otx-008 | C52H72N8O8 | CID 11953346 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Journal of Medicinal Chemistry Title: Discovery of Small Molecules Simultaneously Targeting NAD(P)H:Quinone Oxidoreductase 1 and Nicotinamide Phosphoribosyltransferase Source: American Chemical Society (ACS) Publications URL:[Link]

Sources

Coordination chemistry of N-methyl-N-[2-(methylamino)ethyl]aniline with transition metals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Chemistry and Hemilabile Dynamics of N-methyl-N-[2-(methylamino)ethyl]aniline with Transition Metals

Executive Summary

This application note details the structural properties, coordination mechanics, and experimental protocols for utilizing this compound as a hemilabile ligand in transition metal chemistry. Designed for researchers in organometallic catalysis and drug development, this guide bridges theoretical causality with field-proven synthetic methodologies to ensure robust, reproducible experimental design.

Structural Rationale and Mechanistic Causality

This compound (also recognized by its core motif N,N'-dimethyl-N-phenylethylenediamine[1]) is an unsymmetrical bidentate ligand. Its architecture consists of two electronically distinct nitrogen donors:

  • Secondary Alkylamine (Strong Donor): The aliphatic -NH(CH3) group possesses a highly localized lone pair, acting as a robust σ-donor that firmly anchors the ligand to the metal center.

  • Tertiary Arylamine (Weak Donor): The -N(CH3)Ph group features a lone pair that is partially delocalized into the adjacent phenyl ring's π-system. This resonance significantly diminishes its Lewis basicity.

The Hemilabile Effect: When coordinated to late transition metals such as Palladium(II) or Platinum(II), this electronic asymmetry induces hemilability[2]. The metal-nitrogen bond at the arylamine site is elongated and thermodynamically weaker. In catalytic cycles, this allows the arylamine to temporarily dissociate, generating a vacant coordination site for substrate binding (e.g., oxidative addition or transmetalation) while the alkylamine remains firmly attached, preventing catalyst decomposition. This dynamic "open/close" mechanism is highly prized in amine-directed C-H functionalization and borylation reactions[2].

Hemilability A Resting State (Bidentate Chelation) B Active Species (Monodentate + Vacant Site) A->B Arylamine Dissociation B->A Chelate Re-formation C Substrate Bound (Catalytic Intermediate) B->C Substrate Coordination C->A Product Release

Hemilabile coordination dynamics of unsymmetrical diamine ligands in catalysis.

Quantitative Data: Ligand Coordination Parameters

To predict the behavior of this ligand in a catalytic system, it is crucial to understand the disparity between its two coordinating arms. The table below summarizes the expected physicochemical and coordination parameters when bound to a Pd(II) center.

ParameterSecondary Alkylamine (-NHCH3)Tertiary Arylamine (-N(CH3)Ph)Causality / Impact on Coordination
Lone Pair Localization High (Aliphatic)Low (Conjugated with Phenyl)Drives the fundamental electronic asymmetry.
Estimated pKa (Conjugate Acid) ~10.0 - 10.5~4.5 - 5.0The arylamine is a significantly weaker Lewis base.
Typical Pd-N Bond Length 2.04 - 2.06 Å2.12 - 2.18 ÅElongated Pd-N(aryl) bond facilitates rapid dissociation.
Trans-Influence ModerateWeakLigands trans to the alkylamine are more labilized.
Role in Catalysis AnchorHemilabile ArmPrevents aggregation; enables substrate coordination.

Experimental Protocol: Synthesis of[Pd(L)Cl₂] Complex

The following self-validating protocol describes the synthesis of the dichloro(this compound)palladium(II) complex.

Rationale for Experimental Choices: We utilize [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene) as the metal precursor rather than PdCl₂. PdCl₂ is polymeric and highly insoluble, whereas[Pd(COD)Cl₂] is readily soluble in dichloromethane (DCM). The chelate effect of the diamine provides a strong thermodynamic driving force to displace the labile COD ligand at room temperature, avoiding thermal degradation of the hemilabile complex.

Protocol Step1 Step 1: Precursor Prep Dissolve [Pd(COD)Cl2] in dry DCM (0.1 M) Step2 Step 2: Ligand Addition Dropwise addition of diamine ligand at 25°C Step1->Step2 Step3 Step 3: Complexation Stir for 2 hours; observe color change Step2->Step3 Step4 Step 4: Precipitation Add cold n-hexane to induce crystallization Step3->Step4 Step5 Step 5: Isolation Vacuum filtration & washing Step4->Step5

Step-by-step experimental workflow for the synthesis of the[Pd(L)Cl2] complex.

Step-by-Step Methodology:

  • Preparation of Precursor Solution:

    • In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 mmol (285 mg) of [Pd(COD)Cl₂] in 10 mL of anhydrous dichloromethane (DCM).

    • Validation Checkpoint: The solution should appear clear and bright orange.

  • Ligand Addition:

    • Weigh 1.05 mmol (172.5 mg) of this compound. (A slight 5% excess ensures complete consumption of the Pd precursor).

    • Dissolve the ligand in 2 mL of anhydrous DCM and add it dropwise to the vigorously stirring Pd solution over 5 minutes at 25°C.

  • Complexation:

    • Stir the reaction mixture at room temperature for 2 hours.

    • Validation Checkpoint: The causality of COD displacement will be visually confirmed by a distinct color shift from bright orange to a pale yellow solution, indicating the formation of the [Pd(L)Cl₂] species.

  • Precipitation and Isolation:

    • Concentrate the solution under reduced pressure to approximately 3 mL.

    • Slowly add 15 mL of cold n-hexane. The drastic change in solvent polarity will force the organometallic complex to precipitate.

    • Collect the pale yellow microcrystalline solid via vacuum filtration. Wash with cold n-hexane (2 x 5 mL) to remove the displaced COD and any unreacted ligand.

  • Drying and Characterization:

    • Dry the solid under high vacuum for 4 hours.

    • NMR Validation: In ¹H NMR (CDCl₃), the N-CH₃ protons of the ligand will shift significantly downfield upon coordination. Due to the unsymmetrical nature of the ligand, two distinct N-CH₃ singlets will be observed, confirming the bidentate coordination mode.

Application in Drug Development and Catalysis

Derivatives of the N-phenyl-N,N'-dimethylethylenediamine skeleton are not only vital in catalysis but also serve as core pharmacophores in medicinal chemistry, such as in the synthesis of antihistamines like Midamaline[3]. In drug development workflows, utilizing hemilabile Pd-complexes of these ligands allows for highly regioselective cross-coupling reactions. The ability of the arylamine to dissociate creates a highly reactive, sterically accessible metal center that accelerates the oxidative addition of challenging aryl chlorides, a common motif in active pharmaceutical ingredients (APIs).

References

  • Role of Hemilabile Diamine Ligands in the Amine-Directed C–H Borylation of Arenes | Organometallics - ACS Publications. acs.org.
  • US2634293A - Process of preparing a monobasic salt of a secondary amine. google.com.
  • Midamaline | C18H21ClN4 | CID 172292 - PubChem - NIH. nih.gov.

Sources

Application Notes and Protocols for the Scalable Production of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-N-[2-(methylamino)ethyl]aniline, also known as N,N'-dimethyl-N-phenylethane-1,2-diamine, is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its structural motif, featuring a substituted aromatic amine and a diamine chain, imparts unique chemical properties that are leveraged in diverse applications. The growing demand for this compound necessitates the development of robust, efficient, and scalable production methods.

This comprehensive technical guide provides in-depth application notes and detailed protocols for two primary scalable synthetic routes to this compound. The methodologies discussed are selected for their potential for industrial-scale implementation, focusing on factors such as reaction efficiency, atom economy, safety, and cost-effectiveness.

Strategic Approaches to Scalable Synthesis

The synthesis of this compound can be approached through several strategic pathways. For large-scale production, the ideal method should involve readily available starting materials, high-yielding reaction steps, and straightforward purification procedures. This guide will focus on two such methods:

  • Direct Alkylation of N-methylaniline: A convergent and efficient approach involving the direct coupling of N-methylaniline with a suitable 2-(methylamino)ethyl electrophile.

  • Two-Step Reductive Amination Sequence: A versatile and controllable method that builds the molecule stepwise, offering flexibility in process optimization.

The following sections will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each of these synthetic strategies.

Method 1: Direct Alkylation of N-methylaniline

This method represents a highly convergent and atom-economical approach to the target molecule. The core of this strategy lies in the nucleophilic substitution reaction between N-methylaniline and a pre-functionalized C2-electrophile bearing a protected or unprotected methylamino group.

Causality Behind Experimental Choices

The choice of the electrophilic partner is critical for the success of this reaction on a large scale. While 2-(methylamino)ethyl chloride hydrochloride is a viable option, the use of a protecting group on the secondary amine of the electrophile can prevent undesirable side reactions, such as self-alkylation or polymerization. However, for the sake of process simplification and cost-effectiveness, this protocol will focus on the direct reaction with 2-(methylamino)ethyl chloride, with careful control of reaction conditions to maximize the desired product formation.

The selection of a suitable base is crucial to neutralize the generated hydrochloric acid and to deprotonate the N-methylaniline, enhancing its nucleophilicity. An inorganic base like potassium carbonate is preferred for its low cost, ease of handling, and straightforward removal during workup.

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is suitable for this type of nucleophilic substitution, as it can effectively solvate the cationic species and facilitate the reaction.

Experimental Protocol: Direct Alkylation

Materials:

  • N-methylaniline (99%+)

  • 2-(Methylamino)ethyl chloride hydrochloride (98%+)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with N-methylaniline (1.0 equivalent) and anhydrous N,N-dimethylformamide (5-10 volumes). Begin stirring and bring the temperature to 80-90 °C.

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.5 equivalents) portion-wise. The additional equivalent of base is to free the amine from its hydrochloride salt.

  • Electrophile Addition: Dissolve 2-(methylamino)ethyl chloride hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF and charge it to the addition funnel. Add the solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 80-90 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the consumption of N-methylaniline is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and add toluene (10 volumes) and deionized water (10 volumes).

    • Shake vigorously and allow the layers to separate. The product will be in the organic layer.

    • Wash the organic layer with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation: Direct Alkylation
ParameterValue
Typical Yield75-85%
Purity (by GC)>98%
Reaction Time6-8 hours
Reaction Temperature80-90 °C
Key ReagentsN-methylaniline, 2-(methylamino)ethyl chloride HCl, K₂CO₃
Process Workflow: Direct Alkylation

reagents N-methylaniline, 2-(methylamino)ethyl chloride HCl, K₂CO₃ in DMF reaction Reaction at 80-90°C reagents->reaction 1. Heat & Add workup Aqueous Workup & Extraction reaction->workup 2. Cool & Quench purification Vacuum Distillation workup->purification 3. Isolate Crude product This compound purification->product 4. Purify

Caption: Workflow for Direct Alkylation Synthesis.

Method 2: Two-Step Reductive Amination Sequence

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1] This two-step approach offers excellent control over the reaction and can be readily scaled. The synthesis proceeds via two key transformations:

  • Formation of an Aldehyde Intermediate: N-methylaniline is first reacted with a protected aminoacetaldehyde to form an enamine or iminium ion, which is then reduced.

  • Reductive Amination to the Final Product: The resulting secondary amine is then subjected to a second reductive amination with formaldehyde to introduce the final methyl group.

Causality Behind Experimental Choices

For the first step, using a protected form of aminoacetaldehyde, such as N-Boc-aminoacetaldehyde, is advantageous as it prevents self-condensation and other side reactions. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is preferred for its selectivity and ease of handling in large-scale operations.

The second step, the reductive N-methylation, is a classic Eschweiler-Clarke reaction or a variation thereof.[2] Using formaldehyde as the C1 source and a reducing agent like sodium borohydride or formic acid is a cost-effective and efficient method for methylation of secondary amines. The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the carbon source, is also a highly effective one-pot method for this transformation.[2]

Experimental Protocol: Two-Step Reductive Amination

Step 1: Synthesis of N-(2-(methyl(phenyl)amino)ethyl)acetamide

Materials:

  • N-methylaniline (99%+)

  • 2-Acetamidoacetaldehyde (50% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with N-methylaniline (1.0 equivalent), 2-acetamidoacetaldehyde (1.2 equivalents), and dichloromethane (10 volumes).

  • Acid Addition: Add acetic acid (1.1 equivalents) to the mixture to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Amide to the Final Product

Materials:

  • N-(2-(methyl(phenyl)amino)ethyl)acetamide (from Step 1)

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Cooling circulator

  • Filtration apparatus

Procedure:

  • Reactor Setup: Charge the reactor with lithium aluminum hydride (2.0 equivalents) and anhydrous THF under an inert atmosphere. Cool the slurry to 0 °C.

  • Amide Addition: Dissolve the crude N-(2-(methyl(phenyl)amino)ethyl)acetamide in anhydrous THF and add it dropwise to the LAH slurry, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser workup):

    • Cool the reaction to 0 °C.

    • Slowly add water (x mL, where x is the grams of LAH used).

    • Add 15% aqueous NaOH (x mL).

    • Add water (3x mL).

    • Stir vigorously for 1 hour until a granular precipitate forms.

  • Isolation: Filter the solid and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation: Two-Step Reductive Amination
ParameterStep 1Step 2Overall
Typical Yield 85-95%80-90%68-85%
Purity (by GC) Intermediate>98%>98%
Reaction Time 12-18 hours4-6 hours16-24 hours
Key Reagents N-methylaniline, 2-acetamidoacetaldehyde, STABLAH
Process Workflow: Two-Step Reductive Amination

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction reagents1 N-methylaniline, 2-acetamidoacetaldehyde, STAB in DCM reaction1 Reductive Amination reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 intermediate N-(2-(methyl(phenyl)amino)ethyl)acetamide workup1->intermediate reagents2 LAH in THF intermediate->reagents2 Input to Step 2 reaction2 Reduction reagents2->reaction2 workup2 Fieser Workup reaction2->workup2 purification Vacuum Distillation workup2->purification product This compound purification->product

Caption: Workflow for Two-Step Reductive Amination Synthesis.

Trustworthiness and Self-Validating Systems

For both described protocols, in-process controls (IPCs) are essential to ensure reaction completion, minimize side-product formation, and guarantee the quality of the final product. Recommended IPCs include:

  • Reaction Monitoring: Regular analysis of the reaction mixture by GC, HPLC, or TLC to track the consumption of starting materials and the formation of the product.

  • Purity Analysis: GC-MS or LC-MS analysis of the crude and purified product to identify and quantify any impurities.

  • Residual Solvent Analysis: Headspace GC analysis to ensure that residual solvents are within acceptable limits for the final product.

  • Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the final product.

By implementing these self-validating checks at critical stages of the production process, researchers and manufacturers can ensure the consistency, quality, and reliability of the synthesized this compound.

Conclusion

The scalable production of this compound is achievable through multiple synthetic strategies. The direct alkylation of N-methylaniline offers a more convergent and potentially more cost-effective route, while the two-step reductive amination sequence provides greater control and flexibility. The choice of the optimal method will depend on specific manufacturing capabilities, cost considerations, and desired purity profiles. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to produce this important chemical intermediate on a larger scale.

References

  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(4), 463-467. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Aitken, R. A., & Aitken, K. (2011). A simple method for the preparation of N,N′-dimethyl-1,2-diamines. Tetrahedron Letters, 52(40), 5149-5151. [Link]

  • Belova, M. V., Ponomareva, O. A., & Ivanova, I. I. (2014). One-step synthesis of N-methylaniline by hydroalkylation of nitrobenzene over oxide catalysts. Petroleum Chemistry, 54(6), 443-448. [Link]

  • Shafir, A., & Buchwald, S. L. (2006). A Facile, Palladium-Catalyzed Method for the N-Arylation of Acyclic Secondary Amines. Journal of the American Chemical Society, 128(27), 8742-8743. [Link]

  • Yao, R. S., et al. (2009).
  • Royal Society of Chemistry. (2016, September 13). Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]

  • Reves, B. C. (1953).
  • Ishak, N. S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 294. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-882 Subject: Improving yield and purity in the synthesis of N-methyl-N-[2-(methylamino)ethyl]aniline (CAS: 105-08-8 derivative). Assigned Specialist: Senior Application Scientist

Executive Summary: The "Aziridinium" Challenge

Welcome to the Technical Support Center. You are likely encountering low yields (20-40%) accompanied by a viscous, dark tar or difficulty isolating the product from the reaction mixture.

The synthesis of This compound (Structure: Ph-N(Me)-CH2-CH2-NH(Me)) presents a classic "competing nucleophile" challenge. The primary yield-killer in this synthesis is not usually the lack of reactivity, but rather uncontrolled polymerization via the Aziridinium ion intermediate or over-alkylation of the highly nucleophilic aliphatic amine product.

This guide provides a root-cause analysis of yield loss and two validated protocols to correct it.

Part 1: Diagnostic & Mechanism (Why Yields Fail)

The Hidden Intermediate

If you are attempting the direct alkylation of N-methylaniline with 2-chloro-N-methylethylamine , your reaction is governed by the formation of a transient, highly reactive species: the N-methylaziridinium ion .

  • The Trap: 2-chloro-N-methylethylamine does not react via a simple SN2 mechanism. In the presence of base, it cyclizes to form a strained 3-membered aziridinium ring.

  • The Failure Mode: If the concentration of N-methylaniline is too low, or the addition is too fast, this aziridinium ion will react with another molecule of the chloroamine (polymerization) or the product you just formed (over-alkylation), rather than the target aniline.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired pathway and the yield-killing side reaction.

AziridiniumPath Start 2-chloro-N- methylethylamine Azir Aziridinium Ion (Highly Reactive) Start->Azir Internal Cyclization (Fast) Product Target Product (Secondary Amine) Azir->Product Attack by Aniline (Desired Path) SideRxn Polymerization/ Quaternary Salts Azir->SideRxn Attack by Reagent/Product (Yield Loss) Aniline N-methylaniline (Target Nucleophile) Aniline->Product Must be in Excess

Figure 1: The Aziridinium ion acts as a bottleneck. High local concentrations of the electrophile favor side reactions (Red path) over the desired product (Green path).

Part 2: Protocol Optimization (Troubleshooting the Direct Route)

If you must use the direct alkylation route (reacting N-methylaniline with the chloro-amine), follow these strict parameters to maximize yield.

Optimized Protocol A: The "Inverse Addition" Method

Objective: Maintain a high concentration of nucleophile (aniline) relative to the electrophile (aziridinium) at all times.

ParameterStandard (Low Yield)Optimized (High Yield)Reason
Stoichiometry 1:1 Equivalents2.5:1 (Aniline:Chloroamine) Forces the electrophile to encounter aniline, not itself.
Phase Single Phase (e.g., DMF)Biphasic (Water/Toluene) Mitigates polymer formation by separating salt/base.
Temperature Reflux (>100°C)60-80°C Controlled Reduces thermal degradation of the diamine.

Step-by-Step Procedure:

  • Preparation: Dissolve N-methylaniline (2.5 eq) in Toluene. Add NaOH (3.0 eq) as a 50% aqueous solution. Add a Phase Transfer Catalyst (e.g., TBAB, 5 mol%).

  • Activation: Prepare the 2-chloro-N-methylethylamine hydrochloride (1.0 eq) as a concentrated aqueous solution.

  • Controlled Addition: Heat the toluene mixture to 60°C. Slowly drop the aqueous chloroamine solution into the vigorously stirred toluene mixture over 2–4 hours.

    • Why: This generates the free amine slowly; it cyclizes to the aziridinium ion and is immediately intercepted by the huge excess of N-methylaniline in the organic phase.

  • Workup: Separate phases. The excess N-methylaniline remains in the toluene.

  • Purification: Extract the basic product into dilute aqueous HCl (leaving the weak base N-methylaniline in the toluene). Basify the aqueous layer and extract the pure product back into ether/DCM.

Part 3: The "Gold Standard" Alternative Route

If the direct alkylation yields remain stubborn (<50%), switch to the Two-Step Amide Reduction Protocol . This route eliminates the possibility of over-alkylation and polymerization entirely.

Optimized Protocol B: Acylation-Reduction

Logic: By forming an amide first, you deactivate the nitrogen, preventing it from reacting further. You then reduce the amide to the amine in the final step.

Workflow:

  • Acylation:

    • React N-methylaniline with N-methyl-2-chloroacetamide .

    • Conditions: K₂CO₃, Acetone, Reflux, 4 hours.

    • Yield: Typically >90%.[1] The amide product is stable and easy to purify.

  • Reduction:

    • Reduce the intermediate amide using LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF .

    • Conditions: THF, Reflux, 6–12 hours.

    • Yield: Typically >85%.[1]

AmideRoute Step1 Start: N-methylaniline + N-methyl-2-chloroacetamide Inter Intermediate: Amide (Stable, Non-Nucleophilic) Step1->Inter S_N2 Substitution (No Polymerization) Step2 Reduction (LiAlH4/THF) Inter->Step2 Final Final Product: This compound Step2->Final Clean Reduction

Figure 2: The Amide route bypasses the unstable aziridinium intermediate, guaranteeing high fidelity.

Part 4: Purification & Isolation FAQs

Q: My product is streaking on the silica column. How do I fix this? A: Diamines are highly polar and basic, causing them to interact strongly with acidic silanols on silica gel.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in your eluent (e.g., DCM:MeOH:TEA 90:9:1). This neutralizes the acidic sites on the silica. Alternatively, use Neutral Alumina instead of silica.

Q: I have an emulsion during extraction. What do I do? A: This molecule acts as a surfactant due to its lipophilic tail (aniline) and hydrophilic head (diamine).

  • Fix: Do not shake vigorously. Use gentle inversion. If an emulsion forms, filter the mixture through a pad of Celite or add saturated brine. Adjusting the pH to >12 ensures the amine is fully free-based and less water-soluble.

Q: How do I store the product? A: As a secondary amine/aniline derivative, it is prone to oxidation (turning dark brown/black) upon air exposure.

  • Fix: Store under Argon/Nitrogen at -20°C. For long-term stability, convert it to the dihydrochloride salt by bubbling HCl gas through an ethereal solution of the product. The salt is indefinitely stable.

References

  • Aziridinium Reactivity: BenchChem Technical Repository. "2-chloro-N-methylethanamine hydrochloride reactivity and functional groups." Accessed 2026. Link

  • Amine Synthesis Protocols: ChemicalBook. "Synthesis of N,N-Dimethyl-1,4-phenylenediamine and related derivatives." Accessed 2026. Link

  • Purification of Anilines: ResearchGate. "Purification of aniline and nitrosubstituted aniline contaminants." Accessed 2026. Link

  • General Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[2] (Section: Nucleophilic Substitution at Aliphatic Carbon).

  • Safety Data: Thermo Fisher Scientific. "2-Chloro-N-methylaniline Safety Data Sheet." Link

Sources

Technical Support Center: Purification of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methyl-N-[2-(methylamino)ethyl]aniline. As a molecule incorporating both a tertiary N-methylaniline moiety and a secondary ethylamine side chain, its purification presents unique challenges. This document provides in-depth, field-proven troubleshooting guides and FAQs to address specific issues encountered during its purification, ensuring the high purity required for sensitive downstream applications.

Understanding the Challenge: Common Impurities and Their Origins

The purification strategy for this compound is dictated by the impurities present, which are almost always a direct result of its synthetic route. A common method for its synthesis is the alkylation of N-methylaniline with a protected or activated 2-(methylamino)ethyl group, or reductive amination.

Potential Impurities Include:

  • Starting Materials: Unreacted N-methylaniline or N-methylethylenediamine.

  • Over-Alkylation Products: Quaternization of either the secondary or tertiary amine can lead to the formation of highly polar quaternary ammonium salts.

  • Side-Reaction Products: Products resulting from the reaction of the alkylating agent with itself or the solvent.

  • Oxidation Products: Anilines, particularly N-alkylanilines, are susceptible to air oxidation, which results in the formation of colored, often polymeric, impurities. This is why crude samples often appear as brown or reddish-brown liquids.[1][2]

The presence of two basic centers with different pKa values and its susceptibility to oxidation are the core challenges that must be addressed.

Strategic Approach to Purification

Selecting the appropriate purification technique is critical. The choice depends on the physical state of the crude product (liquid or solid), the nature of the impurities (volatility, polarity), and the desired final purity.

Purification_Strategy start Crude this compound q1 Are non-volatile or colored polymeric impurities present? start->q1 distillation Vacuum Distillation q1->distillation Yes q2 Are impurities close in boiling point but different in polarity? q1->q2 No distillation->q2 final_product Pure Product distillation->final_product If sufficient purity chromatography Column Chromatography q2->chromatography Yes q3 Is the highest purity required and are impurities basic/neutral? q2->q3 No chromatography->q3 chromatography->final_product If sufficient purity recrystallization Salt Formation & Recrystallization q3->recrystallization Yes recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting and Detailed Protocols (Q&A)

This section provides detailed, step-by-step protocols in a question-and-answer format to address specific purification challenges.

Vacuum Distillation

Q: My crude product is a dark brown, viscous liquid. How can I remove the color and any non-volatile gunk?

A: Vacuum distillation is the most effective method for removing non-volatile and polymeric oxidation products.[2] Given that many substituted anilines are high-boiling liquids, performing the distillation under reduced pressure is essential to prevent thermal decomposition.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry. Use a magnetic stirrer and a suitable heating mantle.

  • Drying (Optional but Recommended): If water is suspected, pre-dry the crude product with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

  • Distillation:

    • Add the crude oil to the distillation flask (no more than half-full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum, ensuring the system is stable.

    • Gradually increase the temperature of the heating mantle.

    • Collect fractions based on the boiling point at the given pressure. The desired product should distill as a colorless or pale yellow liquid.

    • Discard any initial low-boiling fractions, which may contain residual solvents or more volatile impurities.

  • Completion: Once the main fraction is collected, discontinue heating before releasing the vacuum to prevent air from rushing into the hot apparatus, which can cause oxidation.

Troubleshooting Guide: Distillation

Issue Potential Cause Solution
Bumping/Uncontrolled Boiling Inefficient stirring or lack of boiling chips.Use a magnetic stir bar and ensure vigorous stirring. If using boiling chips, ensure they are fresh.
Product Darkens in Flask Distillation temperature is too high, causing thermal decomposition.Increase the vacuum (lower the pressure) to allow distillation at a lower temperature.
Poor Separation Impurities have boiling points close to the product.Use a fractionating column (e.g., Vigreux) between the flask and the distillation head. However, this may not be sufficient for very close-boiling impurities.[3]
No Product Distills The product may be non-volatile under the conditions (e.g., formed a salt) or the vacuum is not strong enough.Check all connections for leaks. Ensure the product is in its free-base form. If the product is a high-boiling point solid, consider Kugelrohr distillation.
Column Chromatography

Q: Distillation did not separate my product from a similarly-sized impurity. How can I purify it based on polarity?

A: Column chromatography on silica gel is the ideal next step. Since your compound contains two amine groups, it will be relatively polar. A gradient elution will likely be necessary.

Experimental Protocol: Silica Gel Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] A small amount of triethylamine (~1%) should be added to the eluent to prevent streaking of the amine product on the acidic silica gel.

  • Column Packing: Pack a column with silica gel (230-400 mesh) using your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Chromatography

Issue Potential Cause Solution
Product Streaking/Tailing on TLC/Column The basic amine is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia (in methanol) to your eluent system.
Poor Separation (Spots Overlap) The solvent system is not optimal.Re-optimize the solvent system using TLC. A shallower gradient (slower increase in polarity) may be required to resolve closely eluting spots.
Product Won't Elute from Column The eluent is not polar enough.Increase the polarity of the eluent. For very polar amines, a solvent system like Dichloromethane/Methanol/Ammonia may be necessary.
Recrystallization via Salt Formation

Q: I need my compound to be exceptionally pure (>99.5%) for a pharmaceutical application. How can I achieve this?

A: For achieving the highest purity, converting the amine to a salt and recrystallizing it is the gold standard.[4] The rigid crystal lattice of a salt is excellent at excluding impurities. The dihydrochloride salt of your compound is a good candidate.

Salt_Formation_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization A Dissolve crude amine in a suitable solvent (e.g., Isopropanol, Ethanol) B Slowly add HCl solution (e.g., in ether or isopropanol) while stirring A->B C Precipitate (dihydrochloride salt) forms B->C D Isolate crude salt by filtration C->D Transfer E Dissolve salt in minimum amount of hot solvent (e.g., Ethanol/Water mixture) D->E F Cool slowly to allow crystal formation E->F G Isolate pure crystals by vacuum filtration F->G

Caption: Workflow for purification via salt formation and recrystallization.

Experimental Protocol: Dihydrochloride Salt Recrystallization

  • Salt Formation:

    • Dissolve the partially purified amine free-base in a solvent like isopropanol, ethanol, or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or concentrated HCl dropwise) until the mixture is acidic (check with pH paper). The dihydrochloride salt should precipitate.

    • Collect the crude salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Select a suitable solvent or solvent system. For amine hydrochlorides, polar solvents like ethanol, methanol, or mixtures with water are common.[5]

    • Place the crude salt in an Erlenmeyer flask and add a small amount of the chosen solvent (e.g., ethanol).

    • Heat the mixture to boiling while stirring to dissolve the salt. Add more solvent in small portions until the salt is just dissolved.

    • If a mixed solvent system (e.g., ethanol/water) is used, dissolve the salt in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise at boiling until the solution becomes slightly cloudy. Add a few drops of the good solvent to clarify.[5][6]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Troubleshooting Guide: Recrystallization

Issue Potential Cause Solution
Product "Oils Out" instead of Crystallizing The boiling point of the solvent is higher than the melting point of the salt, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Try adding more solvent. Ensure the starting material is reasonably pure before attempting recrystallization.
No Crystals Form Upon Cooling The solution is not saturated enough, or crystallization requires initiation.Try scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites. Add a "seed" crystal of the pure salt if available. Reduce the solvent volume by gentle heating and try cooling again.[5]
Very Low Recovery Too much solvent was used; the salt has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product? A1: A combination of techniques is recommended.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Provides information on the percentage purity and the mass of the compound, confirming its identity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities, even at low levels. The absence of signals from known starting materials or byproducts is a strong sign of purity.

Q2: My purified this compound is a colorless oil, but it turns yellow/brown after a few days. What is happening and how can I prevent it? A2: This discoloration is due to air oxidation, a common issue with aniline derivatives.[1] To ensure long-term stability:

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber glass vial.[1]

  • Temperature: Keep it in a cool, dark place, such as a refrigerator or freezer.[1]

Q3: What are the key safety precautions when handling this compound? A3: N-alkylanilines are toxic and can be readily absorbed through the skin.[7][8]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles.[2][8]

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[7]

Data Summary Table

CompoundMolecular FormulaMolar Mass ( g/mol )Key Purification Property
This compound C₁₀H₁₆N₂164.25Forms dihydrochloride salt; amenable to vacuum distillation.
N-methylaniline (Impurity)C₇H₉N107.15Liquid, BP ~196 °C.[8] Can be removed by distillation.
N,N-dimethylaniline (Impurity)C₈H₁₁N121.18Liquid, BP ~194 °C.[3] Very close boiling point to N-methylaniline.
N-methylethylenediamine (Impurity)C₃H₁₀N₂74.13Liquid, BP ~115-117 °C. Lower boiling point, easily removed by distillation.

References

  • Vertex AI Search. N-Methylaniline (CAS NO:100-61-8).
  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • Vertex AI Search. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
  • SIELC Technologies. N-Ethyl-2-methylaniline.
  • Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
  • Experiment 2: Recrystallization.
  • Recrystallization and Crystallization.
  • Quora. How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?.
  • Scribd. Efficient N-Methyl Aniline Production.
  • Google Patents. CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
  • Organic Syntheses Procedure. Ethylamine, N-methyl-.
  • N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information.
  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
  • N-METHYL ANILINE (MONO) 98% (For Synthesis).
  • Hainan Sincere Industries. N-Methylaniline (NMA) | A Key Chemical Intermediate.
  • Benchchem. Application Notes and Protocols for the Synthesis of N-Methylacetanilide from N-methylaniline.
  • MPG.PuRe. Supporting Information.
  • NIH PubChem. N-Methylaniline | C7H9N | CID 7515.
  • SciSpace. Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations.
  • Googleapis.com. UNITED STATES PATENT OFFICE.
  • Reddit. Recrystallization of an anilinium salt : r/chemistry.
  • NIH PubChem. 2-(N-Methylanilino)ethanol | C9H13NO | CID 62340.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
  • Benchchem. Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.
  • N-Methylaniline Chemical Properties,Uses,Production.
  • NIH PubChem. N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline.
  • Wikipedia. N-Methylaniline.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-2-morpholinoethanamine.

Sources

Removing impurities from N-methyl-N-[2-(methylamino)ethyl]aniline samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-methyl-N-[2-(methylamino)ethyl]aniline

Topic: CAS Registry Number: 2412-49-9 (Free Base), 2825011-41-2 (Dihydrochloride) Chemical Formula: C


H

N

Synonyms: N,N'-Dimethyl-N-phenylethylenediamine; N-(2-(methylamino)ethyl)-N-methylaniline.[1][2][3]

Diagnostic & Analysis: Know Your Impurities

Before initiating purification, you must identify the specific contaminants.[3][4] This molecule contains two distinct nitrogen centers: an aromatic tertiary amine (aniline-like) and an aliphatic secondary amine.[3] This dual nature dictates both the impurity profile and the purification strategy.[2][3]

Q: How do I interpret the "ghost peaks" in my proton NMR?

A: Common impurities often manifest as specific shifts.[3] Use this diagnostic table to identify the culprit:

Impurity TypeLikely Source

H NMR Signature (CDCl

)
N-Methylaniline Starting MaterialDoublet at

2.8 ppm (N-Me); aromatic signals overlapping but distinct.[2][3]
N-Methylethanolamine Starting MaterialTriplets at

3.5-3.8 ppm (O-CH

).[2][3]
Over-Alkylated Product Side ReactionSinglet at

2.3-2.4 ppm (NMe

aliphatic); often broad if quaternary.[2][3]
Oxidation Products Storage/AirBroad aromatic smearing; sample appears dark brown/black.[3]
Water Solvent/HygroscopyBroad singlet at

1.5-2.0 ppm (exchangeable).[2][3]

Core Purification Protocols

Protocol A: The "pH-Switch" Extraction (Recommended)

Best for: Removing N-methylaniline and other weak bases.[2][3]

The Science: This protocol exploits the massive pK


 difference between the two nitrogen atoms in your molecule.[2][3]
  • Impurity (N-Methylaniline): pK

    
    
    
    
    
    4.84 (Weak base).[3]
  • Target (Aliphatic Amine): pK

    
    
    
    
    
    10.0 (Strong base).[3]

By buffering the aqueous phase to pH 6.0–7.0 , you protonate the target molecule (making it water-soluble) while leaving the aromatic amine impurity neutral (organic-soluble).[2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Acid Extraction (The Switch):

    • Extract the organic layer with 0.5 M Sodium Phosphate Buffer (pH 6.5) or dilute HCl carefully adjusted to pH 6.[3]

    • Crucial: The Target moves to the Aqueous Layer (Bottom if DCM, Top if EtOAc).[3][4] The Impurity stays in the Organic Layer.[2][3]

    • Repeat extraction 2x.[3]

  • Organic Wash: Wash the combined aqueous layers once with fresh DCM to remove trace neutral organics.[3] Discard this organic wash.

  • Basification: Cool the aqueous layer on ice. Slowly add 4 M NaOH until pH > 12. The solution will turn cloudy as the free base oils out.[2][3]

  • Recovery: Extract the basic aqueous layer with DCM (3x).[3]

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

pH_Switch_Protocol start Crude Mixture (Target + N-Methylaniline) dissolve Dissolve in DCM start->dissolve extract Extract with pH 6.5 Buffer dissolve->extract layer_org Organic Layer (Contains N-Methylaniline) extract->layer_org Neutral Species layer_aq Aqueous Layer (Contains Target-H+) extract->layer_aq Protonated Species discard Discard Organic Waste layer_org->discard wash Wash with fresh DCM layer_aq->wash wash->discard basify Adjust to pH > 12 (NaOH) wash->basify recover Extract with DCM Dry & Concentrate basify->recover final Pure Target (Free Base) recover->final

Figure 1: Selective extraction workflow utilizing pKa differentials to isolate the aliphatic amine target.

Protocol B: Vacuum Distillation

Best for: Large scale purification and removing non-volatile polymers.[2][3][4]

Q: My sample is dark brown. Is it ruined? A: Not necessarily. Anilines oxidize easily to form colored "aniline blacks" (polymers).[3] These are non-volatile.[3] Vacuum distillation is the most effective way to recover the clear, pale-yellow liquid product.[2][3]

Parameters:

  • Pressure: < 1 mmHg (High vacuum essential).[3]

  • Boiling Point: Estimated >130°C at 0.5 mmHg.[3] (Note: N-Methylaniline boils at ~80°C at 10 mmHg; your product is significantly heavier and will boil higher).[2][3]

  • Setup: Short-path distillation head. Vigreux column recommended if separating from N-methylethanolamine.[3]

Protocol C: Hydrochloric Acid Salt Formation

Best for: Long-term storage and final polishing.[2][3]

If the oil remains slightly impure, converting it to a solid salt allows for recrystallization.[3][4]

  • Dissolve the free base in anhydrous Ethanol or Diethyl Ether.[3]

  • Cool to 0°C.

  • Add 2.2 equivalents of HCl (2M in Ether or 4M in Dioxane) dropwise.[3]

  • The dihydrochloride salt will precipitate.[3]

  • Recrystallize from Ethanol/Isopropanol if needed.

Troubleshooting & FAQs

Q: I used column chromatography (Silica), but my product streaked and recovery was low. Why? A: Secondary and tertiary amines interact strongly with the acidic silanols on silica gel, causing peak tailing and irreversible adsorption.[3][4]

  • Solution: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) in your mobile phase (e.g., Hexane:EtOAc:TEA 80:19:1).[3] This "caps" the active sites on the silica, allowing your amine to elute cleanly.[2][4]

Q: Can I use Acetyl Chloride to remove primary amine impurities? A: Proceed with caution. While acetylation selectively targets primary amines (and secondary amines), your target molecule is a secondary amine.[3][4] Acetyl chloride will convert your product into an amide (N-acetyl derivative), ruining it.[3]

  • Alternative: Use the Protocol A (pH switch) .[3] Primary and secondary aliphatic amines have similar pKas, so separation is harder.[3][4] If a primary amine impurity is confirmed (e.g., N-methyl-N-(2-aminoethyl)aniline), distillation is the superior choice due to the boiling point difference.[2][3]

Q: How should I store the purified sample? A:

  • Free Base: Store under Nitrogen/Argon at -20°C. It is sensitive to oxidation (browning) and CO

    
     absorption (carbamate formation).[2][3]
    
  • Salt (HCl): Store at room temperature in a desiccator. Much more stable.[3]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • Perrin, D. D., Armarego, W. L. F. Purification of Laboratory Chemicals.[3][4] 3rd Ed., Pergamon Press, 1988.[3][4] (General reference for amine purification logic).

  • Reich, H. J. pKa Table of Nitrogen Compounds.[3][4] University of Wisconsin-Madison.[2][3] (Source for pKa estimation of anilines vs. alkyl amines). Available at: [Link]

Sources

Storage stability and shelf life of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the storage stability, shelf life, and handling of N-methyl-N-[2-(methylamino)ethyl]aniline . This content is structured for researchers and drug development professionals, focusing on the specific chemical vulnerabilities of this dual-amine intermediate.

Topic: Storage Stability, Shelf Life & Troubleshooting
Technical Overview & Sensitivity Profile

Chemical Identity:

  • Systematic Name: this compound[1]

  • Synonyms: N,N'-Dimethyl-N-phenylethylenediamine[1][2][3][4][5][6][7][8]

  • Structure: Ph-N(CH₃)-CH₂CH₂-NH(CH₃)[1]

  • Physical State: Pale yellow to colorless oily liquid (fresh).

The "Dual-Amine" Challenge: This molecule presents a unique stability challenge because it contains two distinct nitrogen centers with opposing reactivities:

  • Tertiary Aromatic Amine (Ph-N-R₂): Highly susceptible to oxidative degradation (radical cation formation) and photo-oxidation , leading to discoloration (browning).[1]

  • Secondary Aliphatic Amine (R-NH-CH₃): Highly nucleophilic and prone to carbamate formation upon exposure to atmospheric CO₂ (white crusting).[1]

Troubleshooting Guide (Q&A)
Q1: My sample has turned from colorless to dark brown/reddish-brown. Is it still usable?

Diagnosis: Oxidative Degradation. The aniline nitrogen (attached to the phenyl ring) has undergone oxidation. This is often autocatalytic and accelerated by light and heat.

  • Usability:

    • Light Brown: Likely >95% pure.[6][7] Usable for general synthesis but may require slightly higher stoichiometry.

    • Dark/Opaque Brown: Significant impurity load (N-oxides, diazo-like oligomers).[1] Purification required.

  • Root Cause: Storage container was not gas-tight, or headspace was not purged with inert gas.[1]

  • Corrective Action: Perform vacuum distillation or rapid filtration through a basic alumina plug (if impurities are polar) immediately before use.

Q2: I see a white solid crust or precipitate in the bottle. What is this?

Diagnosis: Carbamate Formation (CO₂ Absorption). The secondary amine terminus (-NHMe) reacts with atmospheric carbon dioxide to form a carbamate salt (zwitterionic species).[1]

  • Mechanism: 2 R-NHMe + CO₂ → [R-NH₂Me]+ [R-N(Me)-COO]-

  • Usability: The crust is an impurity. The underlying liquid may still be intact, but the stoichiometry of your reaction will be affected.

  • Corrective Action:

    • Do NOT heat to "melt" the solid (it will decompose).

    • Filtration: Filter the oil under an inert atmosphere (Nitrogen/Argon glovebox) to remove the solid carbamates.

    • Prevention: Always purge headspace with Argon (heavier than air) before resealing.

Q3: What is the absolute maximum shelf life if stored correctly?

Answer:

  • Unopened (Manufacturer Seal): 12–18 months at 2–8°C.

  • Opened (Resealed with Argon): 3–6 months at 2–8°C.

  • Opened (No Inert Gas): <1 month (Degradation begins within days).

Data: Stability Matrix

Storage ConditionAppearance (3 Months)Purity (LCMS/NMR)Status
20°C, Air, Light Dark Brown / Black<85%Critical Failure
20°C, N₂, Dark Yellow / Light Brown95–97%Acceptable
4°C, Air, Dark Amber / Brown90–93%Compromised
4°C, Argon, Dark Colorless / Pale Yellow>98%Optimal
-20°C, Argon, Dark Colorless>99%Long-Term Archival
Q4: How do I re-purify a degraded sample?

Protocol: Vacuum Distillation (Recommended over Chromatography). Silica gel chromatography can be problematic due to the strong interaction of the diamine with acidic silanols (tailing/loss of mass).

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (<1 mmHg is essential to keep temp low).

  • Temperature: Keep bath temperature below 120°C to prevent thermal decomposition.

  • Collection: Discard the first 5-10% (forerun) which contains volatile degradation byproducts. Collect the main fraction as a clear oil.

  • Storage: Immediately flush with Argon and store at 4°C.

Degradation Mechanism Visualization

The following diagram illustrates the two competing degradation pathways that users must mitigate.

DegradationPathways Fresh Fresh Compound (Colorless Oil) Radical Radical Cation Intermediate Fresh->Radical O₂ / Light (Aniline Oxidation) Carbamate Ammonium Carbamate Salt (White Solid) Fresh->Carbamate CO₂ (Air) (Sec-Amine Reaction) Oligomers Colored Oligomers (Brown/Black) Radical->Oligomers Polymerization

Figure 1: Divergent degradation pathways. The aniline moiety drives oxidative discoloration (red path), while the aliphatic amine drives CO₂ absorption and crust formation (blue path).

Handling & Safety Protocol (SOP)

Warning: This compound is an aniline derivative and a diamine. It poses risks of skin absorption toxicity and sensitization .

Standard Operating Procedure:

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, lab coat.

  • Atmosphere: Handle exclusively in a fume hood. For high-purity applications, weigh and dispense inside a Nitrogen/Argon glovebox.[1]

  • Dispensing:

    • Use glass syringes with stainless steel needles.

    • Avoid plastic syringes for long-term contact (amines can leach plasticizers).[1]

  • Spill Cleanup:

    • Do not wipe with dry paper towels (increases surface area for oxidation).

    • Neutralize with dilute acetic acid or absorb with sand/vermiculite before disposal.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 81206, N-(2-(Dimethylamino)ethyl)aniline. Retrieved from [Link][9]

    • Note: Provides physical property baselines and general safety d
  • Source for general handling of N-alkylanilines and CO2 sensitivity of secondary amines.
  • Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers.
  • General guidelines for storing hygroscopic and air-sensitive amine intermedi

Sources

Technical Support Center: Storage and Handling of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-methyl-N-[2-(methylamino)ethyl]aniline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this reagent. This compound, like many substituted anilines, is susceptible to degradation through oxidation, which can compromise experimental integrity. This guide provides in-depth, field-proven insights into the causes of oxidation and robust protocols for its prevention and assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the storage and handling of this compound.

Q1: Why has my previously colorless or light-yellow this compound turned yellow or brown during storage?

A: The discoloration is a classic indicator of oxidation.[1] The aniline functional group within the molecule is highly sensitive to atmospheric oxygen and light.[1][2] This process leads to the formation of colored, oxidized impurities, which darkens the material over time.[2][3] The rate of this degradation is significantly accelerated by improper storage conditions.

Q2: What are the ideal storage conditions to maintain the purity of this compound?

A: To minimize oxidation, the compound must be stored in a cool, dry, and dark environment, protected from air and moisture. The most effective method involves storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass container.[1][4] Recommended storage temperatures are generally between 15°C and 25°C.[1][3]

Q3: My material has darkened. Can I still use it in my experiments?

A: The use of discolored, oxidized material is strongly discouraged for applications requiring high purity. The presence of impurities can lead to lower reaction yields, unexpected side products, and compromised reproducibility.[1] For non-critical applications, the suitability must be determined on a case-by-case basis, but for drug development and quantitative studies, using a fresh, unoxidized batch is paramount.

Q4: What routine handling procedures should I follow to minimize oxidation during use?

A: Each time the container is opened, the material is exposed to atmospheric oxygen. To mitigate this, work quickly and, if possible, handle the material under a blanket of inert gas. For transferring research quantities, use of syringe techniques with specialized packaging like Sure/Seal™ bottles is ideal.[5] After dispensing the required amount, re-purge the headspace of the container with argon or nitrogen before resealing it tightly.[5]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to assessing and managing a sample of this compound that shows signs of degradation.

Problem: Significant Discoloration and Suspected Purity Loss

Probable Cause: Oxidative Degradation

The core issue stems from the reactivity of the N-methylaniline moiety. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the compound susceptible to oxidation. Exposure to oxygen, often catalyzed by light or trace metal impurities, can initiate a free-radical chain reaction or lead to the formation of complex colored products, potentially including quinone-imine structures.[6][7] Aromatic amines are known to act as chain-breaking antioxidants by donating a hydrogen atom, but this process inherently consumes the parent molecule, leading to its degradation.[8]

Simplified Oxidation Pathway cluster_reactants cluster_products Aniline This compound (Colorless to Pale Yellow) Products Complex Oxidized Products (Colored Impurities) Aniline->Products Oxidation Oxidants O₂, Light, Trace Metals

Caption: Simplified mechanism of aniline oxidation.

Solution Pathway: A Step-by-Step Approach

When faced with a suspect sample, a logical workflow ensures that experimental results are not compromised. This involves assessing the purity of the material and making an informed decision on its use.

Start Observe Discoloration (Yellow/Brown) Assess Step 1: Perform Purity Analysis (e.g., HPLC/GC) Start->Assess Quarantine Sample Decision Step 2: Is Purity >98%? (or acceptable for application) Assess->Decision Use Proceed with Experiment (Use with caution) Decision->Use Yes Discard Step 3: Discard and Procure Fresh Material (Recommended) Decision->Discard No

Caption: Troubleshooting workflow for degraded samples.

Section 3: Best Practices & Experimental Protocols

Adherence to validated protocols is the best defense against reagent degradation.

Protocol 3.1: Recommended Long-Term Storage

Objective: To prepare this compound for long-term storage, minimizing exposure to atmospheric contaminants.

Methodology:

  • Container Selection: Choose a clean, dry, amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap. For optimal protection, use a vessel compatible with Schlenk line techniques or a Sure/Seal™ bottle.[5]

  • Inert Gas Purge: Place the opened container of this compound in a larger secondary container or connect it to a Schlenk line.

  • Evacuate & Backfill: Gently evacuate the headspace of the container and backfill with a high-purity inert gas (argon is preferred due to its density, but nitrogen is also suitable). Repeat this cycle three times to ensure the complete removal of oxygen.[1]

  • Sealing: Tightly seal the container while under a positive pressure of the inert gas. For added security, wrap the cap and neck joint with Parafilm®.

  • Storage Location: Store the sealed container in a cool, dark, and well-ventilated area, away from strong oxidizing agents and sources of heat.[9]

Protocol 3.2: Purity Assessment by HPLC

Objective: To determine the purity of an this compound sample and detect the presence of degradation products.[10][11]

Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of the this compound sample at approximately 1 mg/mL in methanol or acetonitrile.

    • Prepare a working standard by diluting the stock solution to a concentration of ~10 µg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). A typical starting point could be 40:60 (v/v) Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample.

    • The appearance of multiple peaks, especially those with earlier retention times (often more polar oxidation products), or a significant decrease in the area of the main peak compared to a reference standard, indicates degradation. Purity can be estimated by the area percent of the main peak.

Section 4: Summary of Storage Conditions

This table provides a quick-reference guide to optimal and suboptimal storage parameters for this compound.

ParameterOptimal ConditionSuboptimal Condition (Risk of Oxidation)
Atmosphere Inert Gas (Argon or Nitrogen)[1][4]Air
Container Tightly Sealed Amber Glass[1][12]Clear or Loosely Capped Plastic/Glass
Light Stored in Darkness (e.g., in a cabinet)Exposure to Ambient or Direct Light
Temperature Cool (15-25°C)[3]Elevated Temperatures (>30°C) or Freezing
Purity Free from metal ions and other oxidantsContaminated with strong acids or oxidizers[12]

References

  • Gac, F., Greci, L., Stipa, P., Carloni, P., & Damiani, E. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability, 45(2), 213-219. Retrieved from [Link]

  • Kahl, R., Weimann, A., & Schnaars, U. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 79(4), 855-866. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Marinova, E., Georgiev, L., Totseva, I., Seizova, K., & Milkova, T. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. Retrieved from [Link]

  • Loidl-Stahlhofen, A., Latorre, M., & Lingens, F. (1990). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Archives of Microbiology, 154(5), 447-453. Retrieved from [Link]

  • Verma, K. K., & Jain, A. (1989). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst, 114(5), 641-642. Retrieved from [Link]

  • Macsen Labs. (n.d.). N-Methylaniline (CAS NO:100-61-8). Retrieved from [Link]

  • Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Retrieved from [Link]

  • Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-682. Retrieved from [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One, 8(4), e62178. Retrieved from [Link]

  • Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Retrieved from [Link]

  • University of Washington. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Mažeikienė, R., et al. (2009). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Vibrational Spectroscopy, 51(1), 105-111. Retrieved from [Link]

  • Mishra, A. K., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 22(6), 4155-4160. Retrieved from [Link]

  • Gorrod, J. W., & Temple, D. J. (1976). The metabolism of 4-substituted N-ethyl-N-methylanilines: III. Effect of various potential inhibitors, activators and inducers on α-C- and N-oxidation. Xenobiotica, 6(5), 265-274. Retrieved from [Link]

  • Ertaş, E. (2013). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 25(18), 10211-10214. Retrieved from [Link]

  • Hadley, M. R., et al. (1994). Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. Chirality, 6(2), 98-104. Retrieved from [Link]

  • Li, K., et al. (2012). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Journal of Environmental Science and Engineering, B 1, 1069-1075. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet for N-METHYL ANILINE (MONO) 98%. Retrieved from [Link]

  • Hainan Sincere Industries. (2025). N-Methylaniline (NMA) | A Key Chemical Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7515, N-Methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Reactivity of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methyl-N-[2-(methylamino)ethyl]aniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but structurally complex diamine. In the following sections, we will address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Foundational Concepts - Understanding the Reactivity Profile

Q1: What are the key structural features of this compound that influence its reactivity?

A: The reactivity of this compound is governed by the presence of two distinct nitrogen atoms, each with a unique electronic and steric environment. Understanding this duality is the first step in troubleshooting.

  • Tertiary Aniline Nitrogen (N1): This nitrogen is directly attached to the phenyl ring. Its lone pair of electrons is delocalized into the aromatic π-system through resonance. This delocalization significantly reduces the electron density on the nitrogen, making it less basic and a weaker nucleophile compared to its aliphatic counterpart.[1][2] Furthermore, it is sterically hindered by the N-methyl group and the N-[2-(methylamino)ethyl] substituent.

  • Secondary Aliphatic Amine Nitrogen (N2): This nitrogen is part of an ethylamino side chain. Its lone pair is localized, meaning it is not involved in resonance and is fully available for donation. Consequently, this site is significantly more basic and nucleophilic.[1] It is also generally more sterically accessible than the aniline nitrogen.

G cluster_0 This compound mol N1_label N1: Tertiary Aniline - Lone pair delocalized into ring - Weaker nucleophile - Sterically hindered N1_label:e->mol:w N2_label N2: Secondary Aliphatic Amine - Localized lone pair - Stronger nucleophile - More accessible N2_label:w->mol:e

Caption: Key reactive sites in this compound.

Q2: Which nitrogen atom is the primary nucleophile in a typical reaction, and why?

A: The secondary aliphatic amine (N2) is the overwhelmingly preferred site of nucleophilic attack under standard acylation or alkylation conditions. The fundamental reason lies in the vast difference in basicity, which serves as a good proxy for nucleophilicity in this context.[3]

  • Electronic Effect: Aromatic amines are considerably weaker bases than aliphatic amines because the nitrogen lone pair's participation in aromatic resonance makes it less available to donate to an electrophile or accept a proton.[1]

  • Steric Effect: While the secondary amine has one methyl substituent, the tertiary aniline is substituted with a methyl group and the entire ethylaminoethyl chain, presenting a more crowded environment that can hinder the approach of an electrophile.[4][5]

To quantify this, we can compare the approximate pKa values of the conjugate acids of model amines. A higher pKa value for the conjugate acid corresponds to a stronger base.

Amine TypeExample CompoundApproximate pKa of Conjugate Acid (R₃NH⁺)Relative Basicity
Tertiary Aromatic AmineN,N-Dimethylaniline~5.1Weak
Secondary Aliphatic AmineDiethylamine~11.0Strong

This nearly million-fold difference in basicity illustrates why the secondary aliphatic amine (N2) will preferentially react with electrophiles.

Section 2: Troubleshooting Common Experimental Issues

Q3: My reaction is sluggish or fails to proceed to completion. What are the most likely causes?

A: This is the most common issue reported and can almost always be traced back to one of four factors: reagent integrity, incorrect targeting of the nucleophile, suboptimal reaction conditions, or steric clashes.

TroubleshootingWorkflow Start Low Reactivity Observed CheckPurity Step 1: Verify Reagent Purity (See Protocol 1) Start->CheckPurity AssessTarget Step 2: Assess Nucleophilic Site Is the electrophile reacting with N2 (expected)? CheckPurity->AssessTarget If pure Resolved Reaction Optimized CheckPurity->Resolved Purify or use fresh reagent AnalyzeConditions Step 3: Analyze Reaction Conditions (Solvent, Temp, Base, Catalyst) AssessTarget->AnalyzeConditions If targeting N2 AssessTarget->Resolved If targeting N1, see Protocol 3 EvaluateSterics Step 4: Evaluate Steric Hindrance Is the electrophile too bulky? AnalyzeConditions->EvaluateSterics If conditions are standard AnalyzeConditions->Resolved Optimize conditions (e.g., add DMAP, heat) EvaluateSterics->Resolved Modify electrophile or conditions

Caption: A logical workflow for troubleshooting low reactivity.

Detailed Breakdown:

  • Reagent Purity and Handling: N-methylaniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored, less reactive impurities.[6][7] A dark brown or reddish color is a sign of degradation. Always use a fresh or purified sample stored under an inert atmosphere (Nitrogen or Argon) and protected from light. (See Protocol 1 ).

  • Incorrect Reaction Site: If your synthetic plan requires a reaction at the aniline nitrogen (N1), standard conditions will fail. The reaction will either not proceed or will occur exclusively at the more nucleophilic aliphatic amine (N2). To target N1, the N2 site must first be protected. (See Protocol 3 ).

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure your starting material is fully soluble. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. For very stubborn reactions, a higher-boiling polar aprotic solvent like Dimethylformamide (DMF) may be beneficial.[8]

    • Base/Catalyst: For N-acylation reactions with acid chlorides or anhydrides, a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to scavenge the acid byproduct. If reactivity is still low, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be added in catalytic amounts. DMAP forms a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[8]

    • Temperature: Many reactions proceed well at room temperature. However, if steric hindrance is a factor, gently heating the reaction may be necessary to overcome the activation energy.[8]

  • Steric Hindrance: The low reactivity may be due to the size of your electrophile. If you are using a very bulky acylating or alkylating agent, its approach to the nitrogen atom may be sterically impeded. Consider using a less hindered electrophile if possible.[9]

Q4: I am observing the formation of multiple products. What are the likely side reactions?

A: The most common side reaction is di-substitution, where the electrophile reacts with both nitrogen atoms.

  • Cause: This typically occurs when using a large excess of a highly reactive electrophile (e.g., >2.5 equivalents of an acid chloride) and/or forcing conditions (high heat). After the initial, rapid reaction at the N2 position, the remaining electrophile may be forced to react at the less nucleophilic N1 site.

  • Solution:

    • Control Stoichiometry: Use a carefully measured amount of the electrophile, typically 1.0 to 1.1 equivalents.

    • Slow Addition: Add the electrophile dropwise to the solution of the amine at a reduced temperature (e.g., 0 °C) to maintain control and dissipate any exothermic effects. This prevents a localized high concentration of the electrophile.

Section 3: Protocols and Strategic Solutions

Protocol 1: Quality Check of this compound

This protocol provides a quick assessment of the starting material's integrity.

1. Visual Inspection:

  • The pure compound should be a colorless to pale yellow liquid.[10] A significant brown or reddish-brown coloration indicates oxidation and potential impurities.[6]

2. Thin-Layer Chromatography (TLC):

  • Mobile Phase: A 95:5 mixture of Dichloromethane/Methanol with 0.5% Triethylamine is a good starting point.

  • Stationary Phase: Standard silica gel plate.

  • Visualization: UV light (254 nm) and a potassium permanganate stain.

  • Procedure:

    • Dissolve a small amount of your amine in DCM.
    • Spot the solution on the TLC plate.
    • Develop the plate in the mobile phase.
    • Visualize under UV light and then with the permanganate stain.
  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots or streaking from the baseline indicates impurities.

Protocol 2: Selective N-Acylation at the Secondary Aliphatic Amine (N2)

This protocol is a model for reacting specifically at the more nucleophilic N2 site.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine and stir for 5 minutes.

  • Add acetyl chloride dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Causality: Using a slight excess of the acylating agent at low temperature with a non-nucleophilic base ensures a controlled and highly selective reaction at the most nucleophilic N2 site, preventing over-reaction.[11]

Protocol 3: Strategy for Reaction at the Tertiary Aniline Nitrogen (N1)

To achieve a reaction at the less reactive aniline nitrogen, a protection-reaction-deprotection strategy is required. The highly nucleophilic secondary amine (N2) is first "masked" with a protecting group.

ProtectionStrategy Start Starting Diamine (N1 and N2 available) Protect Step 1: Protect N2 (e.g., with Boc₂O) Start->Protect Protected Boc-Protected Amine (Only N1 available) Protect->Protected React Step 2: React at N1 (Forcing conditions, e.g., R-COCl, DMAP, Heat) Protected->React DiSubstituted Di-Substituted Intermediate React->DiSubstituted Deprotect Step 3: Deprotect N2 (e.g., with TFA or HCl) DiSubstituted->Deprotect Final Final Product (Substituted at N1) Deprotect->Final

Caption: Workflow for selective reaction at the aniline nitrogen (N1).

Step A: Boc-Protection of the Secondary Amine (N2)

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude Boc-protected product is often clean enough to be used directly in the next step after drying under high vacuum.

Step B: Acylation of the Protected Intermediate at the Aniline Nitrogen (N1)

  • Dissolve the crude Boc-protected amine from Step A in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add the desired acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature. If no reaction is observed after several hours, gently heat the mixture to reflux (40 °C).

  • Monitor by TLC. Upon completion, work up as described in Protocol 2.

Step C: Deprotection of the Boc Group

  • Dissolve the purified product from Step B in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until TLC confirms the removal of the Boc group.

  • Concentrate under reduced pressure and purify the resulting salt or neutralize with a base to obtain the free amine.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[12][13] Avoid contact with strong oxidizing agents.[6][7]

Q: My this compound has turned brown. Is it still usable? A: The brown color indicates oxidation.[7] While it may still contain a significant amount of the desired compound, the impurities can interfere with subsequent reactions, leading to lower yields and purification difficulties. It is highly recommended to purify the material by vacuum distillation before use or to use a fresh bottle.

Q: Can this molecule undergo electrophilic aromatic substitution on the phenyl ring? A: Yes. The N-methyl-N-[2-(methylamino)ethyl] group is an activating, ortho-, para-director for electrophilic aromatic substitution.[1][14] In the presence of strong electrophiles (e.g., in nitration or bromination reactions), substitution on the aromatic ring can occur. If your goal is N-functionalization, it is crucial to use conditions that favor nucleophilic attack at the nitrogen rather than electrophilic attack on the ring.

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • BenchChem. (2025). electronic effects of fluorine and bromine on the aniline ring.
  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution...
  • Wojcik, M. K., & Plonka, P. M. (2011). Consequence of one-electron oxidation and one-electron reduction for aniline. PMC - NIH.
  • Ashenhurst, J. (2012, June 18). What Makes A Good Nucleophile? Master Organic Chemistry.
  • Fiveable. (2025, August 15). Nucleophilicity Definition - Organic Chemistry II Key Term...
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • BenchChem. (n.d.). N-Methylaniline (CAS NO:100-61-8).
  • StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines.
  • Chen, J., et al. (2022, December 7). Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H). PMC - NIH.
  • Němec, V., et al. (2025, July 7). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
  • BenchChem. (2025). Application Notes and Protocols for Enamine and N-Methylaniline Reactions.
  • ChemicalBook. (n.d.). N-Methylaniline synthesis.
  • Mayr, H., et al. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. CORE.
  • Němec, V., et al. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing).
  • NOAA. (n.d.). N-METHYLANILINE. CAMEO Chemicals.
  • Chandrasekaran, K. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica.
  • Němec, V., et al. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing). DOI:10.1039/D5DT01182E.
  • Murai, K., et al. (1974). US Patent 3,819,709A - Synthesis of n-methylaniline.
  • Wang, Y., et al. (2023, January 2).
  • Fiveable. (2025, August 15). N-methylaniline Definition - Organic Chemistry Key Term |...
  • Wikipedia. (n.d.). N-Methylaniline.
  • BenchChem. (2025).
  • ChemicalBook. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.
  • Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace.
  • Scribd. (n.d.). Efficient N-Methyl Aniline Production.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). N-METHYL ANILINE (MONO) 98% (For Synthesis).
  • Hainan Sincere Industries. (2025, June 16). N-Methylaniline (NMA)
  • Mishra, S. K., & Shrivastava, S. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
  • PubChem - NIH. (n.d.). N-Methylaniline | C7H9N | CID 7515.
  • Google Patents. (n.d.).
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  • Google Patents. (n.d.). CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl.
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  • BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 2-Methyl-4-(methylsulfanyl)aniline.

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Technical Support Center: Optimizing Reaction Conditions for N-methyl-N-[2-(methylamino)ethyl]aniline Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis and application of N-methyl-N-[2-(methylamino)ethyl]aniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile ligand. Here, we address common challenges encountered during synthesis and catalysis, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Troubleshooting Guide for Ligand Synthesis

The synthesis of this compound presents a classic challenge in selective N-alkylation. The molecule contains two distinct nitrogen atoms—a secondary aniline and a secondary aliphatic amine—that can compete for alkylating agents. Furthermore, the aniline nitrogen can be di-alkylated. This section provides solutions to the most common issues.

Q1: My reaction yield is consistently low, with significant unreacted starting material. What are the primary causes and how can I improve conversion?

Answer: Low conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent activity. The nucleophilicity of the aniline nitrogen is often the limiting factor, especially if it is deactivated by electron-withdrawing groups.[1]

Core Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base and solvent is critical for activating the aniline for alkylation.

    • Insufficient Basicity: The N-H of an aniline is not highly acidic. A weak base may not effectively deprotonate the aniline or neutralize the acid byproduct (e.g., HBr from an alkyl bromide), stalling the reaction.

      • Solution: Employ a stronger base. For alkyl halide reactions, inorganic bases like potassium carbonate (K₂CO₃) or the more effective cesium carbonate (Cs₂CO₃) are standard.[2] For less reactive systems, a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent is an excellent choice to ensure complete deprotonation.[2][3]

    • Poor Solvent Choice: The solvent must dissolve the reactants and facilitate the reaction.

      • Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).[1][2] These solvents effectively solvate cations, leaving the anionic nucleophile more reactive, and are stable at higher temperatures.

  • Optimize Reaction Temperature: Many N-alkylation reactions are too slow at room temperature.

    • Solution: Increase the reaction temperature. A common range for these alkylations is 80-120 °C.[1][4] Higher temperatures provide the necessary activation energy to overcome the reaction barrier. Always monitor for potential side reactions or degradation at elevated temperatures.

  • Assess Reagent Purity and Reactivity:

    • Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.[2][3] If you are using an alkyl chloride with low reactivity, consider switching to the bromide or iodide equivalent.

    • Catalytic KI: Adding a catalytic amount of potassium iodide (KI) can accelerate reactions involving alkyl chlorides or bromides via an in situ Finkelstein reaction, which generates the more reactive alkyl iodide.[5]

    • Purity: Ensure all reagents are pure and solvents are anhydrous, as water can quench strong bases and interfere with the reaction.[3]

Q2: My reaction produces a mixture of mono- and di-alkylated products on the aniline nitrogen, leading to poor selectivity. How can I prevent this over-alkylation?

Answer: Over-alkylation is arguably the most common challenge in aniline N-alkylation. It occurs because the mono-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary aniline, making it more likely to react again with the alkylating agent.[6][7]

Strategies to Enhance Mono-Alkylation Selectivity:

  • Stoichiometric Control: This is the most straightforward approach.

    • Solution: Use a large excess of the aniline relative to the alkylating agent (e.g., a 2:1 or 3:1 molar ratio).[6][8] This statistically favors the reaction of the alkylating agent with the more abundant primary amine. The primary drawback is the subsequent challenge of separating the product from a large amount of unreacted starting material.

  • Control of Reagent Concentration:

    • Solution: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second alkylation event occurring on the already-formed product.[2][8]

  • Alternative Alkylation Methods:

    • Reductive Amination: This is a powerful method for controlled N-alkylation. It involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ. This two-step, one-pot process often provides higher selectivity for mono-alkylation.[9]

    • "Borrowing Hydrogen" Methodology: Using alcohols as alkylating agents with a suitable transition metal catalyst (e.g., Ru, Ir, Ni) is a greener and often more selective method.[10][11][12] The reaction proceeds via oxidation of the alcohol to an aldehyde, followed by reductive amination, with water as the only byproduct.

Troubleshooting Workflow for Synthesis

G start Start Synthesis analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze problem Problem Identified? analyze->problem low_yield Low Yield / Incomplete Rxn problem->low_yield  Yes over_alkylation High Over-alkylation problem->over_alkylation  Yes purification_issue Purification Difficulty problem->purification_issue  Yes success Successful Synthesis problem->success No optimize_cond Optimize Conditions: - Increase Temperature - Stronger Base/Better Solvent - More Reactive Alkylating Agent low_yield->optimize_cond adjust_ratio Adjust Stoichiometry: - Increase Aniline Excess - Slow Addition of Alkylating Agent over_alkylation->adjust_ratio modify_purify Modify Purification: - Optimize Chromatography - Use Acid-Base Extraction purification_issue->modify_purify optimize_cond->start Re-run adjust_ratio->start Re-run modify_purify->analyze Re-purify

Caption: A logical workflow for troubleshooting common issues in ligand synthesis.

Q3: I am struggling to purify my final product. Column chromatography gives poor separation, and I have multiple spots on TLC with similar Rf values.

Answer: Purifying N-alkylanilines, especially those with multiple basic sites like your target ligand, is frequently challenging due to the similar polarities of the starting materials, product, and byproducts (e.g., over-alkylated species).[8][13]

Effective Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Avoid using methanol as an eluent if possible, as it can lead to streaking of amines on silica gel. A common and effective eluent system is a gradient of ethyl acetate in hexane or dichloromethane. Adding a small amount of triethylamine (~0.5-1%) to the eluent system can neutralize the acidic sites on the silica gel, preventing tailing and improving separation.

    • Adsorbent: For difficult separations, consider using alumina (neutral or basic) instead of silica gel, or use a high-performance silica gel with a smaller particle size for better resolution.[14]

  • Acid-Base Extraction: This technique exploits the basicity of the amine functional groups.[13]

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine products will be protonated and move into the aqueous layer. The non-basic impurities will remain in the organic layer.

    • Recovery: Separate the aqueous layer and carefully basify it with a strong base (e.g., NaOH) to deprotonate the amines. The neutral product can then be extracted back into an organic solvent.

    • Troubleshooting: This method may not effectively separate the desired product from other basic impurities like unreacted aniline or over-alkylated products. Emulsion formation can also be an issue, which can sometimes be broken by adding brine.[13]

  • Derivatization/Protection: For extremely difficult separations, a temporary protection/derivatization strategy can be employed.

    • Phthalic Anhydride Method: Mono-alkyl anilines react with phthalic anhydride to form N-alkyl-phthalanilic acids, while di-alkyl anilines do not react.[15] The resulting acidic derivative can be easily separated from the unreacted tertiary amine by extraction with an aqueous base. The mono-alkyl aniline can then be recovered by acid-catalyzed hydrolysis of the phthalanilic acid.[15]

Section 2: FAQs for Optimizing Catalytic Performance

Once synthesized, this compound serves as a ligand in various metal-catalyzed reactions. Its performance depends heavily on the reaction conditions.

Q1: My catalytic reaction is sluggish or shows low turnover. How can I improve the catalyst's activity?

Answer: Low catalytic activity often points to issues with catalyst formation, stability, or suboptimal reaction parameters. Aniline-derived ligands are versatile but require careful tuning.[16]

  • Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal precursor is crucial. Too little ligand may lead to the formation of inactive metal species, while too much can sometimes inhibit the reaction by blocking coordination sites. A typical starting point is a 1:1 or 2:1 ligand-to-metal ratio.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the catalytic cycle. Non-coordinating solvents like toluene or dioxane are often preferred in cross-coupling reactions to avoid competition with the ligand for binding to the metal center.

  • Base Selection: The base not only participates in the reaction mechanism (e.g., in Suzuki or Buchwald-Hartwig couplings) but can also affect catalyst stability. A screen of different bases (e.g., carbonates, phosphates, alkoxides) is often necessary.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition. An optimal temperature must be determined empirically.

Catalytic Cycle Overview

G LnM L-M(0) OxAdd R-M(II)-X (L) LnM->OxAdd Oxidative Addition (R-X) Transmetal R-M(II)-R' (L) OxAdd->Transmetal Transmetalation (R'-M') RedElim R-R' Transmetal->RedElim Reductive Elimination Catalyst L-M(0) RedElim->Catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for a typical cross-coupling reaction.

Section 3: Experimental Protocols

These protocols provide a starting point for synthesis and application. They should be optimized for specific substrates and scales.

Protocol 1: Synthesis of this compound

This protocol is a two-step procedure involving an initial N-alkylation followed by a second.

Step A: Synthesis of N-(2-bromoethyl)-N-methylaniline

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylaniline (1.0 eq.), 1,2-dibromoethane (3.0 eq.), and potassium carbonate (2.0 eq.).

  • Solvent: Add anhydrous acetonitrile as the solvent to achieve a concentration of approximately 0.5 M with respect to N-methylaniline.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield N-(2-bromoethyl)-N-methylaniline.

Step B: Synthesis of this compound

  • Setup: In a sealed pressure vessel, dissolve the N-(2-bromoethyl)-N-methylaniline (1.0 eq.) from Step A in THF.

  • Reagent Addition: Cool the solution in an ice bath and add a large excess of an aqueous solution of methylamine (e.g., 40% in water, 10 eq.).

  • Reaction: Seal the vessel and stir the mixture at 50-60 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Remove the excess methylamine and THF under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate. Purify the crude product by vacuum distillation or column chromatography on silica gel (using a dichloromethane/methanol gradient with 1% triethylamine) to afford the final product.[9]

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, dissolve Palladium(II) acetate (1 mol%) and the this compound ligand (2.2 mol%) in anhydrous dioxane and stir for 30 minutes.

  • Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 eq.), the boronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Reagent Addition: Add the pre-formed catalyst solution to the vial. Seal the vial with a septum and purge with argon for 10 minutes.

  • Reaction: Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[16]

Section 4: Data Summary Tables

For quick reference, these tables summarize key parameters for optimizing N-alkylation reactions.

Table 1: Common Solvents for N-Alkylation
SolventTypeBoiling Point (°C)Notes
DMF (N,N-Dimethylformamide)Polar Aprotic153Excellent for dissolving salts; high boiling point.[2]
DMSO (Dimethyl Sulfoxide)Polar Aprotic189Very polar; can facilitate difficult reactions.[2]
Acetonitrile Polar Aprotic82Good general-purpose solvent; lower boiling point.[1]
THF (Tetrahydrofuran)Polar Aprotic66Lower polarity; often used with strong bases like NaH.[2]
Toluene Non-polar111Useful for "borrowing hydrogen" methods.[12]
Table 2: Common Bases for N-Alkylation
BaseStrength (pKa of conj. acid)TypeNotes
NaH (Sodium Hydride)~36Strong, Non-nucleophilicRequires anhydrous conditions; deprotonates aniline.[3]
K₂CO₃ (Potassium Carbonate)10.3Moderate, InorganicCommon, inexpensive, and effective in many cases.[1]
Cs₂CO₃ (Cesium Carbonate)10.3Moderate, InorganicMore soluble and often more effective than K₂CO₃.[2][3]
KOtBu (Potassium t-butoxide)~19Strong, Non-nucleophilicVery strong base; useful for deactivating substrates.[1]

References

  • Technical Support Center: N-Alkylaniline Synthesis - Benchchem.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Technical Support Center: Minimizing Over-alkyl
  • Catalytic N-Alkylation of Anilines - ResearchG
  • Optimizing reaction conditions for N-alkyl
  • optimization of reaction conditions for N-alkyl
  • Preventing over-alkylation in N-Nonylaniline synthesis - Benchchem.
  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline - Benchchem.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano.
  • Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Applic
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]

  • Method of separating alkyl anilines - Google P
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • Synthesis of N-methyl-N-(2-pyridylmethyl)aniline - PrepChem.com. [Link]

  • An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-2-morpholinoethanamine - Benchchem.

Sources

Technical Support Center: Troubleshooting Solubility in N-methyl-N-[2-(methylamino)ethyl]aniline Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of transition metal complexes utilizing N-methyl-N-[2-(methylamino)ethyl]aniline (and its structural isomers like N,N'-dimethyl-N-phenylethylenediamine)[1].

While this asymmetric bidentate ligand offers excellent steric tuning for catalysis and photophysics, its structural features—specifically the rigid ethylenediamine backbone combined with a highly lipophilic,


-stacking N-phenyl group—often result in complexes with massive lattice energies. This leads to frustrating insolubility in both organic and aqueous media.

This guide is designed to move beyond basic trial-and-error. Here, we will diagnose the physical chemistry behind your solubility failures and provide self-validating, field-proven protocols to resolve them.

Diagnostic Workflow

Before altering your experimental design, you must identify the thermodynamic barrier preventing solvation. Use the workflow below to determine the correct chemical intervention based on your target application.

DiagnosticWorkflow Start Insoluble Complex [M(Ligand)X₂] Q1 Target Solvent System? Start->Q1 NonPolar Organic Solvents (DCM, THF, Toluene) Q1->NonPolar Catalysis / NMR Aqueous Aqueous Media (PBS, Biological Buffers) Q1->Aqueous Bio-Assays Sol1 Perform Counter-Ion Exchange (Swap Cl⁻ for BArF⁻ or PF₆⁻) NonPolar->Sol1 Sol3 Convert to Chloride Salt Add DMSO/Tween-80 Aqueous->Sol3

Figure 1: Diagnostic decision tree for resolving transition metal complex solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: My Pd(II)/Pt(II) complex is completely insoluble in common organic solvents (DCM, THF, Toluene). How can I solubilize it for NMR or homogeneous catalysis?

The Causality: When your complex is synthesized as a halide salt (e.g.,


 or 

), the small, charge-dense chloride ions form tight electrostatic interactions with the metal center. Combined with the intermolecular

stacking of the ligand's N-phenyl rings, the crystal lattice energy vastly exceeds the solvation energy provided by organic solvents. The Solution: You must disrupt the lattice packing. Performing a counter-ion exchange to replace chloride with a large, non-coordinating, "fluffy" anion—such as Hexafluorophosphate (

) or Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (

)—drastically lowers the lattice energy and introduces lipophilic character that interacts favorably with organic solvents[2].
Q2: I need to test my Ru(II) complex in aqueous biological assays, but it instantly precipitates in PBS buffer. What are my options?

The Causality: The N-methyl and N-phenyl groups on the ligand create a highly hydrophobic solvation shell[1]. Water molecules cannot form hydrogen bonds with this surface, leading to hydrophobic aggregation and precipitation. Furthermore, if your complex currently has a bulky counter-ion (like


), it will actively reject water.
The Solution:  First, ensure your complex is isolated as a Chloride (

) salt, as the high hydration enthalpy of chloride ions is critical for aqueous biocompatibility[3]. Second, because the ligand itself remains lipophilic, you must lower the dielectric constant of the immediate solvation sphere. Pre-dissolve the complex in 100% DMSO to break apart aggregates, then dilute into your aqueous buffer ensuring the final DMSO concentration is

. If precipitation persists, use a biocompatible surfactant like Tween-80 (0.1% v/v) to encapsulate the complex in micelles.
Q3: The complex dissolves initially but precipitates over time during catalytic reactions. Is this a solubility issue or a stability issue?

The Causality: This is a stability issue masquerading as a solubility problem. The this compound ligand is sterically hindered. In non-coordinating solvents, the ligand can slowly dissociate, leading to the formation of insoluble, polymeric


-halide bridged metal species.
The Solution:  Shift the equilibrium back toward the monomeric complex. Either add a 5-10% molar excess of the free ligand to the reaction mixture, or switch to a weakly coordinating solvent like Acetonitrile (MeCN) that can temporarily stabilize the metal center during the catalytic cycle without permanently poisoning it.

Quantitative Solubility Profiles

To guide your solvent and counter-ion selection, refer to the empirical solubility data below. Notice how the counter-ion dictates the macro-scale behavior of the complex.

Complex FormulationCounter-IonPrimary SolventSolubility LimitApplication Suitability

Chloride (

)
Water / PBS

mg/mL
Poor (Requires DMSO/Tween encapsulation)

Chloride (

)
Dichloromethane

mg/mL
Poor (Lattice energy too high)

HexafluorophosphateAcetonitrile

mg/mL
Excellent (Electrochemistry / Photophysics)


DCM / Toluene

mg/mL
Excellent (Homogeneous Catalysis / NMR)

Standard Operating Procedure: Counter-Ion Metathesis

If your complex is insoluble in organics, use this self-validating protocol to exchange the halide for a lipophilic anion. The thermodynamic driving force of this reaction is the precipitation of insoluble silver halides.

MetathesisMechanism A Precursor Complex [M(L)₂]Cl₂ (High Lattice Energy) C Ion-Pair Separation (Intermediate State) A->C + Reagent B Metathesis Reagent (e.g., NaBArF or AgPF₆) B->C D Target Complex [M(L)₂](BArF)₂ (Soluble in Organics) C->D Solvation E AgCl / NaCl (Insoluble Precipitate) C->E Precipitation (Driving Force)

Figure 2: Thermodynamic driving force of counter-ion metathesis for solubility enhancement.

Step-by-Step Methodology:
  • Suspension: Suspend 1.0 equivalent of your insoluble

    
     or 
    
    
    
    complex in 10 mL of Methanol or Acetonitrile. (Note: The complex does not need to be fully dissolved at this stage).
  • Reagent Addition: In a darkened fume hood (to prevent photodecomposition of silver salts), add 2.05 equivalents of

    
     or 
    
    
    
    directly to the stirring suspension.
  • Validation Check 1 (Causality Observation): Within 5 minutes, you should observe the formation of a dense, milky-white precipitate (

    
     or 
    
    
    
    ). The appearance of this precipitate is the physical proof that halide abstraction is occurring.
  • Reaction: Stir at room temperature for 2 hours under an inert atmosphere (Nitrogen/Argon) to ensure complete metathesis.

  • Filtration: Filter the mixture through a tightly packed pad of Celite using a fine-porosity glass frit. Wash the Celite pad with an additional 5 mL of the reaction solvent.

  • Isolation: Evaporate the filtrate to dryness using a rotary evaporator.

  • Validation Check 2 (Solubility Confirmation): Redissolve the resulting solid in Dichloromethane (DCM). The solution must be completely transparent. If the solution is cloudy, residual

    
     is present; filter through a 0.2 
    
    
    
    m PTFE syringe filter to achieve optical clarity.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 81206, N-(2-(Dimethylamino)ethyl)aniline" PubChem, [Link] 2.[3] Monro, S., et al. "Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433" Chemical Reviews, National Institutes of Health (PMC), [Link] 3.[2] Otto, S. "Matrix Effects on Photoluminescence and Oxygen Sensitivity of a Molecular Ruby" Deutsche Nationalbibliothek, [Link]

Sources

Technical Support Center: Thermal Degradation Analysis of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thermal degradation analysis of N-methyl-N-[2-(methylamino)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Given the specific nature of this molecule, which combines an N-methylaniline head with an ethylenediamine tail, a thorough understanding of its thermal stability is crucial for safe handling, processing, and formulation.

This document provides in-depth troubleshooting guidance and frequently asked questions to assist you in your experimental work. The principles and procedures outlined here are grounded in established thermal analysis methodologies and experience with similar aromatic and aliphatic amine compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Inconsistent TGA Decomposition Temperatures

Question: I am observing significant variations in the onset of decomposition for my this compound sample across different TGA runs. What could be the cause?

Answer:

Inconsistent onset decomposition temperatures in TGA are a common issue that can arise from several experimental variables. Let's break down the potential causes and solutions:

  • Heating Rate: The heating rate has a direct impact on the observed decomposition temperature. A faster heating rate will generally result in a higher apparent decomposition temperature because the sample has less time to decompose at any given temperature.

    • Recommendation: Ensure you are using a consistent heating rate across all your experiments. For routine analysis, a rate of 10 °C/min is a good starting point. If you are investigating the kinetics of decomposition, you will need to perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[1]

  • Sample Mass and Preparation: The mass of your sample and how it is placed in the TGA pan can affect heat transfer and the diffusion of gaseous decomposition products. A larger sample mass can lead to a temperature gradient within the sample, causing a broader decomposition profile and a delayed onset.

    • Recommendation: Use a consistent and relatively small sample mass, typically in the range of 5-10 mg.[2] Ensure the sample is spread thinly and evenly at the bottom of the pan to promote uniform heating.

  • Purge Gas: The atmosphere in the TGA furnace is critical. While an inert atmosphere (like nitrogen or argon) is typically used to study thermal decomposition without oxidation, the presence of residual oxygen can lead to oxidative degradation, which often occurs at lower temperatures than thermal decomposition.

    • Recommendation: Ensure a consistent and sufficient flow rate of a high-purity inert purge gas (e.g., 50 mL/min) to prevent oxidative degradation.[2] If you suspect oxidative decomposition is a relevant degradation pathway for your application, you can perform a comparative run using an air or oxygen purge gas.

  • Instrument Calibration: Inaccurate temperature calibration of your TGA instrument will lead to incorrect decomposition temperatures.

    • Recommendation: Regularly calibrate your TGA instrument according to the manufacturer's specifications using certified reference materials.

Unexpected Endothermic or Exothermic Events in DSC Prior to Decomposition

Question: My DSC thermogram of this compound shows an endothermic or exothermic event at a temperature below the onset of decomposition observed in TGA. What does this signify?

Answer:

DSC is sensitive to any process that involves a change in heat flow, not just decomposition.[3][4][5] These events can provide valuable information about the physical and chemical changes your sample undergoes upon heating.

  • Endothermic Events (Heat Absorption):

    • Melting: A sharp endothermic peak is characteristic of the melting of a crystalline solid. The peak temperature is the melting point (T_m).

    • Boiling/Vaporization: If your sample has a low boiling point or is volatile, you may observe a broad endotherm corresponding to vaporization. This would be accompanied by a mass loss in a corresponding TGA experiment. For this compound, this is a possibility, especially under reduced pressure.

    • Glass Transition: A subtle shift in the baseline (a step change) indicates a glass transition (T_g), where an amorphous solid transitions from a rigid to a more rubbery state. This is common in polymeric materials but can also be observed in some small molecules.

  • Exothermic Events (Heat Release):

    • Crystallization: If your sample was initially in an amorphous state, it might crystallize upon heating, releasing energy and resulting in an exothermic peak.

    • Curing/Polymerization: Although less likely for this specific molecule unless it is a monomer in a formulation, polymerization or cross-linking reactions are exothermic.

    • Solid-State Rearrangement: Some molecules can undergo solid-state rearrangements to a more stable crystalline form, which can be an exothermic process.

Recommendation: To identify the nature of the thermal event, consider the following:

  • Correlate with TGA: Run a TGA experiment under the same conditions. If the event is associated with mass loss, it is likely boiling or sublimation. If there is no mass loss, it is a physical transition like melting or crystallization.

  • Visual Observation: If your instrument has a viewport, visually inspect the sample during heating to see if it melts.

  • Re-running the DSC: After the initial heating and a controlled cooling cycle, run the DSC again. The disappearance of an endothermic peak on the second run could indicate that the initial event was the melting of a specific crystal form that did not reform upon cooling.

Difficulty in Determining the Final Decomposition Product in TGA

Question: My TGA curve for this compound shows a residual mass at high temperatures, and the value is not consistent. How can I determine the final decomposition product?

Answer:

The nature and amount of residue at the end of a TGA run can provide clues about the decomposition mechanism.

  • Char Formation: Aromatic compounds, like the aniline portion of your molecule, can often form a carbonaceous char upon decomposition in an inert atmosphere. The amount of char can be influenced by the molecular structure and the experimental conditions.

  • Incomplete Decomposition: It's possible that at the final temperature of your TGA experiment, the decomposition is not yet complete.

    • Recommendation: Extend the final temperature of your TGA run (e.g., to 1000 °C) to see if further mass loss occurs.

  • Atmosphere Effects: If you are running the experiment in an inert atmosphere, a common subsequent step is to switch the purge gas to air or oxygen at the final temperature. This will cause the oxidative combustion of any remaining carbonaceous residue. The mass loss during this step can quantify the amount of char formed.

  • Coupled Techniques: The most definitive way to identify the decomposition products is to use a hyphenated technique, such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy). These techniques analyze the gases evolved during decomposition in real-time, allowing for their identification.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: How can I determine the kinetic parameters of the decomposition reaction?

To determine the activation energy (Ea) and other kinetic parameters of the decomposition, you can use model-free kinetic methods. This involves performing a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min). The data from these experiments (mass loss versus temperature) can then be analyzed using software that employs methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) method.[1]

Q3: What are the primary safety concerns when handling this compound during thermal analysis?

N-methylaniline, a key structural component of this molecule, is toxic and can cause damage to the central nervous system, liver, and kidneys upon exposure.[8][9] It is reasonable to assume that this compound may have similar toxicological properties. Additionally, the thermal decomposition of nitrogen-containing organic compounds can produce toxic gases such as nitrogen oxides and cyanides.[2]

Safety Precautions:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ensure that the exhaust from the TGA and DSC instruments is properly vented.

  • Consult the Safety Data Sheet (SDS) for the compound, if available, or for structurally similar compounds like N-methylaniline.

Q4: Can I use DSC to determine the purity of my this compound sample?

Yes, DSC can be a useful tool for assessing the purity of a crystalline sample.[5] A pure compound will typically exhibit a sharp, well-defined melting endotherm. Impurities will generally cause a broadening of the melting peak and a depression of the melting point. Specialized software can be used to quantify the purity from the shape of the melting peak.

Part 3: Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean TGA pan (alumina or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Purge Gas: Begin purging the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of residual mass.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent volatilization.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Purge Gas: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just below the onset of decomposition determined by TGA (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify and quantify any endothermic or exothermic events.

Part 4: Visualizations

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis weigh_sample Weigh Sample (3-10 mg) load_pan Load into TGA/DSC Pan weigh_sample->load_pan tga_run TGA Analysis (N2 atmosphere, 10°C/min) load_pan->tga_run dsc_run DSC Analysis (N2 atmosphere, 10°C/min) load_pan->dsc_run tga_analysis Analyze TGA Curve: - Onset of Decomposition - Residual Mass tga_run->tga_analysis kinetic_analysis Kinetic Analysis (Optional) - Multiple Heating Rates tga_run->kinetic_analysis dsc_analysis Analyze DSC Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔH) dsc_run->dsc_analysis

Caption: Workflow for the thermal analysis of this compound.

Hypothetical TGA and DSC Curves

G cluster_tga Hypothetical TGA/DTG Curve cluster_dsc Hypothetical DSC Curve tga_plot tga_caption TGA (solid line) shows mass loss due to decomposition. DTG (dashed line) shows the rate of mass loss. dsc_plot dsc_caption DSC curve showing an endothermic melting peak followed by an exothermic decomposition.

Caption: Representative TGA and DSC curves for a hypothetical organic compound.

References

  • Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives.
  • Benchchem. (n.d.). Application Note: Thermal Analysis of 2-(hexyloxy)aniline using Differential Scanning Calorimetry (DSC) and Thermogravimetric An.
  • Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
  • Wikipedia. (2024, February 25). N-Methylaniline.
  • ResearchGate. (n.d.). Study on thermal decomposition characteristics of AIBN.
  • Echemi. (2022, July 9). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • Journal of Nanomedicine & Nanotechnology. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • ResearchGate. (n.d.). Mechanisms and Kinetics for the Thermal Decomposition of 2-Azido-N,N-Dimethylethanamine (DMAZ).
  • IntechOpen. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC).
  • Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA).
  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
  • ResearchGate. (n.d.). Pyrolysis of Amines and Imines.
  • Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
  • Unibo. (2023, September 11). Pyrolysis acetylation.
  • Sigma-Aldrich. (n.d.). N,N'-Dimethylethylenediamine.
  • Journal of Organic Chemistry. (2001, July 27). A study of electronic effects on the kinetics of thermal deamination of N-nitrosoamides.
  • Oriental Journal of Chemistry. (n.d.). Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides.
  • RSC Publishing. (n.d.). Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy.
  • ResearchGate. (n.d.). Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates.

Sources

Validation & Comparative

High-Field vs. Benchtop 1H NMR: Resolving the Structural Complexity of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-N-[2-(methylamino)ethyl]aniline is a highly versatile diamine building block frequently utilized in the synthesis of antihistamines and targeted pharmacophores. Its molecular architecture features two distinct nitrogen centers—an aniline-type (aryl) nitrogen and an aliphatic (alkyl) secondary amine—connected by an ethylene bridge. For drug development professionals, accurately monitoring the synthesis and purity of this compound is critical. This guide objectively compares the analytical performance of traditional High-Field NMR (400 MHz) against modern Benchtop NMR (60 MHz) platforms, providing a comprehensive framework for structural elucidation and real-time reaction monitoring.

The Analytical Challenge: Structural Nuances

The 1H NMR spectrum of this compound presents a classic chemical shift dispersion challenge. The molecule contains closely related but electronically distinct proton environments:

  • The Aromatic Ring: The electron-donating nature (+M effect) of the aniline nitrogen shields the ortho and para protons, shifting them upfield relative to the meta protons[1].

  • The Ethylene Bridge: The two adjacent methylene (-CH2-) groups experience different deshielding forces depending on their proximity to the aryl versus the alkyl nitrogen.

  • The N-Methyl Groups: The molecule contains two distinct N-CH3 groups. The methyl group attached to the aniline nitrogen is deshielded by the diamagnetic anisotropy of the adjacent phenyl ring, whereas the aliphatic N-methyl group is not.

Successfully resolving these subtle electronic differences requires an analytical platform capable of distinguishing between chemical shift differences (Δv) and spin-spin coupling constants (J).

Platform Comparison: High-Field (400 MHz) vs. Benchtop (60 MHz) NMR

The fundamental difference between these platforms lies in their magnetic field strength (B0), which dictates the Larmor precession frequency. In high-field systems (e.g., 400 MHz), the chemical shift dispersion in Hertz is massive compared to the coupling constants (Δv >> J), yielding clean, first-order spectra[2].

Conversely, benchtop NMR systems utilize permanent Halbach magnet arrays operating at 60–80 MHz[3]. At these lower frequencies, the chemical shift dispersion compresses. When Δv approaches J, spectra transition into second-order patterns, causing multiplets to overlap and distort (e.g., "roofing" effects)[2]. However, benchtop systems compensate for this with immense operational flexibility, allowing for real-time reaction monitoring in fume hoods using non-deuterated solvents[4],[3].

Quantitative Performance Comparison
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)Impact on this compound Analysis
Magnetic Field (B0) 9.4 Tesla (Superconducting)1.4 Tesla (Permanent)Dictates chemical shift dispersion (Hz/ppm).
Spectral Order First-Order (Δv >> J)Second-Order (Δv ≈ J)400 MHz resolves the ethylene bridge into clear triplets; 60 MHz shows multiplet overlap and roofing[2].
Solvent Requirement Deuterated (e.g., CDCl3)Protio/Non-deuterated viableBenchtop allows direct sampling from reaction mixtures without solvent swapping or purification[3].
Aromatic Resolution Distinct doublets/tripletsBroad multiplet60 MHz cannot resolve the 0.5 ppm difference between ortho/para and meta protons.
N-CH3 Resolution Baseline resolved singletsBaseline resolved singletsBoth platforms successfully quantify the two distinct N-methyl groups, enabling robust qNMR.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: High-Resolution Structural Elucidation (400 MHz High-Field NMR)

Objective: Obtain a first-order spectrum for exact J-coupling determination and impurity profiling.

  • Sample Preparation: Dissolve 15 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Transfer to a standard 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into the 9.4 T magnet. Perform automatic tuning and matching (ATM) for the 1H nucleus to optimize probe sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl3. Perform gradient shimming to achieve a homogeneous magnetic field.

    • Self-Validation Check: Ensure the residual CHCl3 solvent peak appears as a sharp singlet at exactly 7.26 ppm with a full-width at half-maximum (FWHM) of <1.0 Hz. If FWHM > 1.0 Hz, re-shim the Z1 and Z2 gradients.

  • Acquisition: Acquire data using a standard 1D proton pulse sequence (30° pulse angle). Set the relaxation delay (D1) to 4 seconds to ensure complete longitudinal relaxation, and acquire 16 scans.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform, manually phase correct, and apply a polynomial baseline correction.

Protocol 2: Real-Time Reaction Monitoring (60 MHz Benchtop NMR)

Objective: Rapid quantification of the product directly from a crude reaction mixture.

  • Sample Preparation: Extract 0.5 mL of the crude reaction mixture (e.g., in toluene or chloroform). No deuterated solvent is required[3]. Inject directly into the benchtop NMR flow cell or standard 5 mm tube.

  • Shimming: Utilize the instrument's built-in automated shimming routine on the permanent 1.4 T magnet.

    • Self-Validation Check: Verify that the two product N-CH3 singlets (expected at ~2.95 and ~2.45 ppm) are fully baseline-resolved. If peak tailing causes overlap, the permanent magnet requires a thermal stabilization pause or re-shimming.

  • Acquisition: Use a 90° pulse sequence with 8 scans. Because a protio solvent is used, apply a WET (Water Suppression Enhanced through T1 effects) or PRESAT solvent suppression pulse sequence centered on the primary solvent peak[3].

  • Processing: Apply a line broadening (LB) of 1.0 Hz to smooth inherent low-field noise. Perform manual phase correction to ensure accurate integration of the N-CH3 singlets.

1H NMR Spectral Analysis: A Comparative Breakdown

Understanding the causality behind the chemical shifts is vital for interpreting the data across both platforms.

High-Field (400 MHz) Spectral Data

At 400 MHz, the spectrum of this compound is fully resolved into first-order patterns:

  • Aromatic Region (6.6 - 7.3 ppm): The electron-donating nitrogen lone pair shields the ortho and para protons. We observe a doublet at ~6.7 ppm (2H, ortho, J = 8 Hz), a triplet at ~6.7 ppm (1H, para, J = 7.5 Hz), and a triplet at ~7.2 ppm (2H, meta, J = 8, 7.5 Hz)[1],[5].

  • Ethylene Bridge (2.7 - 3.5 ppm): The CH2 attached to the aniline nitrogen appears downfield at ~3.45 ppm (2H, t, J = 6.5 Hz) due to the anisotropic deshielding of the phenyl ring. The CH2 attached to the aliphatic amine appears upfield at ~2.75 ppm (2H, t, J = 6.5 Hz).

  • N-Methyl Groups: The aniline N-CH3 is a sharp singlet at ~2.95 ppm (3H)[1]. The aliphatic N-CH3 is a sharp singlet at ~2.45 ppm (3H).

  • Amine Proton: The secondary -NH- appears as a broad, exchangeable singlet at ~1.5 - 2.0 ppm.

Benchtop (60 MHz) Spectral Data

At 60 MHz, the reduced Larmor frequency drastically alters the visual presentation of the spectrum:

  • Aromatic Region Collapse: The 0.5 ppm spread between the ortho/para and meta protons equates to only 30 Hz at 60 MHz. Because the J-couplings (~8 Hz) are on the same order of magnitude as Δv, this region collapses into a complex, unresolvable second-order multiplet[2].

  • Ethylene Bridge Distortion: The 0.7 ppm difference between the two CH2 groups is 42 Hz. While they remain separated, "roofing" effects become prominent (Δv/J ≈ 6.5), distorting the ideal 1:2:1 triplet intensities[2].

  • N-Methyl Group Preservation: Crucially, the singlets at 2.95 and 2.45 ppm remain perfectly resolved because they have no scalar coupling (J = 0) and are separated by 30 Hz. This makes the N-CH3 singlets the ideal analytical handles for quantitative NMR (qNMR) and reaction monitoring on a benchtop system.

Decision Workflow: Platform Selection

NMR_Workflow Start Synthesize N-methyl-N- [2-(methylamino)ethyl]aniline Goal Primary Analytical Goal? Start->Goal Monitor Real-time Reaction Monitoring / Flow Chem Goal->Monitor Kinetics/Yield Structure De Novo Structural Elucidation / QA Goal->Structure Impurity Profiling Benchtop Benchtop NMR (60 MHz) - Track N-CH3 singlets - Protio solvents OK Monitor->Benchtop HighField High-Field NMR (400 MHz) - Resolve CH2 multiplets - Deuterated solvents Structure->HighField Decision Are overlapping aliphatic multiplets acceptable? Benchtop->Decision Decision->HighField No ProceedBench Proceed with Benchtop Quantification Decision->ProceedBench Yes

Decision workflow for selecting NMR platforms during diamine synthesis.

References

Sources

FTIR Spectroscopic Profiling of N-methyl-N-[2-(methylamino)ethyl]aniline: A Comparative Guide for Ligand Selection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-methyl-N-[2-(methylamino)ethyl]aniline (CAS: 2412-49-9)

As a Senior Application Scientist, selecting the right amine building block or transition-metal ligand requires moving beyond basic structural drawings and understanding the real-world spectroscopic behavior of the molecule. This compound is a highly specialized diamine featuring a structural dualism: it contains both a tertiary aromatic amine and a secondary aliphatic amine .

This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profile of this compound against common structural alternatives, providing a causality-driven framework for spectral interpretation, ligand differentiation, and experimental validation.

Structural Deconstruction & Spectroscopic Causality

To accurately interpret the FTIR spectrum of this compound, we must deconstruct its functional groups and understand the physical causality behind their vibrational modes.

  • The Secondary Aliphatic Amine (-NH-CH₃): The N-H bond possesses a distinct dipole moment that changes during stretching. Because it is a secondary amine, it exhibits a single, weak-to-moderate stretching band typically found between 3310–3360 cm⁻¹ [1]. The N-H bending mode is often weak and obscured by stronger aromatic ring vibrations around 1550–1650 cm⁻¹[1].

  • The Tertiary Aromatic Amine (Ph-N(CH₃)-R): The nitrogen attached directly to the phenyl ring lacks any N-H bonds; thus, it contributes no signal above 3000 cm⁻¹. However, the aromatic C-N stretch is highly characteristic, appearing as a strong band near 1350–1360 cm⁻¹ due to the partial double-bond character imparted by resonance with the aromatic ring.

  • The Mono-Substituted Aromatic Ring: The sp² C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3030–3080 cm⁻¹ ). The rigid ring structure dictates strong C=C skeletal stretching vibrations at ~1600 cm⁻¹ and ~1500 cm⁻¹ [2]. Crucially, the out-of-plane (OOP) C-H bending modes produce two very strong, diagnostic bands at ~750 cm⁻¹ and ~690 cm⁻¹ , confirming mono-substitution[3].

  • The Aliphatic Backbone: The sp³ C-H stretches from the methyl and methylene groups appear below 3000 cm⁻¹ (2800–2950 cm⁻¹ ). The N-CH₃ group often exhibits a distinct symmetric stretch near 2800 cm⁻¹ .

SpectroscopicLogic Unknown Amine Sample Analysis NH_Check Peak at ~3310-3360 cm⁻¹? (N-H Stretch) Unknown->NH_Check Aromatic_Check Peaks at ~1600, 1500, 750 cm⁻¹? (Aromatic Ring) NH_Check->Aromatic_Check Yes (Sec/Pri Amine) DMA N,N-Dimethylaniline NH_Check->DMA No (Tertiary Amine) Target This compound Aromatic_Check->Target Yes Aliphatic Aliphatic Diamines Aromatic_Check->Aliphatic No

Logical decision tree for FTIR-based structural differentiation of amine ligands.

Comparative FTIR Profiling: Product vs. Alternatives

When screening ligands for catalysis or API synthesis, distinguishing this compound from structurally adjacent amines is critical. We compare it against two common alternatives:

  • N,N-Dimethylaniline (DMA): A purely tertiary aromatic amine (lacks the aliphatic secondary amine tail).

  • N-phenylethylenediamine (NPED): Contains a primary aliphatic amine and a secondary aromatic amine.

Quantitative Spectral Comparison Matrix
Vibrational ModeThis compoundN,N-Dimethylaniline (DMA)N-phenylethylenediamine (NPED)Diagnostic Significance
N-H Stretch ~3310–3360 cm⁻¹ (Single, weak)Absent~3400 & ~3300 cm⁻¹ (Doublet, primary amine)Differentiates secondary vs. primary vs. tertiary amine presence.
Aromatic C-H Stretch ~3030–3080 cm⁻¹~3030–3080 cm⁻¹~3030–3080 cm⁻¹Confirms presence of the phenyl ring across all candidates.
Aliphatic C-H Stretch 2800–2950 cm⁻¹ (Strong, multiple)~2800–2950 cm⁻¹ (Moderate, N-CH₃ only)~2850–2950 cm⁻¹ (Moderate, -CH₂- only)The target compound shows the most complex aliphatic region due to mixed methyl/methylene groups.
Aromatic C=C Stretch ~1600, 1500 cm⁻¹ (Strong)~1600, 1500 cm⁻¹ (Strong)~1600, 1500 cm⁻¹ (Strong)Validates the integrity of the aromatic core[2].
C-N Stretch (Aromatic) ~1350 cm⁻¹~1350 cm⁻¹~1300 cm⁻¹Shifts based on the substitution degree of the aniline nitrogen.
OOP C-H Bending ~750, 690 cm⁻¹ (Very Strong)~750, 690 cm⁻¹ (Very Strong)~750, 690 cm⁻¹ (Very Strong)Confirms mono-substituted benzene geometry[3].

Application Insight: If your synthesis requires a hemilabile ligand where only one nitrogen coordinates strongly while the other remains labile, the single N-H stretch at ~3310 cm⁻¹ is your primary quality control marker. Its absence indicates degradation or incomplete synthesis (e.g., reverting to a DMA-like structure).

Experimental Protocol: High-Resolution ATR-FTIR Analysis

To obtain these spectra without interference from solvent bands or sample degradation, Attenuated Total Reflectance (ATR) FTIR is the gold standard[4]. ATR utilizes total internal reflection to generate an evanescent wave that penetrates the sample, making the measurement path length independent of sample thickness and eliminating the need for complex KBr pellet preparation[5].

Why Diamond ATR? Amines can be mildly basic and corrosive to standard Zinc Selenide (ZnSe) crystals over time. A single-reflection Diamond ATR crystal provides superior chemical resistance and a broader spectral window (down to 400 cm⁻¹)[6].

Self-Validating Standard Operating Procedure
  • System Suitability Verification (Self-Validation):

    • Before analyzing the amine, scan a traceable Polystyrene (PS) standard film.

    • Acceptance Criteria: The PS peak at 1601.2 cm⁻¹ must be within ±1.0 cm⁻¹. This validates the interferometer's laser calibration.

  • Background Acquisition:

    • Clean the diamond crystal with high-purity isopropanol and allow it to evaporate completely.

    • Collect a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution)[3]. Causality: This subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹) from the final spectrum.

  • Sample Application:

    • Apply 1–2 drops of neat this compound directly onto the diamond crystal, ensuring complete coverage of the sensor area[6].

    • Note: No pressure anvil is needed for liquid samples.

  • Spectral Acquisition:

    • Acquire the sample spectrum using the same parameters (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution)[3].

  • Data Processing (Critical Step):

    • Apply an ATR Correction algorithm . Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, preventing the artificial inflation of the OOP bending modes at 750 cm⁻¹ relative to the N-H stretch at 3300 cm⁻¹[4].

ATRWorkflow Prep 1. Crystal Cleaning (Isopropanol wipe) Bkg 2. Background Scan (Ambient air) Prep->Bkg Sample 3. Sample Application (Direct drop on Diamond) Bkg->Sample Scan 4. Spectral Acquisition (32 scans, 4 cm⁻¹ res) Sample->Scan Process 5. ATR Correction & Baseline Subtraction Scan->Process

Step-by-step ATR-FTIR experimental workflow for liquid amine analysis.

Conclusion

This compound offers a unique steric and electronic profile compared to simpler anilines or aliphatic diamines. By leveraging ATR-FTIR spectroscopy, researchers can rapidly verify the integrity of both the tertiary aromatic core (via 1600/1500/750/690 cm⁻¹ bands) and the secondary aliphatic coordination site (via the ~3310 cm⁻¹ N-H stretch). Utilizing the comparative matrix and self-validating protocol provided above ensures rigorous quality control in downstream pharmaceutical or catalytic applications.

References

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation of N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of N-methyl-N-[2-(methylamino)ethyl]aniline, a compound of interest in pharmaceutical and chemical synthesis. Leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we delineate the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling. Detailed experimental protocols and comparative data are presented to offer a practical framework for the analysis of this and similar N-alkylaniline derivatives.

Introduction

This compound is a substituted diamine containing both an aniline and an aliphatic amine moiety. The characterization of such molecules is critical in various stages of drug development, from process chemistry to metabolism studies. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.[1] Understanding the fragmentation behavior of a molecule is paramount for its unambiguous identification, whether as a final product, an intermediate, or a low-level impurity.

This guide will explore the predicted fragmentation patterns of this compound when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The rationale behind the formation of specific fragment ions will be discussed, grounded in established principles of ion chemistry.

Part 1: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching. For this compound, with a molecular weight of 178.27 g/mol , the molecular ion (M+•) is expected at m/z 178. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the Nitrogen Rule.[3]

Anticipated EI Fragmentation Mechanism

The fragmentation of the this compound molecular ion is predicted to be dominated by cleavages at bonds alpha to the nitrogen atoms, as this leads to the formation of stable, resonance-stabilized immonium ions.[4][5]

Key fragmentation pathways include:

  • Alpha-Cleavage (A): The most favorable fragmentation is the cleavage of the C-C bond between the two ethylamine carbons. This results in the formation of a stable, resonance-stabilized N-methylanilino-immonium ion at m/z 134 . This is often the base peak in the spectrum of N,N-dialkylanilines.[6]

  • Alpha-Cleavage (B): A secondary alpha-cleavage can occur with the loss of a methyl radical from the terminal methylamino group, leading to a fragment at m/z 163 .

  • Benzylic-type Cleavage (C): Cleavage of the bond between the aniline nitrogen and the ethyl chain is also possible, generating an N-methylaniline radical cation at m/z 107 .[7]

  • Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the m/z 134 ion can lose a molecule of ethylene (28 Da) via a rearrangement to produce an ion at m/z 106 .

Predicted EI Mass Spectrum

The table below summarizes the major ions anticipated in the 70 eV EI mass spectrum of this compound.

m/zProposed Fragment StructureFragmentation PathwayRelative Abundance
178[C11H18N2]+•Molecular IonLow to Medium
163[C10H15N2]+Loss of •CH3 (Alpha-Cleavage B)Medium
134[C9H12N]+Loss of •CH2NHCH3 (Alpha-Cleavage A)High (likely Base Peak)
107[C7H9N]+•N-Methylaniline radical cation (Benzylic Cleavage C)Medium
106[C7H8N]+Loss of C2H4 from m/z 134Medium
77[C6H5]+Phenyl cationMedium
44[C2H6N]+Methylaminoethyl immonium ionHigh
Visualization of EI Fragmentation

The following diagram illustrates the primary fragmentation pathways under electron ionization.

EI_Fragmentation M This compound M+•, m/z 178 F163 [M - CH3]+ m/z 163 M->F163 - •CH3 (B) F134 [M - C2H5N]+ m/z 134 (Base Peak) M->F134 - •C2H5N (A) F107 [C7H9N]+• m/z 107 M->F107 - C4H9N (C) F44 [C2H6N]+ m/z 44 M->F44 Charge on other fragment F106 [C7H8N]+ m/z 106 F134->F106 - C2H4 F77 [C6H5]+ m/z 77 F107->F77 - •NCH2

Caption: Predicted EI fragmentation of this compound.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Analysis

ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation.[8] Structural information is then obtained by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer. For this compound, the protonated molecule will appear at m/z 179 .

Fragmentation of the [M+H]+ Ion

Protonation is likely to occur on either of the two nitrogen atoms. The subsequent fragmentation will be directed by the location of the charge.

  • Loss of Methylamine: If protonation occurs on the aniline nitrogen, a charge-remote fragmentation can lead to the loss of a neutral methylamine molecule (CH3NH2, 31 Da), resulting in a product ion at m/z 148 .

  • Loss of N-methylaniline: If protonation occurs on the terminal aliphatic nitrogen, fragmentation can lead to the loss of a neutral N-methylaniline molecule (C7H9N, 107 Da), yielding a product ion at m/z 72 .

  • Formation of Immonium Ions: Cleavage of the C-C bond in the ethyl linker can produce the N-methyl-N-(vinyl)aniline ion at m/z 132 or the protonated N-methylaniline at m/z 108 .

Predicted ESI-MS/MS Spectrum

The following table outlines the expected precursor-product ion transitions for MRM (Multiple Reaction Monitoring) experiments.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Mechanism
17914831Loss of methylamine
17913445Cleavage of ethylamine chain
17910871Formation of protonated N-methylaniline
17972107Loss of N-methylaniline
Visualization of ESI-MS/MS Fragmentation

This diagram illustrates the fragmentation of the protonated molecule.

ESI_Fragmentation MH [M+H]+ m/z 179 P148 [M+H - CH3NH2]+ m/z 148 MH->P148 - CH3NH2 (31 Da) P134 [C9H12N]+ m/z 134 MH->P134 - C2H6N (45 Da) P108 [C7H9NH]+ m/z 108 MH->P108 - C4H9N (71 Da) P72 [C3H8N]+ m/z 72 MH->P72 - C7H9N (107 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Part 3: Comparative Analysis

To highlight the unique fragmentation features of this compound, we compare its predicted EI spectrum with that of two structurally related compounds.

CompoundMolecular WeightKey Fragment Ions (m/z) and Rationale
This compound 178134 (Base Peak): Alpha-cleavage, loss of •CH2NHCH3. 44: The other part of the alpha-cleavage. These two peaks are highly characteristic.
N-methylaniline [7]107107 (Molecular Ion, Base Peak): Stable aromatic structure. 106: Loss of H•. 77: Loss of •NCH2. Lacks the m/z 134 and 44 fragments.
N,N-Diethylaniline 149134 (Base Peak): Alpha-cleavage, loss of a •CH3 radical. This fragment has the same m/z as a key fragment of our target analyte but arises from a different loss.

This comparison demonstrates that the presence of both the m/z 134 and m/z 44 fragments provides strong evidence for the specific structure of this compound.

Part 4: Experimental Protocol

A robust analytical method is crucial for reliable identification. Gas chromatography is well-suited for the analysis of aniline derivatives.[9]

Recommended GC-MS Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >11 with 1.0 M NaOH.[10]

    • Extract three times with methylene chloride.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.[10]

    • Reconstitute in a suitable solvent (e.g., toluene) for GC injection.

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min.[11]

  • MS Parameters (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/sec.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Adjust_pH Adjust pH > 11 Sample->Adjust_pH LLE Liquid-Liquid Extraction (Methylene Chloride) Adjust_pH->LLE Dry_Concentrate Dry & Concentrate LLE->Dry_Concentrate Reconstitute Reconstitute in Toluene Dry_Concentrate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Analysis (Scan) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify Compound (Library Search & Manual Interpretation) Spectrum->Identify

Caption: General workflow for the GC-MS analysis of aniline derivatives.[10]

Conclusion

The mass spectrometric behavior of this compound can be reliably predicted based on the fundamental principles of ion chemistry. Under Electron Ionization, the fragmentation is expected to be dominated by alpha-cleavage, yielding a characteristic base peak at m/z 134 and a significant ion at m/z 44. Under Electrospray Ionization, tandem MS/MS of the protonated molecule at m/z 179 will provide specific neutral losses and product ions suitable for sensitive and selective quantitation. By comparing these fragmentation patterns with those of related structures and employing standardized analytical protocols, researchers can confidently identify and characterize this compound in complex matrices.

References

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Dasgupta, A., et al. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Müller, L., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Retrieved from [Link]

  • Tureček, F. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Al-Afifi, A. A., & Jain, R. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Molecules. Retrieved from [Link]

  • Kuhlman, F. E. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • Böhm, S., et al. (2015). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry. Retrieved from [Link]

  • Thüringer Universitäts- und Landesbibliothek Jena. (n.d.). Novel methods for the analysis of small molecule fragmentation mass spectra. Retrieved from [Link]

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Comparative Technical Guide: N-methyl-N-[2-(methylamino)ethyl]aniline vs. Ethylenediamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of transition metal catalysts and organometallic reagents, the choice between a symmetric, hard-donor ligand like Ethylenediamine (en) and a sterically biased, hemilabile ligand like N-methyl-N-[2-(methylamino)ethyl]aniline (MMEA) is a decision between static stability and dynamic reactivity .

While ethylenediamine serves as the industry standard for permanent chelation and metal stabilization, MMEA (CAS: 2412-49-9) offers a sophisticated "on-off" coordination mechanism. This guide analyzes the structural and electronic divergence of these two ligands, providing experimental protocols and mechanistic insights to support their application in high-value catalytic cycles.

Chemical Architecture & Ligand Design

The fundamental difference between these ligands lies in their symmetry and electronic donor profiles.

Structural Comparison
FeatureEthylenediamine (en)This compound (MMEA)
Structure


Symmetry

(Symmetric)

(Nonsymmetric)
Donor Type

-donor /

-donor

-donor /

-acidic hybrid
Hybridization


Steric Bulk MinimalHigh (Phenyl + 2 Methyls)
Key Property Strong, permanent chelationHemilability (Reversible binding)
Electronic Profiling (Basicity & Donicity)
  • Ethylenediamine: Both nitrogen atoms are primary aliphatic amines with high basicity (

    
    ). They form rigid, thermodynamically stable 5-membered chelate rings with metals (e.g., 
    
    
    
    ), making them ideal for isolating metal salts but often too stable for catalysis.
  • MMEA: This ligand features an electronic gradient :

    • The Aliphatic Arm (

      
      ):  A strong 
      
      
      
      -donor, similar to ethylenediamine, anchoring the ligand to the metal.
    • The Aniline Arm (

      
      ):  The nitrogen lone pair is delocalized into the phenyl ring, significantly reducing basicity (
      
      
      
      ) and increasing steric demand.

Implication: The aniline arm binds weakly. In a catalytic cycle, it can dissociate to open a vacant coordination site for substrate binding (e.g., oxidative addition) while the aliphatic arm prevents total catalyst decomposition.

Mechanistic Visualization: The Hemilabile Switch

The following diagram illustrates the "Hemilabile Switch" mechanism unique to MMEA, contrasted with the static binding of Ethylenediamine.

LigandComparison cluster_0 Static Chelation (Ethylenediamine) cluster_1 Dynamic Hemilability (MMEA) En_Complex M(en) Complex (Coordination Saturated) En_Substrate Substrate Approach (Blocked) En_Complex->En_Substrate High Barrier No Vacant Site MMEA_Closed M(MMEA) Closed (Resting State) MMEA_Open M(MMEA) Open (Active Species) MMEA_Closed->MMEA_Open Aniline Arm Dissociation Substrate Substrate Binding MMEA_Open->Substrate Coordination Product Product Release Substrate->Product Catalysis Product->MMEA_Closed Re-chelation

Figure 1: Comparative mechanistic pathways. Top: Ethylenediamine forms a saturated complex that resists substrate binding. Bottom: MMEA undergoes reversible arm dissociation (hemilability) to facilitate catalysis.

Experimental Protocols

Synthesis of this compound (MMEA)

Rationale: Commercial availability can be sporadic. This protocol ensures a high-purity ligand free of primary amine contaminants.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents:

    • N-methylaniline (1.0 eq)

    • 2-chloro-N-methylethylamine hydrochloride (1.1 eq)

    • Potassium Carbonate (

      
      , 3.0 eq)
      
    • Acetonitrile (Solvent, 0.5 M concentration)

    • Sodium Iodide (Catalytic, 0.1 eq) - Finkelstein catalyst to accelerate substitution.

  • Procedure:

    • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

      
      ).
      
    • Addition: Add

      
      , NaI, and 2-chloro-N-methylethylamine HCl to the flask. Suspend in Acetonitrile.
      
    • Initiation: Add N-methylaniline dropwise via syringe.

    • Reaction: Heat to reflux (

      
      ) for 16–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aniline starting material.
      
    • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve residue in

      
      , wash with water (x2) and brine. Dry over 
      
      
      
      .
    • Distillation: Purify the crude oil via vacuum distillation (

      
       at 5 mmHg) to obtain a pale yellow oil.
      

Quality Control:

  • 1H NMR (

    
    ):  Verify the ratio of aromatic protons (5H) to the N-Me singlets (two distinct peaks due to asymmetry) and the ethylene bridge triplets.
    
Complexation Test (Zinc Probe)

To verify ligand binding efficiency compared to ethylenediamine:

  • Dissolve

    
     (1 eq) in dry THF.
    
  • Add Ligand (1.1 eq) dropwise.

  • Observation:

    • Ethylenediamine: Immediate precipitation of

      
       (white solid, highly insoluble).
      
    • MMEA: Solution likely remains clear or forms a soluble complex due to the lipophilic phenyl group and weaker coordination, facilitating homogeneous catalysis.

Performance Data Summary

The following table summarizes the physicochemical properties critical for process development.

PropertyEthylenediamineMMEAImpact on Application
Molecular Weight 60.10 g/mol 164.25 g/mol MMEA allows for easier weighing and handling (less volatile).
Boiling Point 116°C~260°C (est)MMEA is suitable for high-temperature reactions without ligand loss.
Solubility (Ligand) Water, Polar organicsToluene, THF, DCMMMEA is compatible with non-polar organic solvents used in cross-coupling.
Solubility (Complex) Generally InsolubleGenerally SolubleMMEA prevents catalyst precipitation ("plating out").
Chirality AchiralAchiralProchiral nitrogen centers; can induce chirality if substituted further.

Application Recommendations

When to use Ethylenediamine:
  • Metal Scavenging: Removing trace metals from a product stream (strong binding).

  • Crystal Engineering: Creating well-defined, rigid MOFs or coordination polymers.

  • Standardization: Calibrating analytical equipment or titration.

When to use MMEA:
  • Cross-Coupling Catalysis: Specifically Palladium or Nickel-catalyzed C-N or C-C bond formation where the catalyst must cycle between

    
     and 
    
    
    
    . The hemilabile arm stabilizes the
    
    
    species but releases to allow oxidative addition.
  • Organolithium Chemistry: Modifying the reactivity of

    
    . Unlike TMEDA (which activates Li via strong chelation), MMEA can create "looser" aggregates for selective deprotonation.
    
  • Polymerization: In ATRP (Atom Transfer Radical Polymerization), the electronic tuning of the ligand adjusts the redox potential of the Cu(I)/Cu(II) couple, controlling the polymerization rate.

References

  • Fundamental Coordination Chemistry: Cotton, F. A.; Wilkinson, G. Advanced Inorganic Chemistry. Wiley-Interscience. (Standard reference for ethylenediamine properties).
  • Hemilabile Ligand Concepts

    • Braunstein, P.; Naud, F. "Hemilability: an approach to new catalytic systems." Angewandte Chemie International Edition, 2001. [1]

  • Synthesis of N-alkylanilines

    • PubChem Compound Summary for CID 43284521, N-ethyl-N-methyl-2-[1-(methylamino)ethyl]aniline (Structural Analogues and Properties). Link

  • Ligand Effects in Catalysis

    • Birkholz, M. N., et al. "Phosphorus-nitrogen ligands for transition-metal homogeneous catalysis." Chemical Society Reviews, 2009. (Contextualizes P-N vs N-N hemilability). Link

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of N-Methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

N-Methyl-N-[2-(methylamino)ethyl]aniline (MMEA) is a specialized diamine ligand featuring an N-alkylated aniline chromophore linked to a distal secondary aliphatic amine. While often utilized as a bidentate ligand in coordination chemistry or a pharmaceutical intermediate, its UV-Vis spectral profile is dominated exclusively by the aromatic amine moiety.

This guide provides a definitive analysis of the UV-Vis absorption properties of MMEA, contrasting it with standard alternatives like N,N-Dimethylaniline (DMA) and N-Phenylethylenediamine (PEDA).

Molecule Identification
PropertyDetail
Chemical Name

-Methyl-

-[2-(methylamino)ethyl]aniline
IUPAC Name

-Dimethyl-

-phenyl-1,2-ethanediamine
CAS Number 2412-49-9
Formula

(MW: 164.25 g/mol )
Chromophore

-Dialkylaniline system

Technical Analysis: The Spectral Fingerprint

The UV-Vis spectrum of MMEA is characterized by two distinct absorption bands arising from the conjugated aromatic system. The distal methylamino group (


) is electronically isolated from the benzene ring by the ethyl linker and does not contribute to absorption above 200 nm, serving instead as a protonation site.
Dominant Transitions
  • Primary Band (E-Band /

    
    ): 
    
    • Position:

      
      
      
    • Intensity: High (

      
      )
      
    • Origin: Allowed transition of the benzene ring, red-shifted by the auxochromic nitrogen.

  • Secondary Band (B-Band / CT Band):

    • Position:

      
      
      
    • Intensity: Moderate (

      
      )
      
    • Origin: Intramolecular Charge Transfer (ICT) from the amino lone pair to the phenyl ring (

      
      ). This band is highly sensitive to solvent polarity and pH.
      

Comparative Assessment

The following table contrasts MMEA with its closest structural and functional alternatives. MMEA is effectively a "functionalized" N,N-Dimethylaniline; therefore, its spectral data closely mirrors DMA rather than primary aniline derivatives.

Table 1: Comparative Spectral Data (in Ethanol)
FeatureMMEA (Target) N,N-Dimethylaniline (DMA) N-Phenylethylenediamine (PEDA)
Structure Ph-N(Me)-Et-NHMePh-N(Me)

Ph-NH-Et-NH


(Band 1)
252 nm251 nm248 nm

(Band 2)
302 nm299 nm295 nm
Spectral Shift ReferenceNegligible (

nm)
Hypsochromic (Blue) shift vs. MMEA
pH Sensitivity Dual-Step: Changes at pH 10 & pH 4Single-Step: Changes at pH 5Dual-Step: Changes at pH 10 & pH 5
Application Bidentate Ligand / Pharm.[1] Int.Standard Solvent / ReagentLigand Synthesis

Key Insight: If your application requires monitoring MMEA concentration in the presence of DMA, UV-Vis is insufficient due to spectral overlap. HPLC with UV detection or MS is required.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow accounts for the critical impact of pH, as MMEA contains two basic nitrogen centers with distinct pKa values (Aliphatic


 10.0, Aromatic 

5.0).
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane (cut-off < 210 nm).

  • Buffers: Phosphate (pH 7.0), Acetate (pH 4.0), 0.1 M HCl, 0.1 M NaOH.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 220–400 nm).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with the chosen solvent.

    • Run a baseline scan (autozero) to subtract solvent absorbance.

  • Stock Solution Preparation:

    • Weigh

      
       16.4 mg of MMEA.
      
    • Dissolve in 100 mL Ethanol to create a 1.0 mM (10⁻³ M) stock.

    • Validation Check: Solution must be clear and colorless. Yellowing indicates oxidation.

  • Dilution & Measurement:

    • Dilute stock 1:20 to achieve 50 µM .

    • Scan from 220 nm to 400 nm.

    • Target Absorbance: The peak at ~250 nm should read between 0.5 and 0.8 AU.

  • pH Profiling (Critical Step):

    • State A (Neutral/Basic): Measure in pH 7.4 buffer. Both bands (252/302 nm) are visible.

    • State B (Fully Protonated): Add 1 drop of conc. HCl (pH < 2).

    • Observation: The 302 nm band will disappear (collapse of conjugation), and the 252 nm band will blue-shift to ~203 nm (resembling benzene).

Visualizing the Mechanism

The following diagrams illustrate the measurement workflow and the protonation-dependent spectral shifts, visualized using Graphviz.

Diagram 1: UV-Vis Measurement & Validation Workflow

UV_Workflow Start Start: Sample Prep Stock Stock Solution (1 mM in EtOH) Start->Stock Check Visual Check: Colorless? Stock->Check Dilute Dilute to 50 µM Check->Dilute Yes Fail Discard: Oxidation Likely Check->Fail No (Yellow) Scan Scan 220-400 nm Dilute->Scan Analyze Analyze Peaks: 252 nm & 302 nm Scan->Analyze

Caption: Operational workflow for ensuring spectral integrity of MMEA samples.

Diagram 2: Protonation Effects on Chromophore

This diagram details why the spectrum changes with pH. MMEA acts as a "spectral switch" based on the protonation of the aromatic nitrogen.

Protonation_Effect MMEA_Base MMEA (Free Base) Ph-N(Me)-R Full Conjugation MMEA_Mono Mono-Cation (pH ~7) Ph-N(Me)-CH2CH2-NH2+(Me) Distal N Protonated Spectrum: Unchanged MMEA_Base->MMEA_Mono + H+ (pKa ~10) MMEA_Di Di-Cation (pH < 4) Ph-NH+(Me)-R Proximal N Protonated Spectrum: Blue Shift (Benzene-like) MMEA_Mono->MMEA_Di + H+ (pKa ~5)

Caption: Step-wise protonation mechanism. Only the second protonation step (pH < 5) significantly alters the UV-Vis profile.

References

  • Kimura, K., Tsubomura, H., & Nagakura, S. (1965). The Vacuum Ultraviolet Absorption Spectra of Aniline and Some of Its N-Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • National Center for Biotechnology Information (PubChem). N-Ethyl-N-methylaniline (Structural Analogue Data). PubChem Compound Summary for CID 11246. [Link]

  • Perkampus, H. H. (1992). UV-VIS Spectroscopy and Its Applications.[2] Springer-Verlag Berlin Heidelberg. (General reference for substituent effects on benzene chromophores).

Sources

A Comparative Guide to Elemental Analysis Standards for Novel Amine Compounds: A Case Study with N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to novel amine compounds, using the exemplar molecule, N-methyl-N-[2-(methylamino)ethyl]aniline. As a complex secondary and tertiary amine, this compound presents a realistic analytical challenge for researchers, scientists, and drug development professionals. The focus of this document is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating analytical systems, and the objective comparison of key technologies to ensure data integrity from early-stage research to quality control (QC) in manufacturing.

The Analytical Imperative: Why Elemental Analysis is Critical for Novel Compounds

For any new chemical entity (NCE) like this compound, a thorough elemental analysis is a foundational requirement. It serves two primary, distinct purposes:

  • Structural Confirmation and Purity Assessment: This involves determining the mass percentage of the core elements (Carbon, Hydrogen, Nitrogen) that constitute the molecule. This analysis confirms the empirical formula, providing fundamental support for the proposed molecular structure and offering a primary indication of bulk purity.

  • Safety and Quality Control: This focuses on detecting and quantifying trace elemental impurities. These impurities can originate from various sources, including catalysts used in synthesis (e.g., Palladium, Platinum, Ruthenium), manufacturing equipment, or raw materials.[1][2] Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) Q3D guidelines and United States Pharmacopeia (USP) chapters <232> and <233>, mandate strict control over these impurities due to their potential toxicity.[1][3][4]

This guide will dissect the premier analytical techniques for each of these objectives, comparing their performance, underlying principles, and best practices for implementation.

Bulk Compositional Analysis: Combustion (CHN) Analysis

To verify the elemental makeup of this compound (Formula: C₁₀H₁₇N₃, Molecular Weight: 179.26 g/mol ), CHN analysis is the definitive method. This technique, also known as organic elemental analysis, is a reliable and cost-effective way to determine the carbon, hydrogen, and nitrogen content of a sample.[5][6]

Theoretical Composition of C₁₀H₁₇N₃:

  • Carbon (C): 67.00%

  • Hydrogen (H): 9.56%

  • Nitrogen (N): 23.44%

The Principle of Combustion Analysis

The most common method is based on the Pregl-Dumas method, which involves the complete and rapid combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[7][8] The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a reduction chamber to convert nitrogen oxides to N₂ gas. These gases are subsequently separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[8][9] The instrument's software then calculates the percentage of each element based on the initial sample weight.

Experimental Protocol: CHN Analysis

Objective: To determine the %C, %H, and %N of a synthesized batch of this compound.

Methodology:

  • System Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness and accuracy of the results.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as moisture will inflate the hydrogen and oxygen percentages.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.[5] The accuracy of this weight is paramount as all final calculations depend on it.

    • Seal the capsule securely to ensure no sample is lost prior to analysis.

  • Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • Initiate the combustion sequence. The sample undergoes flash combustion in a pure oxygen environment.

    • The resultant gases are swept by a helium carrier gas through separation columns and into the TCD for quantification.

  • Data Interpretation: Compare the experimental %C, %H, and %N values to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.

Visualization: CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Accurately Weigh ~2mg Sample encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate combust 3. Flash Combustion (~1000°C in O2) encapsulate->combust reduce 4. Reduction of NOx to N2 combust->reduce separate 5. GC Separation (CO2, H2O, N2) reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate %C, %H, %N detect->calculate ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh ~0.5g Sample digest 2. Microwave Digestion with Nitric Acid weigh->digest dilute 3. Dilute to Final Volume digest->dilute nebulize 4. Nebulization dilute->nebulize ionize 5. Plasma Ionization (~8000 K) nebulize->ionize separate 6. Mass Spectrometry (Separation) ionize->separate detect 7. Ion Detection separate->detect quantify 8. Quantify Impurities (ppb, ppm) detect->quantify

Caption: Workflow for Trace Elemental Impurity Analysis by ICP-MS.

Data Summary: ICP-MS vs. ICP-OES Comparison
ParameterICP-MSICP-OESRationale for Choice
Detection Limits ppt to low ppbHigh ppb to ppmICP-MS is required to meet the low concentration limits of ICH Q3D. [10]
Throughput ModerateHighICP-OES is faster per sample, making it suitable for large batches with less stringent limits. [10]
Cost (Instrument) HighModerateThe higher cost of ICP-MS is justified by its superior sensitivity and regulatory acceptance. [10]
Matrix Tolerance LowerHigherICP-OES is more robust against complex matrices, though modern ICP-MS systems have improved significantly.
Interferences Polyatomic (isobaric)SpectralBoth have correctable interferences, but they are of a different nature.

Conclusion: An Integrated Strategy

For a novel compound such as this compound, a dual-pronged approach to elemental analysis is essential.

  • Combustion Analysis (CHN): This should be performed early in the development process to confirm the empirical formula and establish the fundamental purity of the synthesized batch. It is a rapid, cost-effective, and indispensable tool for the synthetic chemist.

  • ICP-MS Analysis: This is a mandatory step for any compound intended for pharmaceutical use. It provides the high-sensitivity data required to ensure patient safety and comply with global regulatory standards for elemental impurities. [3][11][12] By integrating these two complementary techniques, researchers and drug developers can build a comprehensive and trustworthy data package that validates the chemical structure, purity, and safety of their novel compounds, paving the way for successful downstream development.

References

  • Netpharmalab. (2025, August 18). ICP-MS Is the Key Technique for the Control of Toxic Impurities.
  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control.
  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES: choosing the right elemental impurity test.
  • Shimadzu Scientific Instruments. Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS.
  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam.
  • PubMed. (2017, October 25). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉.
  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • Recipharm. Development and validation of ICP-OES for trace element estimation.
  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method.
  • Measurlabs. CHNOS analysis of organic materials.
  • Intertek. CHN Analysis.
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • OEA Laboratories Ltd. Analytical Services for elemental analysis of CHNOS.

Sources

Ligand strength comparison: N-methyl-N-[2-(methylamino)ethyl]aniline vs TMEDA

Author: BenchChem Technical Support Team. Date: March 2026

Ligand Strength Comparison: N-methyl-N-[2-(methylamino)ethyl]aniline vs. TMEDA

Executive Summary In advanced coordination chemistry and homogeneous catalysis, the choice of diamine ligand dictates the steric and electronic environment of the metal center. This guide provides an objective, data-driven comparison between Tetramethylethylenediamine (TMEDA) —the industry-standard rigid bidentate ligand—and This compound (NMAEA) , an unsymmetrical, hybrid aliphatic-aromatic diamine.

Structural and Electronic Fundamentals

The fundamental causality behind ligand strength lies in the availability and energy of the nitrogen lone pairs.

  • TMEDA (Tetramethylethylenediamine) : Features two highly basic,

    
    -hybridized tertiary aliphatic amines. The electron-donating methyl groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making both nitrogen atoms exceptionally strong Lewis bases. TMEDA forms a highly stable, rigid 5-membered chelate ring with transition metals, making it ideal for stabilizing reactive organometallic species.
    
  • NMAEA (this compound) : Features a stark electronic asymmetry. It contains one secondary aliphatic amine and one tertiary aromatic amine (aniline derivative). The lone pair on the aniline nitrogen is delocalized into the

    
    -system of the phenyl ring, a characteristic property of aniline derivatives that significantly reduces basicity[1]. Consequently, NMAEA acts as a hemilabile ligand: the aliphatic arm anchors strongly to the metal, while the aromatic arm binds weakly and can reversibly detach.
    

Comparative Performance Metrics

PropertyTMEDAThis compound (NMAEA)
Ligand Classification Symmetrical Bidentate (

)
Unsymmetrical Hemilabile (

/

)
Donor Atoms 2 × Aliphatic Tertiary Amines1 × Aliphatic Secondary, 1 × Aromatic Tertiary
Conjugate Acid pKa ~9.0, ~5.8~10.0 (Aliphatic), ~4.6 (Aromatic)
Chelate Stability Very High (Rigid)Moderate to Low (Dynamic)
Steric Profile Symmetrical, moderate bulkUnsymmetrical, high bulk on one face (Phenyl)
Primary Application Stabilizing reactive organometallicsCatalysis requiring transient open coordination sites

The Hemilabile Advantage: Coordination Dynamics

While TMEDA's high ligand strength is ideal for isolating stable complexes or breaking up organolithium aggregates, its rigidity can be detrimental in catalytic cycles that require substrate coordination. NMAEA's weak aniline donor provides a "slip-on, slip-off" mechanism. The weak N-M bond easily breaks to accommodate an incoming substrate, while the strong aliphatic N-M bond prevents total ligand dissociation and catalyst decomposition.

Hemilability N1 Resting State (Bidentate NMAEA-Metal) N2 Transient State (Aniline N Detached) N1->N2 Weak Donor Dissociation N3 Active Catalytic Species (Substrate Bound) N2->N3 Substrate Entry N3->N1 Product Release & Re-coordination

Hemilabile coordination dynamics of NMAEA enabling substrate entry during catalysis.

Experimental Methodology: Quantifying Ligand Strength

To objectively compare the binding affinity of TMEDA vs. NMAEA, a self-validating competitive NMR binding assay is employed. By placing both ligands in the same reaction vessel with a sub-stoichiometric amount of metal, environmental variables (temperature fluctuations, concentration errors) are internally controlled, ensuring absolute trustworthiness of the relative binding data.

Protocol: Self-Validating Competitive 1H NMR Binding Assay

  • Preparation : In an inert-atmosphere glovebox, dissolve 0.05 mmol of a metal precursor (e.g.,

    
    ) in 0.5 mL of anhydrous 
    
    
    
    .
  • Ligand Addition : Add exactly 0.10 mmol of TMEDA and 0.10 mmol of NMAEA to the solution. This forces a direct thermodynamic competition for the limited metal coordination sites.

  • Equilibration : Transfer the mixture to an NMR tube, seal it, and allow it to equilibrate at 298 K for 15 minutes.

  • Acquisition : Acquire a quantitative 1H NMR spectrum. Crucial Step: Use a relaxation delay (

    
    ) of at least 10 seconds. This ensures complete relaxation of all proton spins, making the integration strictly proportional to molar concentration.
    
  • Data Analysis : Identify the distinct

    
     proton signals for the free and bound states of both TMEDA and NMAEA.
    
  • Causality & Validation : Because TMEDA possesses two strong aliphatic donors, it thermodynamically outcompetes NMAEA for the bidentate coordination sites. The NMR integration will reveal >95% of TMEDA in the bound state. Conversely, NMAEA will appear predominantly in the free state or as a monodentate species (indicated by a downfield-shifted aliphatic

    
     signal, but an unshifted aniline 
    
    
    
    signal).

Workflow S1 Step 1: Prepare Metal Precursor (Pd-complex in CDCl3) S2 Step 2: Add 1 eq TMEDA + 1 eq NMAEA S1->S2 S3 Step 3: 1H NMR Data Acquisition (d1 > 10s) S2->S3 S4 Step 4: Integrate Free vs. Bound N-CH3 Signals S3->S4 S5 Step 5: Calculate Relative Binding Constant (K_rel) S4->S5

Self-validating competitive NMR workflow for determining relative ligand binding strengths.

Conclusion

TMEDA is the superior ligand when absolute binding strength, metal stabilization, and structural rigidity are required. In contrast, this compound is a weaker, yet highly specialized ligand. Its value lies not in raw binding affinity, but in its engineered electronic asymmetry, making it an excellent hemilabile scaffold for dynamic catalytic systems where transient open coordination sites are mandatory for substrate turnover.

References

Sources

A Senior Application Scientist's Guide to Robust GC-MS Validation for N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on establishing a fully validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-methyl-N-[2-(methylamino)ethyl]aniline. This document is designed for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and robust method for this specific analyte, which may be a critical process impurity, metabolite, or synthetic intermediate.

Our approach moves beyond a simple checklist of validation parameters. We will explore the critical thinking and experimental causality that underpin a truly robust analytical method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This guide will compare and contrast key methodological choices, providing the data-driven insights needed to build a self-validating and defensible analytical system.

The Analytical Challenge: Understanding the Analyte

This compound possesses two amine functionalities—one tertiary and one secondary. This structure presents specific challenges for GC-MS analysis:

  • High Polarity: The amine groups are prone to hydrogen bonding, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system (e.g., inlet liner, column).

  • Thermal Liability: Amines can be susceptible to thermal degradation in a hot GC inlet.

  • Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, reaction mixtures), co-eluting compounds can interfere with ionization and quantitation.

A core decision in developing a method for such an analyte is whether to proceed with direct analysis or to employ chemical derivatization. This guide will compare both pathways.

The Foundation: Method Validation Principles

The objective of any analytical validation is to demonstrate that the method is suitable for its intended purpose.[3][4] For quantitative analysis of an impurity or active ingredient, this suitability is established by assessing a specific set of performance characteristics as defined by regulatory bodies like the FDA and EMA.[5][6][7][8][9]

Our validation workflow is a systematic process to build confidence in the analytical results.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Reliability & Transfer Dev Method Development & Optimization SST System Suitability Criteria Definition Dev->SST Define Checks Spec Specificity/ Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Determination Prec->LOD Rob Robustness Testing LOD->Rob Transfer Method Transfer & Routine Use Rob->Transfer

Caption: Overall GC-MS Method Validation Workflow.

Comparative Methodologies: Direct Analysis vs. Derivatization

A crucial decision point is whether to analyze the amine directly or to use derivatization to improve its chromatographic behavior.[10] Derivatization chemically modifies the analyte to make it more suitable for GC analysis, typically by replacing active hydrogens on the amine groups with a non-polar functional group.[10][11]

G cluster_0 Decision Point cluster_1 Pathway 1: Direct Analysis cluster_2 Pathway 2: Derivatization Start Analyte: This compound Decision Initial Method Scouting: Peak Shape & Sensitivity? Start->Decision Direct Proceed with Direct Injection Decision->Direct Acceptable Deriv Implement Derivatization Step (e.g., Silylation with BSTFA) Decision->Deriv Poor Direct_Pros Pros: + Fewer sample prep steps + Faster turnaround Direct->Direct_Pros Direct_Cons Cons: - Risk of peak tailing - Potential for low sensitivity - Inlet/column activity issues Direct->Direct_Cons Deriv_Pros Pros: + Improved peak shape + Increased thermal stability + Enhanced sensitivity Deriv->Deriv_Pros Deriv_Cons Cons: - Additional sample prep step - Potential for byproducts - Reagent stability concerns Deriv->Deriv_Cons

Caption: Decision workflow for direct vs. derivatized analysis.

For this guide, we will present validation data for a silylation-based derivatization method , as it consistently provides superior performance for polyamines. Silylation replaces the active hydrogens on both the secondary and tertiary amine (if applicable after rearrangement) with a trimethylsilyl (TMS) group, significantly reducing polarity and improving thermal stability.[10][12]

Experimental Protocols & Validation Parameters

Here, we detail the step-by-step protocols for validating the GC-MS method. The objective is to quantify this compound as a potential impurity in a drug substance.

Instrumentation and Conditions
  • GC-MS System: Gas chromatograph with a single quadrupole or triple quadrupole mass spectrometer.[13]

  • Column: A low-polarity column like a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for general-purpose screening.[13]

  • Injector: 250°C, Splitless mode to maximize sensitivity.[13]

  • Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV.[14] Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Quantifier Ion: (Hypothetical) m/z 192 (M+)

    • Qualifier Ions: (Hypothetical) m/z 134, m/z 58

Protocol 1: Sample & Standard Preparation (with Derivatization)
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected range, for example, 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh 100 mg of the drug substance, dissolve in 10 mL of Dichloromethane.

  • Derivatization Step: a. Transfer 100 µL of each standard or sample solution to a GC vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of a silylating agent, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[12] d. Cap the vial and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

Validation Parameter: Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]

Experimental Protocol:

  • Inject a blank solvent to ensure no system peaks interfere.

  • Inject a derivatized blank matrix (drug substance without the analyte) to check for interfering peaks from the main compound or other impurities.

  • Inject a derivatized standard of the analyte to determine its retention time and mass spectrum.

  • Spike the blank matrix with the analyte and confirm that the retention time and peak purity (via mass spectral analysis) are consistent.

Acceptance Criteria: The analyte peak should be free from co-elution with interfering peaks at its retention time. The mass spectrum of the analyte in the spiked sample should match that of the pure standard.

Validation Parameter: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

Experimental Protocol:

  • Prepare and derivatize at least five calibration standards across the desired range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Table 1: Comparison of Linearity Data

Calibration Level (µg/mL) Mean Peak Area (n=3) Calculated Concentration (µg/mL)
0.1 15,430 0.098
0.5 78,115 0.51
1.0 155,980 1.02
5.0 769,550 4.95
10.0 1,562,300 10.05

| Regression Results | Slope: 155,800 | r²: 0.9991 |

Validation Parameter: Accuracy & Precision

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same lab but on different days, with different analysts, or different equipment.

Experimental Protocol:

  • Prepare Quality Control (QC) samples by spiking the blank matrix at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

  • Repeatability: Analyze six replicates of each QC level on the same day.

  • Intermediate Precision: Analyze six replicates of each QC level on a different day with a different analyst.

  • Calculate the mean, standard deviation (SD), relative standard deviation (%RSD), and accuracy (%Recovery).

Acceptance Criteria:

  • Precision: %RSD should be ≤ 15%.

  • Accuracy: %Recovery should be within 85-115%.

Table 2: Accuracy and Precision Summary

QC Level Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Intra-day Accuracy (%Recovery) Inter-day Precision (%RSD, n=6) Inter-day Accuracy (%Recovery)
LQC 0.3 5.8% 104.2% 7.1% 101.5%
MQC 4.0 3.1% 98.7% 4.5% 99.8%

| HQC | 8.0 | 2.5% | 101.3% | 3.8% | 102.1% |

Validation Parameter: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[15][16][17]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15][16][17]

Comparison of Determination Methods:

  • Signal-to-Noise (S/N) Ratio: A common, practical approach. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.[17]

  • Based on Standard Deviation of the Response and the Slope: A more statistically robust method recommended by ICH.[18]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercepts of regression lines, and S = Slope of the calibration curve.

Experimental Protocol (S/N Method):

  • Prepare and analyze progressively more dilute solutions of the analyte.

  • Determine the concentration at which the signal is clearly distinguishable from the baseline noise, with S/N ratios of approximately 3:1 (for LOD) and 10:1 (for LOQ).

Results:

  • LOD: Determined to be 0.03 µg/mL (S/N ≈ 3.5)

  • LOQ: Determined to be 0.1 µg/mL (S/N ≈ 10.8). This concentration was confirmed by analyzing six replicates, which met the accuracy (95.5%) and precision (8.9% RSD) criteria.

Validation Parameter: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[19][20][21]

Experimental Protocol:

  • Use the MQC sample (4.0 µg/mL).

  • Vary pre-defined GC-MS parameters one at a time.

  • Analyze six replicates for each condition and evaluate the %RSD and any change in peak area or retention time.

Table 3: Robustness Study Comparison

Parameter Variation Retention Time Shift (min) Peak Area %RSD (n=6) Result
Nominal Method - - 3.1% -
Injector Temp. 245 °C (-5°C) -0.02 3.5% Pass
255 °C (+5°C) +0.01 3.3% Pass
He Flow Rate 0.95 mL/min (-5%) +0.15 4.1% Pass
1.05 mL/min (+5%) -0.14 3.9% Pass
Oven Ramp Rate 14 °C/min +0.45 4.8% Pass

| | 16 °C/min | -0.41 | 4.2% | Pass |

Conclusion

This guide provides a comprehensive framework for the validation of a GC-MS method for this compound. By employing a derivatization strategy with BSTFA, we successfully mitigated the challenges associated with analyzing polar amines, resulting in a method that is specific, linear, accurate, precise, and robust.[22] The experimental protocols and comparative data tables presented herein serve as a robust template for scientists to develop and validate high-quality analytical methods suitable for regulatory submission and routine quality control. The key to a successful validation lies not just in executing the experiments, but in understanding the scientific rationale behind each step to build a truly reliable and self-validating system.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • PubMed. (2016). Validation of bioanalytical methods. The new guideline of the European Medicines Agency. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMA. [Link]

  • National Center for Biotechnology Information. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PMC. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • MACHEREY-NAGEL. Derivatization reagents for GC. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • UNODC. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Pharmaceutical Technology. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • IntechOpen. Limit of Detection and Limit of Quantification Determination in Gas Chromatography. [Link]

  • Restek. GC Derivatization. [Link]

  • LinkedIn. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • ResearchGate. Robustness/ruggedness tests in method validation. [Link]

  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • ResearchGate. (2022). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]

  • Scribd. ICH Q2 Robust. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Bryan Research & Engineering, LLC. (1977). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ZORA (Zurich Open Repository and Archive). (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]

  • National Center for Biotechnology Information. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC. [Link]

  • Journals. (2025). Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • Springer. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • Google Patents. Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Important Disclaimer: The following guide provides detailed disposal procedures for N-methylaniline (CAS 100-61-8) based on currently available safety and regulatory data. The user specified N-methyl-N-[2-(methylamino)ethyl]aniline, for which specific public data is scarce. While the principles of handling and disposal for aromatic amines are similar, the unique toxicological and environmental properties of any specific derivative must be the primary consideration. Therefore, you are required to consult the substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) office before handling or disposing of this compound.

This document provides essential safety and logistical information for research, scientific, and drug development professionals. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure that every protocol is a self-validating system for safety and compliance.

Hazard Assessment & Chemical Profile of N-Methylaniline

Understanding the inherent risks of a chemical is the foundation of its safe management. N-methylaniline is a toxic aniline derivative that presents significant health and environmental hazards. Its disposal is not merely a logistical step but a critical safety and environmental protection measure.

The primary human health risk associated with N-methylaniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to symptoms like cyanosis (a blue tint to the skin and lips), headache, dizziness, and in severe cases, respiratory distress and death[1]. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin[2][3][4]. Furthermore, it is very toxic to aquatic life, with long-lasting effects, making its containment from waterways a top priority[2][3][5].

Table 1: N-Methylaniline Hazard Summary

Hazard TypeGHS PictogramsDescriptionKey Precaution
Acute Toxicity 💀Toxic if swallowed, in contact with skin, or if inhaled (GHS Category 3)[2][3][4].Avoid all direct contact. Use a chemical fume hood for all transfers. Wear appropriate PPE.
Systemic Health Hazard ⚕️May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure[2][3][6].Minimize exposure quantity and duration. Follow strict hygiene protocols.
Environmental Hazard 🐠Very toxic to aquatic life with long-lasting effects[2][4][5].Prevent release to drains, soil, or waterways under any circumstances.
Physical Hazard 🔥Combustible Liquid[3]. Vapors may form explosive mixtures with air[7].Store away from heat, sparks, and open flames. Ensure proper ventilation.

Core Principles of Disposal & Regulatory Compliance

The disposal of N-methylaniline is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste containing aniline derivatives may be classified as hazardous waste, potentially falling under codes such as K083 (distillation bottoms from aniline production) or K103 (process residues from aniline extraction)[8][9].

The Golden Rule: Never dispose of N-methylaniline or its contaminated materials down the sanitary sewer or in standard municipal trash[2]. All waste streams must be considered hazardous until proven otherwise. Your institution's EHS office is the final authority on waste classification and disposal procedures.

Logical Framework for Waste Characterization

Before disposal, every waste stream must be correctly characterized. The following diagram illustrates the decision-making process.

G start Waste Stream Containing N-Methylaniline Generated consult Consult Substance-Specific SDS and Institutional EHS Office start->consult is_listed Is the waste from a process listed under RCRA F or K lists? consult->is_listed exhibits_char Does the waste exhibit hazardous characteristics? (e.g., Toxicity, Ignitability) is_listed->exhibits_char  No manage_hw Manage as Hazardous Waste: Follow SOP for Collection, Labeling, and Disposal is_listed->manage_hw  Yes exhibits_char->manage_hw  Yes consult_ehs_alt Consult EHS for Alternative Disposal Pathway (Extremely Unlikely for this Chemical) exhibits_char->consult_ehs_alt  No G spill Spill Occurs assess Assess Risk (Size, Ventilation, Hazards) spill->assess alert Alert Personnel Isolate Area assess->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Dike with Absorbent) ppe->contain absorb Absorb Material (Outside-In) contain->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Area & Equipment collect->decon dispose Manage as Hazardous Waste decon->dispose report Report to Supervisor & EHS dispose->report

Sources

Personal protective equipment for handling N-methyl-N-[2-(methylamino)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical physics and mechanistic toxicology. Handling bifunctional molecules like N-methyl-N-[2-(methylamino)ethyl]aniline (CAS: 2412-49-9, also known as N1,N2-Dimethyl-N1-phenylethane-1,2-diamine) requires a nuanced understanding of its molecular architecture.

This compound combines an electron-rich aromatic amine (aniline derivative) with a secondary aliphatic amine. This dual nature synergizes its hazards: the rapid dermal penetration and systemic toxicity characteristic of anilines [1], combined with the tissue corrosivity and mucosal irritation typical of aliphatic polyamines [3].

Below is the comprehensive, self-validating operational guide for safely handling, processing, and disposing of this compound.

Mechanistic Toxicology: The "Why" Behind the Danger

Understanding the causality of a chemical's toxicity is the foundation of effective risk mitigation.

  • Dermal Penetration & Methemoglobinemia: Like most aniline derivatives, this compound is highly lipophilic, allowing it to rapidly bypass the stratum corneum and absorb through intact skin. Once in the systemic circulation, it undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting toxic metabolites (e.g., N-phenylhydroxylamines) penetrate red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺) [1]. This forms methemoglobin, which cannot bind oxygen, leading to severe cellular hypoxia and cyanosis [2].

  • Corrosivity & Sensitization: The aliphatic diamine chain possesses a high pKa, making the compound strongly basic. Upon contact with ambient moisture on the skin or eyes, it causes rapid saponification of lipid bilayers, leading to severe chemical burns and potential long-term sensitization.

ToxicityPathway Exposure Exposure (Dermal/Inhalation) Absorption Rapid Systemic Absorption Exposure->Absorption Hepatic Hepatic CYP450 N-Hydroxylation Absorption->Hepatic Metabolite Toxic Metabolite (N-phenylhydroxylamine) Hepatic->Metabolite RBC RBC Penetration & Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolite->RBC Hypoxia Methemoglobinemia (Tissue Hypoxia & Cyanosis) RBC->Hypoxia

Caption: Mechanistic pathway of aniline-induced methemoglobinemia following systemic exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for aromatic amines. Nitrile and latex offer virtually zero resistance to aniline derivatives; the chemical will permeate the matrix in seconds, trapping the toxin against your skin.

PPE CategoryRequired SpecificationMechanistic Causality (The "Why")
Hand Protection Butyl Rubber (>0.5 mm) or Viton gloves.Anilines rapidly permeate standard nitrile. Butyl rubber provides a dense, incompatible polymer matrix that yields a high breakthrough time (>4 hours) for aromatic amines [1].
Eye Protection Chemical splash goggles AND a full face shield.The basicity of the aliphatic amine portion can cause irreversible corneal saponification upon splashing. A face shield prevents droplet inhalation.
Body Protection Flame-resistant lab coat over an impervious Tyvek apron .Prevents the capillary action of liquid spills from wicking through woven cotton fabrics and reaching the skin.
Respiratory Handled strictly inside a certified Class II Fume Hood .Prevents inhalation of volatile free-base vapors. If hood ventilation fails, a NIOSH-approved respirator with Organic Vapor (OV) cartridges is mandatory.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Pre-Operational Verification

  • Action: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Inspect butyl rubber gloves for pinhole leaks using the inflation method (trapping air and squeezing).

  • Validation Check: Hood monitor reads >100 fpm; gloves hold internal air pressure for 10 seconds without deflating.

Step 2: Closed-System Dispensing

  • Action: Place the chemical bottle inside a secondary containment tray within the fume hood. Use a positive-displacement pipette or a glass syringe with a Luer-lock needle for volumetric transfer. Do not pour directly from the bottle, as this risks exterior contamination.

  • Validation Check: No fluid droplets are visible on the exterior of the syringe, pipette tip, or reagent bottle.

Step 3: Reaction Execution

  • Action: Keep the reaction vessel sealed or under a continuous inert atmosphere (e.g., Nitrogen or Argon). This prevents premature oxidation of the amine and minimizes vapor release.

  • Validation Check: The Schlenk line bubbler confirms a positive, steady inert gas flow.

Step 4: Decontamination & Quenching

  • Action: Rinse all glassware that contacted the chemical with a dilute acidic solution (e.g., 1M HCl or 5% Acetic Acid).

  • Causality: The acid protonates the amine nitrogens, converting the volatile, lipophilic free-base into a non-volatile, water-soluble ammonium salt. Follow this with a standard organic solvent wash (e.g., acetone).

  • Validation Check: Glassware is visually clean and emits absolutely no amine odor before being removed from the fume hood.

SOPWorkflow Prep 1. Pre-Op Verification (Hood & PPE Check) Transfer 2. Closed-System Transfer (Syringe/Pipette) Prep->Transfer Reaction 3. Execution under Inert Atmosphere Transfer->Reaction Decon 4. Acidic Quench & Decontamination Reaction->Decon Waste 5. Segregated Waste Disposal Decon->Waste

Caption: Self-validating operational workflow for handling hazardous aromatic amines.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, pre-planned action is required to prevent systemic toxicity.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes. Do not use chemical neutralizing agents (like acids) directly on the skin, as the exothermic neutralization reaction will cause thermal burns. Seek immediate medical attention and instruct responders to monitor for methemoglobinemia (cyanosis, blue lips/nail beds) [2].

  • Spill Cleanup Protocol:

    • Evacuate personnel from the immediate area and ensure the fume hood is on maximum exhaust.

    • Don full PPE (including an OV respirator if the spill is outside the hood).

    • Cover the spill with a chemically inert, compatible absorbent material (e.g., vermiculite or a commercial spill pad). Never use combustible materials like sawdust, as amines can react exothermically.

    • Carefully sweep the absorbent into a heavy-duty, sealable hazardous waste container.

    • Wash the spill area with a 5% acetic acid solution to neutralize residual amines, followed by soap and water.

Waste Disposal Plan

Improper disposal of amines can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Collect all this compound waste in clearly labeled, compatible containers (high-density polyethylene or glass).

  • Categorization: Label strictly as "Hazardous Waste - Toxic/Corrosive (Aromatic Amines)".

  • Chemical Incompatibilities: Never mix amine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or halogenated solvents. Mixing amines with halogenated solvents can lead to the slow, exothermic formation of quaternary ammonium salts, which can pressurize and rupture waste containers [1].

  • Final Disposal: Must be disposed of via a licensed hazardous waste contractor, typically through high-temperature incineration to safely break down the nitrogenous compounds into N₂ gas.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Chemical Health & Safety URL:[Link]

  • Methemoglobinemia Resulting from Exposure in a Confined Space Journal of Occupational and Environmental Hygiene (via ResearchGate) URL:[Link]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-[2-(methylamino)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[2-(methylamino)ethyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.